RS 39604
Descripción
RS-39604 is a selective 5-HT4 receptor antagonist.
Propiedades
Número CAS |
161362-65-8 |
|---|---|
Fórmula molecular |
C26H36ClN3O6S |
Peso molecular |
554.1 g/mol |
Nombre IUPAC |
N-[2-[4-[3-[4-amino-5-chloro-2-[(3,5-dimethoxyphenyl)methoxy]phenyl]-3-oxopropyl]piperidin-1-yl]ethyl]methanesulfonamide |
InChI |
InChI=1S/C26H36ClN3O6S/c1-34-20-12-19(13-21(14-20)35-2)17-36-26-16-24(28)23(27)15-22(26)25(31)5-4-18-6-9-30(10-7-18)11-8-29-37(3,32)33/h12-16,18,29H,4-11,17,28H2,1-3H3 |
Clave InChI |
BKVIWGRFRKLFIO-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=CC(=C1)COC2=CC(=C(C=C2C(=O)CCC3CCN(CC3)CCNS(=O)(=O)C)Cl)N)OC |
Otros números CAS |
161362-65-8 |
Sinónimos |
1-(4-amino-5-chloro-2-(3,5-dimethoxyphenil)methyloxy)-3-(1-(2-methylsulfonylamino)piperidin-4-yl)propan-1-one hydrochloride RS 39604 |
Origen del producto |
United States |
Foundational & Exploratory
RS 39604: A Technical Guide to its 5-HT4 Receptor Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the binding affinity of RS 39604 for the 5-hydroxytryptamine-4 (5-HT4) receptor. This document consolidates key quantitative data, details established experimental protocols for assessing binding affinity, and visualizes the associated signaling pathways and experimental workflows.
Core Data Presentation: Quantitative Binding Affinity of this compound
This compound is a potent and selective antagonist for the 5-HT4 receptor.[1][2][3][4] Its high affinity has been primarily characterized through radioligand binding assays. The following table summarizes the key binding affinity values for this compound at the 5-HT4 receptor.
| Parameter | Value | Species/Tissue | Radioligand | Reference |
| pKi | 9.1 | Guinea Pig Striatal Membranes | [3H]-GR 113808 | [1][2][3][4][5] |
| pA2 | 9.3 | Rat Isolated Oesophagus | 5-HT | [3][5] |
| pA2 | 9.1 | Guinea-pig Isolated Ileal Mucosa | 5-MeOT | [3] |
Selectivity Profile:
This compound exhibits high selectivity for the 5-HT4 receptor over a range of other receptor types. It displays low affinity (pKi < 6.5) for 5-HT1A, 5-HT2C, 5-HT3, α1c, D1, D2, M1, and M2 receptors.[1][3][4] Moderate affinity is observed for σ1 (pKi = 6.8) and σ2 (pKi = 7.8) sites.[3][4]
Experimental Protocols: Radioligand Binding Assay
The determination of the binding affinity of this compound for the 5-HT4 receptor is typically achieved through a competitive radioligand binding assay using the selective 5-HT4 receptor antagonist, [3H]-GR 113808.
Membrane Preparation (from Guinea Pig Striatum)
-
Tissue Dissection: Guinea pig striata are rapidly dissected on ice.
-
Homogenization: The tissue is homogenized in ice-cold buffer (e.g., 50 mM HEPES, pH 7.4) using a Polytron or similar homogenizer.
-
Centrifugation: The homogenate is centrifuged at high speed (e.g., 40,000 x g) at 4°C.
-
Washing: The resulting pellet is resuspended in fresh buffer and centrifuged again to wash the membranes.
-
Final Resuspension: The final pellet is resuspended in the assay buffer to a desired protein concentration, determined by a protein assay such as the Bradford method.
Competitive Binding Assay
-
Assay Buffer: A typical assay buffer is 50 mM HEPES, pH 7.4.[1][5]
-
Incubation Mixture: The assay tubes contain:
-
A fixed concentration of the radioligand, [3H]-GR 113808 (e.g., 0.1-0.2 nM).
-
Increasing concentrations of the unlabeled competing ligand, this compound.
-
The prepared membrane homogenate (typically 50-100 µg of protein).
-
-
Incubation: The mixture is incubated, usually at room temperature or 30°C, for a sufficient time to reach equilibrium (e.g., 30-60 minutes).[5]
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B). This separates the membrane-bound radioligand from the unbound radioligand. The filters are then washed rapidly with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: The radioactivity trapped on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [3H]-GR 113808). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
Determination of Non-Specific Binding
Non-specific binding is determined in a parallel set of tubes containing a high concentration of a non-labeled 5-HT4 receptor ligand (e.g., 10 µM GR 113808 or another suitable antagonist) to saturate the receptors.[1]
Mandatory Visualizations
5-HT4 Receptor Signaling Pathway
The 5-HT4 receptor is a Gs-protein coupled receptor (GPCR).[6] Its activation initiates a canonical signaling cascade involving adenylyl cyclase and cyclic AMP (cAMP), as well as non-canonical, G-protein independent pathways.[6][7]
Caption: Canonical and non-canonical signaling pathways of the 5-HT4 receptor.
Experimental Workflow: Radioligand Binding Assay
The following diagram illustrates the key steps in a competitive radioligand binding assay to determine the affinity of a test compound like this compound.
Caption: Workflow for a competitive radioligand binding assay.
References
- 1. Exploration of the ligand binding site of the human 5-HT4 receptor by site-directed mutagenesis and molecular modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. Serotonin 5-HT4 receptor boosts functional maturation of dendritic spines via RhoA-dependent control of F-actin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Alterations of Expression of the Serotonin 5-HT4 Receptor in Brain Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. atsjournals.org [atsjournals.org]
- 6. Development of a radioligand binding assay for 5-HT4 receptors in guinea-pig and rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
In-Depth Selectivity Profile of RS 39604: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the selectivity profile of RS 39604, a potent and selective 5-HT4 receptor antagonist. The document details its binding affinities and functional activities at various receptors, outlines the experimental methodologies used for these determinations, and illustrates the key signaling pathways involved.
Core Selectivity Profile: Quantitative Analysis
This compound is a high-affinity antagonist of the 5-HT4 receptor, demonstrating significant selectivity over a wide range of other neurotransmitter receptors.[1][2][3][4][5] The following tables summarize the binding affinity (pKi) and functional antagonist potency (pA2) of this compound.
Table 1: Binding Affinity Profile of this compound
The binding affinity of this compound for the 5-HT4 receptor and other receptors was determined using radioligand binding assays with [3H]-GR 113808 in guinea-pig striatal membranes.[1][2]
| Receptor/Site | pKi |
| 5-HT4 | 9.1 |
| Sigma 2 | 7.8 |
| Sigma 1 | 6.8 |
| 5-HT1A | < 6.5 |
| 5-HT2C | < 6.5 |
| 5-HT3 | < 6.5 |
| Alpha 1c Adrenergic | < 6.5 |
| Dopamine D1 | < 6.5 |
| Dopamine D2 | < 6.5 |
| Muscarinic M1 | < 6.5 |
| Muscarinic M2 | < 6.5 |
| Angiotensin AT1 | < 6.5 |
| Bradykinin B1 | < 6.5 |
| Opioid Mu | < 6.5 |
Table 2: Functional Antagonist Activity of this compound
The functional antagonist activity of this compound was assessed in isolated tissue preparations.
| Preparation | Agonist | Measured Effect | pA2 | Schild Slope |
| Rat Isolated Oesophagus | 5-HT | Relaxation | 9.3 | 1.0 |
| Guinea-pig Isolated Ileal Mucosa | 5-MeOT | Increase in short-circuit current | 9.1 | Not Reported |
Experimental Protocols
Radioligand Binding Assay for 5-HT4 Receptors
This protocol describes the determination of binding affinity (Ki) of this compound at the 5-HT4 receptor in guinea-pig striatal membranes using the radiolabeled 5-HT4 receptor antagonist [3H]-GR 113808.
1. Membrane Preparation:
-
Male guinea pigs are euthanized and the striata are rapidly dissected on ice.
-
The tissue is homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged at low speed to remove nuclei and large debris.
-
The supernatant is then centrifuged at high speed to pellet the membranes.
-
The membrane pellet is washed and resuspended in fresh buffer to a final protein concentration of approximately 1 mg/mL.
2. Binding Assay:
-
The assay is performed in a final volume of 250 µL containing:
-
50 µL of membrane suspension
-
25 µL of [3H]-GR 113808 (at a concentration near its Kd, typically ~0.2 nM)
-
25 µL of various concentrations of this compound or vehicle
-
150 µL of incubation buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.1% BSA, pH 7.4)
-
-
Non-specific binding is determined in the presence of a high concentration of a non-labeled 5-HT4 ligand (e.g., 1 µM GR 113808).
-
The mixture is incubated at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
3. Separation of Bound and Free Radioligand:
-
The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.
-
The filters are washed rapidly with ice-cold buffer to remove unbound radioligand.
4. Quantification:
-
The filters are placed in scintillation vials with scintillation cocktail.
-
The radioactivity retained on the filters is counted using a liquid scintillation counter.
5. Data Analysis:
-
The specific binding is calculated by subtracting non-specific binding from total binding.
-
The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [3H]-GR 113808) is determined by non-linear regression analysis of the competition binding data.
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Antagonism in Rat Isolated Oesophagus
This protocol outlines the determination of the functional antagonist potency (pA2) of this compound against 5-HT-induced relaxation in the rat isolated oesophagus.
1. Tissue Preparation:
-
Male rats are euthanized, and the oesophagus is dissected and placed in a physiological salt solution (e.g., Krebs-Henseleit solution) gassed with 95% O2 / 5% CO2.
-
The tunica muscularis mucosae is isolated and mounted in an organ bath containing the physiological salt solution at 37°C.
2. Experimental Setup:
-
The tissue is connected to an isometric force transducer to record changes in tension.
-
The tissue is allowed to equilibrate under a resting tension for a period of time (e.g., 60 minutes).
3. Experimental Procedure:
-
The tissue is pre-contracted with an appropriate agent (e.g., carbachol).
-
Once a stable contraction is achieved, a cumulative concentration-response curve to 5-HT is generated by adding increasing concentrations of 5-HT to the organ bath and recording the relaxation.
-
The tissue is then washed to return to baseline.
-
The tissue is incubated with a known concentration of this compound for a specific period (e.g., 30-60 minutes).
-
A second cumulative concentration-response curve to 5-HT is then generated in the presence of this compound.
-
This process is repeated with several different concentrations of this compound.
4. Data Analysis (Schild Analysis):
-
The dose ratio (DR) is calculated for each concentration of this compound. The DR is the ratio of the EC50 of 5-HT in the presence of the antagonist to the EC50 of 5-HT in the absence of the antagonist.
-
A Schild plot is constructed by plotting log(DR-1) on the y-axis against the negative logarithm of the molar concentration of this compound on the x-axis.
-
For a competitive antagonist, this plot should be a straight line with a slope of 1.0.
-
The pA2 value is the x-intercept of the Schild regression line, which represents the negative logarithm of the molar concentration of the antagonist that produces a dose ratio of 2.
Signaling Pathways and Workflows
5-HT4 Receptor Signaling Pathway
The 5-HT4 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gs alpha subunit. This leads to the activation of adenylyl cyclase, which in turn increases intracellular levels of cyclic AMP (cAMP). cAMP then activates Protein Kinase A (PKA), which can phosphorylate various downstream targets, including transcription factors like CREB (cAMP response element-binding protein), leading to changes in gene expression and cellular function.
Caption: Canonical 5-HT4 receptor signaling pathway.
Experimental Workflow for pA2 Determination
The determination of the pA2 value is a critical step in characterizing the potency of a competitive antagonist like this compound. The general workflow involves comparing agonist dose-response curves in the absence and presence of the antagonist.
Caption: Workflow for determining pA2 value.
References
- 1. Pa2 determination | PPTX [slideshare.net]
- 2. pA2 value, Schild plot and pD2 values- applications in pharmacology | PPTX [slideshare.net]
- 3. Development of a radioligand binding assay for 5-HT4 receptors in guinea-pig and rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. neuron.mefst.hr [neuron.mefst.hr]
- 5. Construction of antagonist dose-response curves for estimation of pA2-values by Schild-plot analysis and detection of allosteric interactions - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to RS 39604 Hydrochloride: Solubility, Stability, and Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties of RS 39604 hydrochloride, a potent and selective 5-HT4 receptor antagonist. The document details its known solubility and stability characteristics, outlines standardized experimental protocols for further investigation, and illustrates its relevant biological signaling pathways.
Core Physicochemical Properties
This compound hydrochloride is a hydrochloride salt with a molecular weight of 590.56 g/mol .[1][2] It is recognized for its high affinity and selectivity for the 5-HT4 receptor, making it a valuable tool in neuroscience and gastrointestinal research.[1][3]
Solubility Data
Quantitative solubility data for this compound hydrochloride is limited in publicly available literature. The most consistently reported data point is its solubility in Dimethyl Sulfoxide (DMSO).
Table 1: Known Solubility of this compound Hydrochloride
| Solvent | Maximum Concentration (mM) | Maximum Concentration (mg/mL) |
| DMSO | 100 | 59.06 |
Data sourced from multiple suppliers and databases.[1]
Stability and Storage
Proper storage and handling are critical to maintain the integrity of this compound hydrochloride.
Table 2: Recommended Storage Conditions for this compound Hydrochloride
| Form | Storage Temperature | Duration | Notes |
| Solid | Room Temperature | Not specified | Store as received. |
| Stock Solution (in DMSO) | -20°C | 1 month | Aliquot to avoid repeated freeze-thaw cycles. |
| Stock Solution (in DMSO) | -80°C | 6 months | Aliquot to avoid repeated freeze-thaw cycles. |
While general storage conditions are provided, detailed stability studies under various conditions such as pH, light exposure, and elevated temperatures have not been published. Section 2.3 outlines a protocol for a comprehensive stability-indicating study.
Experimental Protocols
To empower researchers to thoroughly characterize this compound hydrochloride, this section provides detailed methodologies for key experiments.
Protocol for Determining Kinetic Solubility
This protocol is adapted from standard high-throughput screening (HTS) methodologies and is suitable for a rapid assessment of solubility in various aqueous buffers.
Objective: To determine the kinetic solubility of this compound hydrochloride in a buffered solution.
Materials:
-
This compound hydrochloride
-
DMSO (anhydrous)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microtiter plates (UV-transparent)
-
Plate shaker
-
Spectrophotometer (plate reader) or nephelometer
Procedure:
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound hydrochloride in DMSO.
-
Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with DMSO to create a range of concentrations (e.g., 10 mM to 0.01 mM).
-
Addition to Buffer: Transfer a small, fixed volume (e.g., 2 µL) of each DMSO concentration into a corresponding well of a new 96-well plate containing a larger volume (e.g., 198 µL) of PBS (pH 7.4). This will result in a final DMSO concentration of 1%.
-
Incubation: Seal the plate and incubate at room temperature (or a specified temperature, e.g., 37°C) for a defined period (e.g., 2 hours) with continuous shaking.[4]
-
Detection:
-
Turbidimetric Method (Nephelometry): Measure the light scattering of the solutions in each well using a nephelometer. An increase in turbidity indicates precipitation of the compound.[4][5]
-
UV Absorption Method: Centrifuge the plate to pellet any precipitate. Carefully transfer the supernatant to a new UV-transparent plate and measure the absorbance at the compound's λmax. The concentration of the dissolved compound is determined by comparing the absorbance to a standard curve.[5]
-
Data Analysis: The kinetic solubility is defined as the highest concentration at which no precipitation is observed.
Experimental Workflow for Kinetic Solubility Assay
Caption: Workflow for determining the kinetic solubility of a compound.
Protocol for Determining Thermodynamic Solubility
This "shake-flask" method determines the equilibrium solubility, which is considered the true solubility of a compound.[6]
Objective: To determine the thermodynamic (equilibrium) solubility of this compound hydrochloride.
Materials:
-
This compound hydrochloride (solid)
-
Solvent of interest (e.g., water, PBS pH 7.4, ethanol)
-
Glass vials with screw caps
-
Thermomixer or orbital shaker
-
Centrifuge
-
HPLC system with UV detector
-
Syringe filters (0.45 µm)
Procedure:
-
Sample Preparation: Add an excess amount of solid this compound hydrochloride to a glass vial.
-
Solvent Addition: Add a known volume of the desired solvent to the vial.
-
Equilibration: Seal the vials and place them in a shaker or thermomixer at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[4][7]
-
Phase Separation: After incubation, allow the vials to stand to let the undissolved solid settle. Centrifuge the vials to pellet the remaining solid.
-
Filtration: Carefully withdraw the supernatant and filter it through a 0.45 µm syringe filter to remove any remaining micro-precipitates.
-
Quantification: Analyze the concentration of this compound hydrochloride in the filtrate using a validated HPLC-UV method against a standard curve.
Data Analysis: The concentration determined by HPLC represents the thermodynamic solubility of the compound in the tested solvent at the specified temperature.
Experimental Workflow for Thermodynamic Solubility Assay
Caption: Workflow for determining the thermodynamic solubility of a compound.
Protocol for Stability-Indicating HPLC Method
This protocol describes a forced degradation study to assess the stability of this compound hydrochloride under various stress conditions.
Objective: To evaluate the stability of this compound hydrochloride and develop a stability-indicating analytical method.
Materials:
-
This compound hydrochloride
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with a photodiode array (PDA) or UV detector
-
C18 analytical column
-
Temperature and humidity controlled chamber
-
Photostability chamber
Procedure:
-
Method Development: Develop a reverse-phase HPLC method capable of separating the parent this compound hydrochloride peak from potential degradation products.
-
Forced Degradation Studies:
-
Acid Hydrolysis: Incubate a solution of the compound in 0.1 N HCl at a specified temperature (e.g., 60°C).
-
Base Hydrolysis: Incubate a solution of the compound in 0.1 N NaOH at room temperature.
-
Oxidation: Treat a solution of the compound with 3% H₂O₂ at room temperature.
-
Thermal Stress: Expose the solid compound to dry heat (e.g., 80°C).
-
Photostability: Expose the solid compound and a solution to light according to ICH Q1B guidelines.
-
-
Sample Analysis: At various time points, withdraw samples from the stress conditions, neutralize if necessary, and analyze using the developed HPLC method.
-
Method Validation: The HPLC method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines. The method is considered "stability-indicating" if it can resolve the parent peak from all degradation product peaks.[8][9]
Biological Context: 5-HT4 Receptor Signaling
This compound hydrochloride exerts its biological effects by antagonizing the 5-HT4 receptor. This receptor is a Gs-protein coupled receptor (GPCR) that, upon activation by serotonin (B10506) (5-HT), initiates downstream signaling cascades. Understanding these pathways is crucial for interpreting the effects of this compound hydrochloride in experimental systems.
G-Protein Dependent Signaling
The canonical signaling pathway for the 5-HT4 receptor involves the activation of adenylyl cyclase.
5-HT4 Receptor G-Protein Dependent Signaling Pathway
Caption: Canonical Gs-protein coupled signaling cascade of the 5-HT4 receptor.
Upon binding of serotonin, the 5-HT4 receptor activates the Gs alpha subunit of its associated G-protein. This, in turn, stimulates adenylyl cyclase to produce cyclic AMP (cAMP).[10] cAMP then acts as a second messenger to activate Protein Kinase A (PKA), which can phosphorylate various downstream targets, including the transcription factor CREB (cAMP response element-binding protein), leading to changes in gene expression.[10][11]
G-Protein Independent Signaling
Recent studies have shown that the 5-HT4 receptor can also signal through pathways independent of G-protein activation, notably involving the Src tyrosine kinase.
References
- 1. This compound hydrochloride (0991) by Tocris, Part of Bio-Techne [bio-techne.com]
- 2. This compound hydrochloride | C26H37Cl2N3O6S | CID 19081934 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound: a potent, selective and orally active 5-HT4 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. enamine.net [enamine.net]
- 5. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. creative-biolabs.com [creative-biolabs.com]
- 7. In-vitro Thermodynamic Solubility [protocols.io]
- 8. japsonline.com [japsonline.com]
- 9. ijsdr.org [ijsdr.org]
- 10. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 11. evotec.com [evotec.com]
In Vivo Pharmacokinetics of RS 39604: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
RS 39604 is a potent and selective antagonist of the 5-hydroxytryptamine receptor 4 (5-HT4). Its long-lasting in vivo activity and oral bioavailability make it a significant tool for investigating the physiological and pathological roles of the 5-HT4 receptor. This technical guide provides a comprehensive overview of the in vivo pharmacokinetic profile of this compound, with a focus on its duration of action. While a precise half-life is not extensively reported in publicly available literature, this guide synthesizes the available data on its biological effects and the experimental methodologies used to determine them.
Quantitative Pharmacodynamic Data
While a specific in vivo half-life for this compound is not definitively published, its long duration of action has been documented. The following table summarizes key pharmacodynamic parameters from in vivo studies.
| Parameter | Animal Model | Route of Administration | Value | Reference |
| Duration of Action | Anesthetized Micropigs | Intravenous (i.v.) & Intraduodenal (i.duod.) | > 6 hours | [Hegde et al., 1995] |
| ID50 (5-HT-induced tachycardia) | Anesthetized Micropigs | Intravenous (i.v.) | 4.7 µg/kg | [Hegde et al., 1995] |
| ID50 (5-HT-induced tachycardia) | Anesthetized Micropigs | Intraduodenal (i.duod.) | 254.5 µg/kg | [Hegde et al., 1995] |
| ID50 (5-HTP-induced diarrhea) | Conscious Mice | Intraperitoneal (i.p.) | 81.3 µg/kg | [Hegde et al., 1995] |
| ID50 (5-HTP-induced diarrhea) | Conscious Mice | Oral (p.o.) | 1.1 mg/kg | [Hegde et al., 1995] |
Signaling Pathway of 5-HT4 Receptor Antagonism
This compound exerts its effect by blocking the 5-HT4 receptor, a Gs-protein coupled receptor. Activation of this receptor by its endogenous ligand, serotonin (B10506) (5-HT), initiates a signaling cascade that this compound inhibits.
An In-Depth Technical Guide to the Effects of RS 39604 on Downstream Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
RS 39604 is a potent and highly selective antagonist of the 5-hydroxytryptamine-4 (5-HT4) receptor.[1][2] As a Gs-coupled G-protein coupled receptor (GPCR), the 5-HT4 receptor's activation initiates a well-defined downstream signaling cascade primarily mediated by adenylyl cyclase and cyclic AMP (cAMP). This guide provides a comprehensive overview of the mechanism of action of this compound, focusing on its inhibitory effects on these downstream signaling pathways. While direct experimental data on the modulation of specific signaling components by this compound is limited in publicly available literature, this guide extrapolates its expected impact based on its established antagonist profile at the 5-HT4 receptor. Detailed experimental protocols for assessing such effects are also provided.
Introduction to this compound
This compound is a well-characterized 5-HT4 receptor antagonist with high affinity and selectivity.[1][2] Its utility as a research tool and potential therapeutic agent stems from its ability to specifically block the physiological effects mediated by the 5-HT4 receptor. The 5-HT4 receptor is widely expressed in the central and peripheral nervous systems, as well as in various other tissues, and is implicated in a range of physiological processes, including gastrointestinal motility, cardiac function, and cognition.
The 5-HT4 Receptor Downstream Signaling Pathway
The 5-HT4 receptor is canonically coupled to the Gs alpha subunit (Gαs) of the heterotrimeric G protein. Upon agonist binding, the receptor undergoes a conformational change that facilitates the exchange of GDP for GTP on the Gαs subunit. The activated, GTP-bound Gαs subunit then dissociates from the βγ subunits and stimulates the activity of adenylyl cyclase. This enzyme catalyzes the conversion of ATP to the second messenger cyclic AMP (cAMP).
Elevated intracellular cAMP levels lead to the activation of Protein Kinase A (PKA) by binding to its regulatory subunits, thereby releasing the catalytic subunits. The active PKA catalytic subunits then phosphorylate a variety of intracellular proteins on serine and threonine residues, including the transcription factor cAMP response element-binding protein (CREB). Phosphorylation of CREB at Ser133 allows it to recruit transcriptional coactivators, such as CBP/p300, and modulate the expression of target genes.
As a competitive antagonist, this compound binds to the 5-HT4 receptor but does not induce the conformational change necessary for Gs protein activation. Consequently, in the presence of an agonist like serotonin, this compound is expected to inhibit the entire downstream signaling cascade initiated by receptor activation.
Figure 1: 5-HT4 Receptor Downstream Signaling Pathway and the Inhibitory Action of this compound.
Quantitative Data for this compound
The following tables summarize the available quantitative data for this compound. It is important to note the absence of publicly available data on its direct inhibition of downstream signaling molecules.
Table 1: Receptor Binding Affinity of this compound
| Receptor | Preparation | Radioligand | pKi | Reference |
| 5-HT4 | Guinea-pig striatal membranes | [3H]-GR 113808 | 9.1 | [1][2] |
Table 2: Functional Antagonist Activity of this compound
| Assay | Tissue/System | Agonist | pA2 | Reference |
| 5-HT-induced relaxation | Rat isolated oesophagus | 5-HT | 9.3 | [2] |
| 5-MeOT-induced increase in short-circuit current | Guinea-pig isolated ileal mucosa | 5-MeOT | 9.1 | [2] |
Table 3: In Vivo Antagonist Activity of this compound
| Model | Effect Measured | Route of Administration | ID50 | Reference |
| Anaesthetized vagotomized micropigs | Inhibition of 5-HT-induced tachycardia | Intravenous | 4.7 µg/kg | [2] |
| Anaesthetized vagotomized micropigs | Inhibition of 5-HT-induced tachycardia | Intraduodenal | 254.5 µg/kg | [2] |
| Conscious mice | Inhibition of 5-HTP-induced diarrhoea | Intraperitoneal | 81.3 µg/kg | [2] |
| Conscious mice | Inhibition of 5-HTP-induced diarrhoea | Oral | 1.1 mg/kg | [2] |
Experimental Protocols
While specific studies detailing the effect of this compound on cAMP accumulation are not available, the following is a representative protocol for a cell-based cAMP accumulation assay that can be used to determine the inhibitory potency of a 5-HT4 receptor antagonist like this compound.
Cell-Based cAMP Accumulation Assay
This protocol is designed to measure the ability of a test compound to antagonize agonist-induced cAMP production in a cell line endogenously or recombinantly expressing the 5-HT4 receptor.
Materials:
-
Cells expressing the 5-HT4 receptor (e.g., HEK293, CHO cells)
-
Cell culture medium (e.g., DMEM, F-12) supplemented with serum and antibiotics
-
Phosphate-buffered saline (PBS)
-
Stimulation buffer (e.g., HBSS or serum-free medium)
-
3-isobutyl-1-methylxanthine (IBMX), a phosphodiesterase inhibitor
-
5-HT4 receptor agonist (e.g., Serotonin, 5-methoxytryptamine)
-
This compound
-
cAMP assay kit (e.g., HTRF, ELISA, AlphaScreen)
-
Multi-well plates (e.g., 96-well or 384-well)
Procedure:
-
Cell Culture and Plating:
-
Culture cells expressing the 5-HT4 receptor under standard conditions.
-
On the day before the assay, harvest the cells and plate them in multi-well plates at a predetermined optimal density. Allow the cells to adhere overnight.
-
-
Assay Preparation:
-
Prepare a stock solution of IBMX in an appropriate solvent (e.g., DMSO) and dilute it in stimulation buffer to the desired final concentration (e.g., 500 µM).
-
Prepare serial dilutions of this compound in stimulation buffer containing IBMX.
-
Prepare a solution of the 5-HT4 agonist at a concentration that elicits a submaximal response (e.g., EC80) in stimulation buffer containing IBMX.
-
-
Antagonist Incubation:
-
Wash the cells with PBS.
-
Add the serial dilutions of this compound to the respective wells. Include a vehicle control.
-
Incubate the plate at 37°C for a predetermined time (e.g., 15-30 minutes) to allow the antagonist to bind to the receptors.
-
-
Agonist Stimulation:
-
Add the agonist solution to all wells except for the basal control wells (which receive only stimulation buffer with IBMX).
-
Incubate the plate at 37°C for a specified duration (e.g., 15-30 minutes) to allow for cAMP accumulation.
-
-
Cell Lysis and cAMP Measurement:
-
Lyse the cells according to the protocol of the chosen cAMP assay kit.
-
Measure the intracellular cAMP levels using the detection method of the kit (e.g., fluorescence, luminescence, absorbance).
-
-
Data Analysis:
-
Generate a concentration-response curve for the antagonist by plotting the cAMP levels against the logarithm of the antagonist concentration.
-
Calculate the IC50 value of the antagonist.
-
If a Schild analysis is performed with varying agonist concentrations, the pA2 value, which represents the negative logarithm of the antagonist concentration that produces a two-fold shift in the agonist's EC50, can be determined.
-
Figure 2: General Experimental Workflow for a cAMP Accumulation Assay.
Conclusion
This compound is a valuable pharmacological tool for studying the physiological roles of the 5-HT4 receptor due to its high potency and selectivity. Based on the well-established Gs-coupling of the 5-HT4 receptor, this compound is expected to act as a competitive antagonist, thereby inhibiting the adenylyl cyclase/cAMP/PKA signaling cascade. While direct experimental evidence for the effects of this compound on these downstream signaling components is not extensively documented in the literature, the provided experimental protocols offer a framework for researchers to quantitatively assess these interactions. Further studies are warranted to fully elucidate the molecular pharmacology of this compound and its impact on intracellular signaling.
References
The Discovery, Synthesis, and Pharmacological Characterization of RS 39604: A Potent and Selective 5-HT4 Receptor Antagonist
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of RS 39604, a potent, selective, and orally active 5-hydroxytryptamine-4 (5-HT4) receptor antagonist. The discovery of this compound marked a significant advancement in the study of 5-HT4 receptor function, offering a valuable pharmacological tool for investigating the physiological and pathophysiological roles of this receptor. This document details the pharmacological profile of this compound, including its binding affinity and selectivity, as well as its functional activity in various in vitro and in vivo models. Furthermore, this guide provides detailed experimental protocols for key assays used in its characterization and visualizes the underlying signaling pathways and experimental workflows.
Discovery and Rationale
The selective antagonism of 5-HT4 receptors has been identified as a promising therapeutic strategy for managing disorders related to the myocardium, as well as the alimentary and lower urinary tracts.[1][2][3] In the quest for a more effective and orally bioavailable 5-HT4 antagonist, this compound was developed and characterized by scientists at Syntex Discovery Research.[2] This compound was designed to improve upon existing antagonists, such as SB 204070, by offering a more favorable pharmacokinetic profile, particularly oral activity, and a competitive antagonist profile.[1][2]
Synthesis of this compound
While the seminal publication by Hegde et al. (1995) extensively details the pharmacology of this compound, a specific, step-by-step synthesis protocol is not provided in the publicly available scientific literature. However, based on the chemical structure of this compound, 1-[4-Amino-5-chloro-2-(3,5-dimethoxyphenyl)methyloxy]-3-[1-[2-methylsulphonylamino]ethyl]piperidin-4-yl]propan-1-one hydrochloride, its synthesis would likely involve a multi-step process. The general synthesis of the core benzodioxepin ring system, a key structural feature, has been described in the chemical literature, often involving Williamson etherification or ring-closing metathesis reactions to form the seven-membered ring.
A plausible synthetic approach would involve the preparation of the substituted benzodioxepin moiety and the piperidine (B6355638) side chain separately, followed by their coupling. The synthesis of substituted benzodioxepin derivatives can be achieved through the reaction of a catechol with a suitable dihaloalkane or via intramolecular cyclization strategies. The piperidine side chain would likely be synthesized and functionalized with the methylsulfonylaminoethyl group before being coupled to the benzodioxepin core. The final steps would involve the formation of the propan-1-one linker and subsequent salt formation to yield the hydrochloride salt.
Pharmacological Profile
This compound has been extensively characterized as a high-affinity and selective antagonist of the 5-HT4 receptor. Its pharmacological properties have been determined through a series of in vitro and in vivo studies.
In Vitro Pharmacology
The in vitro activity of this compound was primarily assessed through radioligand binding assays and functional assays in isolated tissues.
This compound demonstrates high affinity for the 5-HT4 receptor, as determined by its ability to displace the specific binding of the radioligand [3H]-GR 113808 in guinea-pig striatal membranes.[1][2] Its affinity is comparable to that of other potent 5-HT4 antagonists.
Table 1: 5-HT4 Receptor Binding Affinity of this compound and SB 204070
| Compound | pKi (Guinea-pig Striatal Membranes) |
| This compound | 9.1[1][2] |
| SB 204070 | 10.9[1][2] |
A key feature of this compound is its high selectivity for the 5-HT4 receptor over a wide range of other neurotransmitter receptors. This selectivity is crucial for its utility as a specific pharmacological tool.
Table 2: Receptor Selectivity Profile of this compound
| Receptor/Site | pKi |
| 5-HT1A | < 6.5[1][2] |
| 5-HT2C | < 6.5[1][2] |
| 5-HT3 | < 6.5[1][2] |
| alpha 1c | < 6.5[1][2] |
| D1 | < 6.5[1][2] |
| D2 | < 6.5[1][2] |
| M1 | < 6.5[1][2] |
| M2 | < 6.5[1][2] |
| AT1 | < 6.5[1][2] |
| B1 | < 6.5[1][2] |
| Opioid mu | < 6.5[1][2] |
| Sigma 1 | 6.8[1][2] |
| Sigma 2 | 7.8[1][2] |
This compound acts as a competitive antagonist at 5-HT4 receptors, effectively blocking the functional responses induced by 5-HT receptor agonists. This has been demonstrated in various isolated tissue preparations.
Table 3: Functional Antagonist Activity of this compound
| Preparation | Agonist | Measured Effect | pA2 of this compound | Schild Slope |
| Rat Isolated Oesophagus | 5-HT | Relaxation | 9.3[1][2] | 1.0[1][2] |
| Guinea-pig Isolated Ileal Mucosa | 5-MeOT | Increase in Short-Circuit Current | 9.1[1][2] | Not Reported |
In Vivo Pharmacology
The in vivo efficacy of this compound has been demonstrated in several animal models, highlighting its oral activity and long duration of action.
Table 4: In Vivo Activity of this compound
| Animal Model | Agonist/Stimulus | Measured Effect | Route of Administration (this compound) | ID50 of this compound |
| Anaesthetized Vagotomized Micropigs | 5-HT | Tachycardia | i.v. | 4.7 µg/kg[1][2] |
| Anaesthetized Vagotomized Micropigs | 5-HT | Tachycardia | i.duod. | 254.5 µg/kg[1][2] |
| Conscious Mice | 5-Hydroxytryptophan (5-HTP) | Diarrhoea | i.p. | 81.3 µg/kg[1][2] |
| Conscious Mice | 5-Hydroxytryptophan (5-HTP) | Diarrhoea | p.o. | 1.1 mg/kg[1][2] |
Experimental Protocols
This section provides detailed methodologies for the key in vitro assays used to characterize the pharmacological profile of this compound.
Radioligand Binding Assay
This protocol describes the method for determining the binding affinity of this compound to the 5-HT4 receptor in guinea-pig striatal membranes using [3H]-GR 113808 as the radioligand.
-
Guinea-pig striatum tissue
-
[3H]-GR 113808 (specific activity ~80 Ci/mmol)
-
This compound and other test compounds
-
Binding buffer: 50 mM HEPES, pH 7.4
-
Wash buffer: 50 mM Tris-HCl, pH 7.4
-
Scintillation cocktail
-
Glass fiber filters (e.g., Whatman GF/B)
-
Homogenizer
-
Centrifuge
-
Scintillation counter
-
Dissect guinea-pig striata on ice and homogenize in 20 volumes of ice-cold binding buffer.
-
Centrifuge the homogenate at 48,000 x g for 15 minutes at 4°C.
-
Resuspend the resulting pellet in fresh binding buffer and repeat the centrifugation step.
-
Resuspend the final pellet in binding buffer to a protein concentration of approximately 1 mg/mL.
-
In a 96-well plate, add 50 µL of binding buffer, 50 µL of test compound solution (or vehicle for total binding), and 50 µL of [3H]-GR 113808 solution (final concentration ~0.1 nM).
-
To determine non-specific binding, add a high concentration of a competing ligand (e.g., 1 µM GR 113808) instead of the test compound.
-
Initiate the binding reaction by adding 100 µL of the membrane preparation.
-
Incubate the plate for 60 minutes at 25°C.
-
Terminate the incubation by rapid filtration through glass fiber filters pre-soaked in 0.5% polyethyleneimine.
-
Wash the filters three times with 4 mL of ice-cold wash buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Rat Isolated Oesophagus Functional Assay
This protocol describes the method for evaluating the functional antagonist activity of this compound on 5-HT-induced relaxation in the rat isolated oesophagus.
-
Male Wistar rats (200-250 g)
-
Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11.1)
-
Serotonin (5-HT)
-
This compound and other test compounds
-
Organ bath system with isometric transducers
-
Euthanize a rat by cervical dislocation and exsanguination.
-
Isolate the oesophagus and remove the tunica muscularis mucosae by careful dissection.
-
Cut the tissue into strips (approximately 2 mm wide and 10 mm long).
-
Mount the strips in organ baths containing Krebs-Henseleit solution, maintained at 37°C and gassed with 95% O2 / 5% CO2.
-
Apply an initial tension of 0.5 g and allow the tissue to equilibrate for at least 60 minutes, with washes every 15 minutes.
-
Pre-contract the oesophageal strips with a submaximal concentration of carbachol (e.g., 300 nM).
-
Once a stable contraction is achieved, add cumulative concentrations of 5-HT to elicit a concentration-response curve for relaxation.
-
Wash the tissues and allow them to return to baseline tension.
-
Incubate the tissues with this compound (or vehicle) for a pre-determined period (e.g., 30 minutes).
-
Repeat the carbachol pre-contraction and the 5-HT cumulative concentration-response curve in the presence of this compound.
-
Measure the relaxation response to 5-HT as a percentage of the carbachol-induced pre-contraction.
-
Construct concentration-response curves for 5-HT in the absence and presence of different concentrations of this compound.
-
Perform a Schild analysis to determine the pA2 value and the slope of the Schild plot. A slope not significantly different from unity is indicative of competitive antagonism.
Signaling Pathways and Experimental Workflows
5-HT4 Receptor Signaling Pathway
The 5-HT4 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gs alpha subunit. Activation of the 5-HT4 receptor by an agonist leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated intracellular cAMP levels then activate Protein Kinase A (PKA), which phosphorylates various downstream targets, leading to the cellular response. This compound, as a competitive antagonist, binds to the 5-HT4 receptor and prevents the binding of agonists like serotonin, thereby inhibiting this signaling cascade.
Caption: 5-HT4 Receptor Signaling Pathway and the inhibitory action of this compound.
Experimental Workflow for Radioligand Binding Assay
The following diagram illustrates the key steps involved in the radioligand binding assay for determining the affinity of this compound for the 5-HT4 receptor.
Caption: Workflow for the 5-HT4 receptor radioligand binding assay.
Experimental Workflow for Rat Isolated Oesophagus Functional Assay
The following diagram outlines the workflow for assessing the functional antagonist activity of this compound in the rat isolated oesophagus preparation.
References
- 1. Development of a radioligand binding assay for 5-HT4 receptors in guinea-pig and rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Measurement of 5-HT4 receptor-mediated esophageal responses by digital sonomicrometry in the anesthetized rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. giffordbioscience.com [giffordbioscience.com]
The Role of RS-39604 in Cognitive Function Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
RS-39604 is a potent and selective antagonist of the serotonin (B10506) 5-HT4 receptor.[1][2] While the direct administration of RS-39604 has not been shown to enhance cognitive function, its utility in neuroscience research is significant. Primarily, it serves as a critical tool to elucidate the role of the 5-HT4 receptor in learning, memory, and synaptic plasticity. By selectively blocking this receptor, researchers can investigate the necessity of 5-HT4 receptor activation in various cognitive processes, often by observing its ability to inhibit the pro-cognitive effects of 5-HT4 agonists. This guide provides a comprehensive overview of RS-39604's pharmacological profile, its application in cognitive research, detailed experimental protocols, and the underlying signaling pathways.
Pharmacological Profile of RS-39604
RS-39604 exhibits high affinity and selectivity for the 5-HT4 receptor. The following tables summarize its binding affinities and in vivo efficacy in various preclinical models.
Table 1: Receptor Binding Affinity of RS-39604
| Receptor Subtype | pKi (guinea pig striatal membranes) | Reference |
| 5-HT4 | 9.1 | [1][2] |
| 5-HT1A | < 6.5 | [1] |
| 5-HT2C | < 6.5 | [1] |
| 5-HT3 | < 6.5 | [1] |
| α1c | < 6.5 | [1] |
| D1 | < 6.5 | [1] |
| D2 | < 6.5 | [1] |
| M1 | < 6.5 | [1] |
| M2 | < 6.5 | [1] |
| AT1 | < 6.5 | [1] |
| B1 | < 6.5 | [1] |
| Opioid mu | < 6.5 | [1] |
| σ1 | 6.8 | [1] |
| σ2 | 7.8 | [1] |
Table 2: In Vivo Activity of RS-39604
| Experimental Model | Effect | Route of Administration | ID50/Effective Dose | Reference |
| 5-HTP-induced diarrhea in mice | Inhibition | i.p. | 81.3 µg/kg | [1] |
| 5-HTP-induced diarrhea in mice | Inhibition | p.o. | 1.1 mg/kg | [1] |
| 5-HT-induced tachycardia in micropigs | Inhibition | i.v. | 4.7 µg/kg | [1] |
| 5-HT-induced tachycardia in micropigs | Inhibition | i.duod. | 254.5 µg/kg | [1] |
| 5-HT-induced relaxation in rat isolated oesophagus | Competitive antagonism | N/A (in vitro) | pA2 = 9.3 | [1] |
| 5-MeOT-induced increase in short-circuit current in guinea-pig ileal mucosa | Antagonism | N/A (in vitro) | pA2 = 9.1 | [1] |
Role in Investigating Synaptic Plasticity and Cognition
The primary role of RS-39604 in cognitive research is to block the effects of 5-HT4 receptor activation, thereby demonstrating the receptor's involvement in specific neurophysiological processes. A key area of investigation is synaptic plasticity, the cellular basis of learning and memory.
One study demonstrated that RS-39604 blocks the induction of long-term depression (LTD) in the subiculum of the hippocampus, a brain region critical for memory. This suggests that tonic activation of 5-HT4 receptors is necessary for this form of synaptic plasticity.
Signaling Pathways of the 5-HT4 Receptor
The 5-HT4 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gs alpha subunit. Activation of this pathway leads to the stimulation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent activation of Protein Kinase A (PKA). PKA can then phosphorylate various downstream targets, including transcription factors like CREB (cAMP response element-binding protein), which are involved in the synthesis of proteins required for long-term memory.
Interestingly, there is also evidence for a non-canonical, G-protein-independent signaling pathway for the 5-HT4 receptor that involves the activation of Src, a tyrosine kinase, which in turn activates the Extracellular signal-Regulated Kinase (ERK) pathway.[3] Both the PKA and ERK pathways are implicated in learning and memory.
Experimental Protocols
RS-39604 is instrumental in preclinical studies investigating the cognitive effects of 5-HT4 receptor modulation. Below are detailed methodologies for key behavioral assays where RS-39604 could be employed to block the effects of 5-HT4 agonists.
Olfactory Discrimination Task in Rats
This task assesses associative learning and memory.
-
Apparatus: An olfactometer that delivers two distinct odors to a choice port. A reward (e.g., water for a water-deprived rat) is associated with one of the odors (the positive cue, S+), while the other is not rewarded (the negative cue, S-).
-
Procedure:
-
Habituation and Pre-training: Rats are familiarized with the apparatus and trained to receive a reward from the port.
-
Discrimination Training:
-
Each trial begins with the presentation of one of the two odors.
-
The rat must make a response (e.g., a nose poke) to the S+ odor to receive a reward. A response to the S- odor is not rewarded.
-
The position of the S+ and S- odors is randomized across trials.
-
A training session typically consists of 20-40 trials.
-
-
Drug Administration: To investigate the role of the 5-HT4 receptor, a 5-HT4 agonist would be administered before the training session to assess its effect on learning rate. To confirm that the effect is mediated by the 5-HT4 receptor, RS-39604 would be co-administered with the agonist. A control group would receive the agonist and a vehicle injection.
-
-
Data Analysis: The primary measure is the percentage of correct choices for the S+ odor. An increase in the learning rate with the agonist, which is blocked by RS-39604, would indicate the involvement of the 5-HT4 receptor.
Morris Water Maze in Mice/Rats
This is a classic test of spatial learning and memory.
-
Apparatus: A large circular pool filled with opaque water. A hidden platform is submerged just below the water's surface in one of the four quadrants of the pool.
-
Procedure:
-
Acquisition Phase:
-
Mice or rats are placed in the pool from different starting positions and must use distal cues in the room to locate the hidden platform.
-
Each animal typically undergoes four trials per day for 4-5 consecutive days.
-
If the animal does not find the platform within a set time (e.g., 60 seconds), it is gently guided to it.
-
-
Drug-induced Deficit Model: To study the pro-cognitive effects of 5-HT4 agonists, a cognitive deficit is often induced, for example, by administering scopolamine, a muscarinic antagonist that impairs spatial learning.[4][5][6]
-
Drug Administration: A 5-HT4 agonist is administered before each training session to see if it can reverse the scopolamine-induced deficit. To confirm the role of the 5-HT4 receptor, RS-39604 would be co-administered with the agonist.
-
Probe Trial: On the day after the last training session, the platform is removed, and the animal is allowed to swim freely for 60 seconds.
-
-
Data Analysis: Key measures include the time taken to find the platform (escape latency) during the acquisition phase and the time spent in the target quadrant during the probe trial. A reversal of the scopolamine-induced increase in escape latency and a preference for the target quadrant with the agonist, which is blocked by RS-39604, would demonstrate the involvement of the 5-HT4 receptor in spatial memory.
Conclusion
RS-39604 is an indispensable pharmacological tool for investigating the role of the 5-HT4 receptor in cognitive function. Its high potency and selectivity allow for precise blockade of this receptor, enabling researchers to dissect its contribution to learning, memory, and synaptic plasticity. While not a cognitive enhancer itself, RS-39604 is crucial for validating the on-target effects of 5-HT4 receptor agonists and for furthering our understanding of the serotonergic modulation of cognition. The experimental protocols and signaling pathway information provided in this guide offer a solid foundation for designing and interpreting studies aimed at exploring this important area of neuroscience.
References
- 1. RS 39604: a potent, selective and orally active 5-HT4 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 5-hydroxytryptamine 4 receptor activation of the extracellular signal-regulated kinase pathway depends on Src activation but not on G protein or beta-arrestin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Comparative Study of the Impact of NO-Related Agents on MK-801- or Scopolamine-Induced Cognitive Impairments in the Morris Water Maze - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Validation and scopolamine-reversal of latent learning in the water maze utilizing a revised direct platform placement procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Scopolamine disrupts place navigation in rats and humans: a translational validation of the Hidden Goal Task in the Morris water maze and a real maze for humans - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for RS 39604 in In Vivo Rodent Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
RS 39604 is a potent, selective, and orally active antagonist of the 5-HT₄ receptor.[1][2] Its high affinity and selectivity make it a valuable research tool for investigating the physiological and pathophysiological roles of 5-HT₄ receptors in various biological systems.[3] this compound has a long-lasting in vivo activity and is suitable for a range of rodent studies.[4][5] This document provides detailed application notes and protocols for the use of this compound in in vivo rodent models, based on established experimental data.
Mechanism of Action
This compound functions as a competitive antagonist at the 5-HT₄ receptor.[6] The 5-HT₄ receptor is a G-protein coupled receptor (GPCR) that, upon activation by its endogenous ligand serotonin (B10506) (5-HT), stimulates adenylyl cyclase to increase intracellular cyclic AMP (cAMP) levels. By blocking this receptor, this compound prevents the downstream signaling cascade initiated by 5-HT binding.
Quantitative Data Summary
The following tables summarize the quantitative data from various in vivo rodent and micropig studies investigating the effects of this compound.
Table 1: Efficacy of this compound in a Mouse Model of 5-HTP-Induced Diarrhea [1][3]
| Administration Route | ID₅₀ (mg/kg) |
| Intraperitoneal (i.p.) | 0.0813 |
| Oral (p.o.) | 1.1 |
Table 2: Antagonistic Effect of this compound on 5-HT-Induced Contraction in Anesthetized Guinea Pig Proximal Colon [1][3]
| Administration Route | Dose (mg/kg) | Mean Dose Ratio to 5-HT |
| Intravenous (i.v.) | 0.1 | 4.6 |
| Intravenous (i.v.) | 1 | 30.7 |
| Intraduodenal (i.duod.) | 10 | 10.8 |
Table 3: Efficacy of this compound in a Conscious Rat Model of Visceral Pain [1][3]
| Administration Route | Dose Range (mg/kg) | Effect on Colorectal Distension-Induced Increase in Arterial Pressure |
| Intravenous (i.v.) | 0.01 - 1 | No significant effect |
Experimental Protocols
Below are detailed methodologies for key experiments cited in the literature.
Protocol 1: Inhibition of 5-Hydroxytryptophan (5-HTP)-Induced Diarrhea in Conscious Mice
This protocol is designed to assess the in vivo efficacy of this compound in a model of serotonin-induced diarrhea.
Materials:
-
Male CD-1 mice (20-25 g)
-
This compound
-
5-Hydroxytryptophan (5-HTP)
-
Vehicle (e.g., 0.9% saline or 0.5% methylcellulose)
-
Oral gavage needles
-
Intraperitoneal (i.p.) injection needles and syringes
-
Observation cages with absorbent paper lining
Experimental Workflow:
Procedure:
-
Animal Preparation: Fast mice overnight with free access to water.
-
Grouping: Randomly divide mice into treatment groups (vehicle control, and various doses of this compound).
-
Drug Administration: Administer this compound or vehicle via the desired route (oral gavage or i.p. injection).
-
Induction of Diarrhea: Thirty minutes after drug administration, administer 5-HTP intraperitoneally to induce diarrhea.
-
Observation: Place mice in individual observation cages lined with absorbent paper and observe for the presence of diarrhea for a period of 60 minutes.
-
Data Analysis: Record the number of animals exhibiting diarrhea in each group. Calculate the ID₅₀ (the dose that inhibits the diarrheal response in 50% of the animals) using a suitable statistical method (e.g., probit analysis).
Protocol 2: Antagonism of 5-HT-Induced Proximal Colon Contraction in Anesthetized Guinea Pigs
This protocol evaluates the ability of this compound to antagonize the contractile effects of serotonin in the gastrointestinal tract.
Materials:
-
Male Dunkin-Hartley guinea pigs (300-400 g)
-
This compound
-
Serotonin (5-HT)
-
Anesthetic (e.g., urethane)
-
Surgical instruments
-
Pressure transducer and recording equipment
-
Intravenous (i.v.) and intraduodenal (i.duod.) catheters
Experimental Workflow:
Procedure:
-
Animal Preparation: Anesthetize the guinea pig and perform surgery to expose the proximal colon.
-
Instrumentation: Insert a catheter into the jugular vein for intravenous drug administration and another into the duodenum for intraduodenal administration. Place a pressure transducer in the proximal colon to measure contractile activity.
-
Stabilization: Allow the animal to stabilize for a period to obtain a consistent baseline of colonic motility.
-
Baseline 5-HT Response: Administer a dose of 5-HT intravenously and record the resulting increase in colonic pressure.
-
This compound Administration: Administer the desired dose of this compound either intravenously or intraduodenally.
-
Post-treatment 5-HT Response: After a suitable interval, re-administer the same dose of 5-HT and record the contractile response.
-
Data Analysis: Compare the 5-HT-induced contractile response before and after the administration of this compound. Calculate the dose-ratio, which is the ratio of the 5-HT dose required to produce the same level of contraction in the presence and absence of the antagonist.
Concluding Remarks
This compound is a well-characterized and effective 5-HT₄ receptor antagonist for in vivo studies in rodents. The provided protocols and data serve as a comprehensive guide for researchers planning to utilize this compound in their experimental designs. Adherence to appropriate animal welfare guidelines and institutional regulations is mandatory for all in vivo studies.
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound: a potent, selective and orally active 5-HT4 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound hydrochloride | 5-HT4 Receptors | Tocris Bioscience [tocris.com]
- 5. Exploring the Therapeutic Potential of this compound: A Selective and Long-Lasting 5-HT4 Receptor Antagonist [synapse.patsnap.com]
- 6. This compound: a potent, selective and orally active 5-HT4 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for RS 39604 in Murine Models
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for the use of RS 39604, a potent and selective 5-HT₄ receptor antagonist, in preclinical murine models. This document outlines recommended dosage regimens for various research applications, detailed protocols for in vivo administration, and an overview of the underlying signaling pathways. The information presented here is intended to facilitate the effective design and execution of experiments utilizing this compound.
Introduction to this compound
This compound is a highly selective and orally active antagonist of the serotonin (B10506) 4 (5-HT₄) receptor.[1] Its high affinity and specificity make it an invaluable tool for investigating the physiological and pathological roles of the 5-HT₄ receptor in various biological systems. The 5-HT₄ receptor, a G-protein coupled receptor (GPCR), is predominantly expressed in the gastrointestinal tract, the central nervous system, and the heart. Its activation is implicated in a range of functions including gastrointestinal motility, cognitive processes, and cardiac function. The long half-life of this compound makes it particularly suitable for in vivo studies.
Recommended Dosage of this compound for Mice
The optimal dosage of this compound can vary significantly depending on the research application, the mouse strain, and the desired level of receptor antagonism. The following table summarizes dosages reported in peer-reviewed literature for different experimental models.
| Application Area | Mouse Model | Dosage | Administration Route | Key Findings | Reference |
| Gastrointestinal Motility | 5-Hydroxytryptophan (5-HTP)-induced diarrhea | 81.3 µg/kg (ID₅₀) | Intraperitoneal (i.p.) | Inhibition of diarrhea | [1] |
| 5-Hydroxytryptophan (5-HTP)-induced diarrhea | 1.1 mg/kg (ID₅₀) | Oral (p.o.) | Inhibition of diarrhea | [1] | |
| Cognitive Function | 5XFAD model of Alzheimer's disease | 1 mg/kg | Intraperitoneal (i.p.) | Prevention of agonist-mediated effects on sAPPα release |
Note: The provided dosages should be considered as a starting point. It is highly recommended that researchers perform dose-response studies to determine the optimal concentration for their specific experimental conditions.
Experimental Protocols
Materials
-
This compound hydrochloride (M.Wt: 590.56)
-
Vehicle (e.g., sterile 0.9% saline)
-
Sterile syringes and needles (appropriate gauge for the administration route)
-
Animal balance
-
Vortex mixer
Vehicle Preparation
For in vivo administration, this compound hydrochloride can be dissolved in sterile 0.9% saline.[2] While this compound is also soluble in DMSO, for direct in vivo use, a saline-based vehicle is often preferred to avoid potential solvent-induced toxicities.
Protocol for Vehicle Preparation (0.9% Saline):
-
Weigh the required amount of this compound hydrochloride based on the desired final concentration and the number of animals to be dosed.
-
Add the appropriate volume of sterile 0.9% saline to the this compound powder.
-
Vortex the solution thoroughly until the compound is completely dissolved.
-
Visually inspect the solution for any undissolved particles. If necessary, sterile filter the solution before administration.
Administration to Mice
The choice of administration route depends on the experimental design and the desired pharmacokinetic profile.
a) Intraperitoneal (i.p.) Injection:
-
Calculate the required volume of the this compound solution for each mouse based on its body weight and the target dosage. A typical injection volume for mice is 5-10 mL/kg.
-
Gently restrain the mouse, exposing the abdominal area.
-
Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to internal organs.
-
Inject the solution slowly and steadily.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any signs of distress post-injection.
b) Oral Gavage (p.o.):
-
Calculate the required volume of the this compound solution for each mouse. The maximum recommended oral gavage volume for mice is typically 10 mL/kg.
-
Use a proper-sized, ball-tipped gavage needle.
-
Gently restrain the mouse and insert the gavage needle into the esophagus.
-
Administer the solution slowly to prevent aspiration.
-
Carefully remove the gavage needle and return the mouse to its cage.
-
Observe the animal for any adverse reactions.
Signaling Pathway of the 5-HT₄ Receptor
This compound exerts its effects by blocking the downstream signaling cascade initiated by the activation of the 5-HT₄ receptor by its endogenous ligand, serotonin. The primary signaling pathway involves the activation of adenylyl cyclase and the subsequent increase in intracellular cyclic AMP (cAMP).
Caption: 5-HT₄ Receptor Signaling Pathway.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for an in vivo study in mice using this compound.
Caption: In Vivo Experimental Workflow.
Pharmacokinetics and Metabolism
Currently, detailed pharmacokinetic data for this compound specifically in mice is limited in publicly available literature. However, studies in other rodent models suggest that it is orally active and has a long-lasting effect in vivo.[1] The ketone group in its structure contributes to a relatively long half-life. Researchers should consider conducting pilot pharmacokinetic studies to determine key parameters such as Cmax, Tmax, half-life, and bioavailability in their specific mouse strain and experimental setup.
Conclusion
This compound is a valuable pharmacological tool for elucidating the role of the 5-HT₄ receptor in health and disease. The information provided in these application notes offers a foundation for designing and conducting rigorous and reproducible in vivo experiments in mice. Adherence to appropriate dosing, administration protocols, and a clear understanding of the underlying biological pathways will contribute to the generation of high-quality, impactful research data.
References
Application Notes and Protocols for Preparing RS 39604 Stock Solutions in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
RS 39604 is a potent and selective antagonist of the 5-hydroxytryptamine receptor 4 (5-HT4R).[1][2] Its high affinity and selectivity make it a valuable tool for investigating the physiological and pathological roles of the 5-HT4 receptor in various cellular processes. These application notes provide a comprehensive guide to preparing and utilizing this compound stock solutions for in vitro cell culture experiments, ensuring reliable and reproducible results.
Physicochemical Properties and Storage
A summary of the key physicochemical properties of this compound hydrochloride is provided in the table below.
| Property | Value | Reference(s) |
| Chemical Name | 1-[4-Amino-5-chloro-2-(3,5-dimethoxyphenyl)methyloxy]-3-[1-[2-methylsulphonylamino]ethyl]piperidin-4-yl]propan-1-one hydrochloride | [3] |
| Molecular Formula | C₂₆H₃₆ClN₃O₆S·HCl | [3] |
| Molecular Weight | 590.56 g/mol | [3] |
| Appearance | White to off-white solid | |
| Purity | ≥98% | [3] |
| Solubility | Soluble in DMSO up to 100 mM | [3] |
Storage Conditions:
| Form | Storage Temperature | Duration | Recommendations |
| Solid Powder | Room Temperature | As per manufacturer's guidelines | Store in a dry, dark place. |
| DMSO Stock Solution | -20°C | Up to 1 month | Aliquot to avoid repeated freeze-thaw cycles. |
| -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. |
Mechanism of Action and Signaling Pathway
This compound functions as a competitive antagonist at the 5-HT4 receptor.[2] The 5-HT4 receptor is a Gs-protein-coupled receptor (GPCR) that, upon activation by its endogenous ligand serotonin, stimulates adenylyl cyclase to increase intracellular cyclic AMP (cAMP) levels. This in turn activates Protein Kinase A (PKA), which phosphorylates various downstream targets. Additionally, 5-HT4 receptor activation can lead to the activation of the Src-tyrosine kinase and the extracellular signal-regulated kinase (ERK) pathway, independent of G-protein signaling. By blocking the binding of serotonin, this compound inhibits these downstream signaling cascades.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound hydrochloride powder
-
Anhydrous, cell culture grade Dimethyl Sulfoxide (DMSO)
-
Sterile, amber or foil-wrapped microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional)
-
Sterile pipette tips
Procedure:
-
Weighing: In a sterile environment (e.g., a biological safety cabinet), accurately weigh 5.91 mg of this compound hydrochloride powder.
-
Dissolution: Transfer the powder to a sterile amber or foil-wrapped microcentrifuge tube. Add 1 mL of anhydrous, cell culture grade DMSO to the tube.
-
Solubilization: Vortex the solution thoroughly for 1-2 minutes until the powder is completely dissolved. If necessary, briefly sonicate the solution in a water bath to aid dissolution. The resulting solution should be clear and free of particulates.
-
Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile cryovials to minimize freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).
Protocol 2: Preparation of Working Solutions for Cell Culture
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) complete cell culture medium
-
Sterile conical tubes
-
Sterile pipette tips
Procedure:
-
Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Dilution: It is recommended to perform a serial dilution to minimize precipitation. For example, to prepare a 10 µM working solution from a 10 mM stock, you can perform a 1:1000 dilution.
-
Direct Dilution (for lower concentrations): Add 1 µL of the 10 mM stock solution to 999 µL of pre-warmed complete cell culture medium.
-
Intermediate Dilution (recommended): Prepare an intermediate dilution (e.g., 1 mM) by adding 10 µL of the 10 mM stock to 90 µL of DMSO. Then, add 1 µL of the 1 mM intermediate solution to 99 µL of pre-warmed complete cell culture medium.
-
-
Mixing: Gently mix the working solution by pipetting up and down or by inverting the tube. Avoid vigorous vortexing, which can cause protein denaturation in the medium.
-
Application to Cells: Add the prepared working solution to your cell cultures. It is crucial to include a vehicle control (cell culture medium with the same final concentration of DMSO) in your experiments. The final concentration of DMSO in the cell culture medium should be kept below 0.5%, and ideally below 0.1%, to avoid solvent-induced cytotoxicity.
Working Concentration:
The optimal working concentration of this compound will vary depending on the cell type and the specific experimental conditions. Based on in vitro studies, a concentration range of 30-300 nM has been shown to be effective for antagonizing 5-HT4 receptors.[2] It is highly recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and assay.
Experimental Workflow
The following diagram illustrates the general workflow for preparing and using this compound in cell culture experiments.
References
- 1. This compound: a potent, selective and orally active 5-HT4 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: a potent, selective and orally active 5-HT4 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound hydrochloride | 5-HT4 Receptors | Tocris Bioscience [tocris.com]
Application Notes and Protocols for RS 39604 Administration in Behavioral Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
RS 39604 is a potent and selective antagonist of the 5-hydroxytryptamine-4 (5-HT4) receptor, demonstrating high affinity (pKi of 9.1 in guinea pig striatal membranes) and oral activity.[1] Its selectivity profile indicates low affinity for other serotonin (B10506) receptor subtypes (5-HT1A, 5-HT2C, 5-HT3) and various other neurotransmitter receptors.[1] The long-lasting in vivo activity of this compound makes it a valuable pharmacological tool for investigating the role of the 5-HT4 receptor in central nervous system (CNS) functions, including anxiety, depression, and cognitive processes.[1] These application notes provide detailed protocols for the administration of this compound in common rodent behavioral assays and summarize expected outcomes based on studies with selective 5-HT4 receptor antagonists.
Data Presentation
The following tables summarize quantitative data from behavioral assays involving the administration of selective 5-HT4 receptor antagonists. While direct data for this compound in these specific assays is limited in publicly available literature, the data from analogous compounds provide a strong basis for expected effects.
Table 1: Effects of Selective 5-HT4 Receptor Antagonists in the Elevated Plus-Maze (EPM) in Rats
| Compound | Dose (mg/kg) | Route | Key Parameter | Result | Reference |
| SB 204070 | 1.0 | s.c. | % Time in Open Arms | Increased | [2] |
| GR 113808 | 1.0 | s.c. | % Time in Open Arms | Increased | [2] |
Table 2: Representative Data on the Effects of 5-HT4 Receptor Modulation on Novel Object Recognition (NOR) in Rodents
| Compound Type | Effect on NOR | Key Parameter | Result | Reference |
| 5-HT4 Agonist | Pro-cognitive | Discrimination Index | Increased | [3] |
| 5-HT4 Antagonist | Potential for cognitive modulation | Discrimination Index | To be determined with this compound |
Table 3: Representative Data on the Effects of Serotonergic Agents in the Forced Swim Test (FST) in Rodents
| Compound Type | Effect on FST | Key Parameter | Result | Reference |
| SSRIs | Antidepressant-like | Immobility Time | Decreased | [4] |
| 5-HT4 Antagonist | Potential for antidepressant-like effects | Immobility Time | To be determined with this compound |
Signaling Pathways and Experimental Workflows
5-HT4 Receptor Antagonist Signaling Pathway
The 5-HT4 receptor is a Gs-protein-coupled receptor. Its activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA). PKA can then phosphorylate various downstream targets, including transcription factors like CREB, influencing gene expression related to neuronal plasticity. Additionally, 5-HT4 receptor activation can engage G-protein independent pathways involving Src kinase and the Extracellular signal-regulated kinase (ERK). As an antagonist, this compound blocks these downstream signaling cascades initiated by serotonin binding to the 5-HT4 receptor.
General Experimental Workflow for Behavioral Assays
The following diagram outlines a typical workflow for conducting behavioral experiments with this compound.
Experimental Protocols
Preparation of this compound for In Vivo Administration
This compound hydrochloride is soluble in DMSO. For in vivo administration, it is recommended to first prepare a stock solution in DMSO and then dilute it to the final desired concentration with a suitable vehicle. High concentrations of DMSO can have behavioral effects and cause local irritation. A common vehicle for intraperitoneal (i.p.) or subcutaneous (s.c.) injection is a mixture of DMSO, Tween 80, and saline.
Materials:
-
This compound hydrochloride
-
Dimethyl sulfoxide (B87167) (DMSO), sterile, injectable grade
-
Tween 80 (Polysorbate 80)
-
Sterile 0.9% saline solution
-
Sterile microcentrifuge tubes and syringes
Protocol:
-
Prepare a stock solution of this compound hydrochloride in 100% DMSO (e.g., 10 mg/mL).
-
To prepare the final dosing solution, first mix the required volume of the DMSO stock solution with an equal volume of Tween 80.
-
Add sterile 0.9% saline to the DMSO/Tween 80 mixture to achieve the final desired concentration of this compound and a final vehicle composition of, for example, 10% DMSO, 10% Tween 80, and 80% saline.
-
Vortex the solution thoroughly to ensure it is homogenous.
-
The final concentration should be calculated to allow for an injection volume of 5-10 mL/kg body weight.
Elevated Plus-Maze (EPM)
The EPM is a widely used test to assess anxiety-like behavior in rodents. The test is based on the conflict between the innate tendency of rodents to explore a novel environment and their aversion to open, elevated spaces.
Materials:
-
Elevated plus-maze apparatus
-
Video recording and tracking system
-
Prepared this compound and vehicle solutions
Protocol:
-
Habituate the animals to the testing room for at least 1 hour before the experiment.
-
Administer this compound (e.g., 1.0 mg/kg) or vehicle via i.p. or s.c. injection 30-60 minutes before testing. The long-lasting activity of this compound suggests this pre-treatment time should be effective.[1]
-
Place the animal in the center of the maze, facing one of the open arms.
-
Allow the animal to explore the maze for 5 minutes.
-
Record the session using a video tracking system.
-
After each trial, clean the maze thoroughly with 70% ethanol (B145695) to remove any olfactory cues.
-
Analyze the data for the following parameters:
-
Time spent in the open arms
-
Time spent in the closed arms
-
Number of entries into the open arms
-
Number of entries into the closed arms
-
Total distance traveled
-
Anxiolytic-like effects are indicated by an increase in the time spent and/or the number of entries into the open arms.
Novel Object Recognition (NOR) Test
The NOR test is used to evaluate recognition memory in rodents. The test is based on the spontaneous tendency of rodents to spend more time exploring a novel object than a familiar one.
Materials:
-
Open field arena
-
Two sets of identical objects and one set of novel objects
-
Video recording and tracking system
-
Prepared this compound and vehicle solutions
Protocol:
-
Habituation Phase (Day 1): Allow each animal to freely explore the empty open field arena for 5-10 minutes.
-
Training/Familiarization Phase (Day 2):
-
Administer this compound or vehicle 30-60 minutes before the training session.
-
Place two identical objects in the arena.
-
Allow the animal to explore the objects for 5-10 minutes.
-
-
Testing Phase (Day 3):
-
The inter-trial interval can be varied to assess short-term or long-term memory (e.g., 1 hour or 24 hours).
-
Replace one of the familiar objects with a novel object.
-
Place the animal back in the arena and allow it to explore for 5 minutes.
-
Record the time spent exploring each object (novel and familiar).
-
-
A discrimination index is calculated as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time).
-
A higher discrimination index indicates better recognition memory.
Forced Swim Test (FST)
The FST is a common behavioral assay used to screen for antidepressant-like activity. The test is based on the principle that when rodents are placed in an inescapable cylinder of water, they will eventually adopt an immobile posture. Antidepressant treatments are expected to reduce the duration of immobility.
Materials:
-
Cylindrical water tank (e.g., 40 cm high, 20 cm diameter)
-
Water at 23-25°C
-
Video recording system
-
Prepared this compound and vehicle solutions
Protocol:
-
Pre-swim Session (Day 1): Place each animal in the water-filled cylinder for 15 minutes. This session is for habituation.
-
After the pre-swim, remove the animals, dry them with a towel, and return them to their home cages.
-
Test Session (Day 2):
-
Administer this compound or vehicle 30-60 minutes before the test session.
-
Place the animal back into the water cylinder for a 5-minute test session.
-
Record the entire session.
-
-
Analyze the video for the duration of immobility (floating with only minor movements to keep the head above water).
-
A decrease in immobility time is indicative of an antidepressant-like effect.
References
- 1. This compound: a potent, selective and orally active 5-HT4 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of 5-HT4 receptor antagonists on rat behaviour in the elevated plus-maze test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel Object Recognition as a Facile Behavior Test for Evaluating Drug Effects in AβPP/PS1 Alzheimer's Disease Mouse Model | Semantic Scholar [semanticscholar.org]
- 4. Factors influencing behavior in the forced swim test - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Immunohistochemistry Following RS 39604 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
RS 39604 is a potent, selective, and orally active antagonist of the serotonin (B10506) 4 (5-HT4) receptor.[1][2][3] It exhibits high affinity for the 5-HT4 receptor with a pKi of 9.1 in guinea pig striatal membranes and demonstrates over 1000-fold selectivity against other serotonin receptor subtypes (5-HT1A, 5-HT2C, 5-HT3) as well as other receptor types.[1][4] The 5-HT4 receptor is a Gs-protein coupled receptor that, upon activation by serotonin, stimulates adenylyl cyclase to increase intracellular cyclic AMP (cAMP) levels. This in turn activates Protein Kinase A (PKA), which can phosphorylate various downstream targets, including transcription factors like CREB.[5][6][7] The 5-HT4 receptor has also been shown to signal through G-protein independent pathways, such as by activating Src tyrosine kinase.[5][8]
Given its role in various physiological processes, including gastrointestinal motility and cognitive function, the 5-HT4 receptor is a significant target in drug development.[9][10] Immunohistochemistry (IHC) is a powerful technique to visualize the distribution and quantify the expression of the 5-HT4 receptor and its downstream signaling proteins in tissues following treatment with antagonists like this compound. This document provides a detailed protocol for performing IHC to assess the effects of this compound treatment.
Data Presentation
Table 1: Hypothetical Quantitative Immunohistochemistry Data Following this compound Treatment
| Target Protein | Treatment Group | Mean Staining Intensity (Arbitrary Units) | Percentage of Positively Stained Cells (%) |
| 5-HT4 Receptor | Vehicle Control | 150 ± 12 | 65 ± 5 |
| This compound (1 µM) | 145 ± 15 | 63 ± 6 | |
| Phospho-PKA | Vehicle Control | 210 ± 20 | 75 ± 8 |
| This compound (1 µM) | 95 ± 10 | 30 ± 5 | |
| Phospho-CREB | Vehicle Control | 180 ± 15 | 70 ± 7 |
| This compound (1 µM) | 70 ± 8 | 25 ± 4 |
*p < 0.05 compared to vehicle control. Data are presented as mean ± standard deviation.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the 5-HT4 receptor signaling pathway and the experimental workflow for the immunohistochemistry protocol.
Caption: 5-HT4 Receptor Signaling Pathway and Antagonism by this compound.
Caption: Immunohistochemistry Experimental Workflow.
Experimental Protocols
This protocol is a general guideline for performing immunohistochemistry on formalin-fixed, paraffin-embedded (FFPE) tissue sections to assess the expression of the 5-HT4 receptor and downstream signaling proteins. Optimization may be required for specific antibodies and tissue types.
Materials and Reagents:
-
Xylene
-
Ethanol (100%, 95%, 80%, 70%)
-
Deionized water
-
Phosphate-buffered saline (PBS) or Tris-buffered saline (TBS)
-
Antigen retrieval solution (e.g., 10 mM Sodium Citrate (B86180) buffer, pH 6.0)
-
3% Hydrogen peroxide
-
Blocking solution (e.g., 5% normal goat serum in PBS)
-
Primary antibody (e.g., Rabbit polyclonal anti-5HT4 Receptor)
-
Biotinylated secondary antibody (e.g., Goat anti-rabbit IgG)
-
Streptavidin-HRP conjugate
-
DAB (3,3'-Diaminobenzidine) substrate kit
-
Mounting medium
-
Humidified chamber
-
Microscope slides
-
Coplin jars
-
Microscope
Protocol:
-
Deparaffinization and Rehydration:
-
Antigen Retrieval:
-
Peroxidase Blocking:
-
Incubate sections in 3% hydrogen peroxide in methanol (B129727) for 10-15 minutes at room temperature to block endogenous peroxidase activity.[9]
-
Rinse twice with PBS for 5 minutes each.[9]
-
-
Blocking:
-
Incubate the sections with a blocking solution (e.g., 5% normal serum from the species of the secondary antibody) for at least 1 hour at room temperature in a humidified chamber.[11]
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody to its optimal concentration in the blocking solution.
-
Apply the diluted primary antibody to the sections and incubate overnight at 4°C in a humidified chamber.[12]
-
-
Secondary Antibody Incubation:
-
Wash the slides three times with PBS for 5 minutes each.
-
Apply the biotinylated secondary antibody, diluted according to the manufacturer's instructions, and incubate for 30-60 minutes at room temperature.[13]
-
-
Detection:
-
Wash the slides three times with PBS for 5 minutes each.
-
Apply the streptavidin-HRP conjugate and incubate for 30 minutes at room temperature.[14]
-
Wash the slides three times with PBS for 5 minutes each.
-
Prepare the DAB substrate solution according to the manufacturer's instructions and apply it to the sections.
-
Monitor the color development under a microscope (typically 2-10 minutes).
-
Stop the reaction by rinsing the slides with deionized water.
-
-
Counterstaining:
-
Dehydration and Mounting:
-
Imaging and Analysis:
-
Examine the slides under a light microscope.
-
The target protein will appear as a brown precipitate (from the DAB reaction), and the nuclei will be blue (from the hematoxylin).
-
Quantitative analysis can be performed using image analysis software to measure staining intensity and the percentage of positive cells.
-
Disclaimer: This protocol is intended for research use only. It is essential to validate the protocol for your specific experimental conditions, including antibody concentrations and incubation times. Always include appropriate positive and negative controls in your experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound: a potent, selective and orally active 5-HT4 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound hydrochloride (0991) by Tocris, Part of Bio-Techne [bio-techne.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Pro-Kinetic Actions of Luminally-Acting 5-HT4 Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Understanding the Molecular Basis of 5-HT4 Receptor Partial Agonists through 3D-QSAR Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. bostonbioproducts.com [bostonbioproducts.com]
- 13. researchgate.net [researchgate.net]
- 14. bosterbio.com [bosterbio.com]
Application of RS 39604 in Organ Bath Experiments: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
RS 39604 is a potent and highly selective 5-HT4 receptor antagonist.[1][2][3] Its utility in in vitro pharmacology, particularly in organ bath experiments, allows for the precise characterization of 5-HT4 receptor function in various tissues. These application notes provide detailed protocols and data for the use of this compound in studying the physiological and pharmacological roles of 5-HT4 receptors in isolated organ systems.
Mechanism of Action
This compound acts as a competitive antagonist at the 5-HT4 receptor.[1][2] The 5-HT4 receptor is a G-protein coupled receptor (GPCR) primarily coupled to the Gs alpha subunit. Activation of the 5-HT4 receptor by an agonist, such as serotonin (B10506) (5-HT), stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This signaling cascade can elicit various tissue-specific responses, including smooth muscle relaxation or contraction. This compound blocks these effects by binding to the receptor and preventing agonist-mediated activation.
Signaling Pathway of the 5-HT4 Receptor
The activation of the 5-HT4 receptor initiates a well-defined signaling cascade. The binding of an agonist promotes the dissociation of the Gαs subunit from the Gβγ dimer. The activated Gαs subunit then stimulates adenylyl cyclase to produce cAMP, which in turn activates Protein Kinase A (PKA). PKA can then phosphorylate various downstream targets to elicit a cellular response. Additionally, there is evidence for a G-protein-independent signaling pathway involving Src tyrosine kinase. This compound, as an antagonist, inhibits these downstream effects by preventing the initial agonist binding.
Quantitative Data for this compound
The following table summarizes the antagonist affinity of this compound in various preparations as reported in the literature. The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist. The pKi value is the negative logarithm of the inhibition constant.
| Parameter | Species | Tissue/Preparation | Agonist | Value | Reference |
| pA2 | Rat | Isolated Oesophagus | 5-HT | 9.3 | [1][2] |
| pA2 | Guinea-pig | Isolated Ileal Mucosa | 5-MeOT | 9.1 | [1][2] |
| pKi | Guinea-pig | Striatal Membranes | [3H]-GR 113808 | 9.1 | [1][2] |
Experimental Protocols
This section provides a detailed protocol for a typical organ bath experiment to determine the antagonist properties of this compound on an isolated smooth muscle preparation, such as the guinea pig ileum or rat esophagus.
Materials and Reagents
-
Isolated Tissue: Guinea pig ileum or rat esophagus
-
Physiological Salt Solution (PSS): Krebs-Henseleit solution of the following composition (in mM): NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, and glucose 11.1.
-
Carbogen (B8564812) Gas: 95% O2 / 5% CO2
-
Agonist: Serotonin (5-Hydroxytryptamine, 5-HT) or a selective 5-HT4 agonist (e.g., 5-Methoxytryptamine, 5-MeOT).
-
Antagonist: this compound hydrochloride
-
Other Reagents: Carbachol (B1668302) (for pre-contraction of certain tissues like the rat esophagus)
-
Equipment: Organ bath system with tissue holders, force-displacement transducer, amplifier, and data acquisition system.
Experimental Workflow Diagram
Detailed Protocol: Schild Analysis of this compound
-
Tissue Preparation:
-
Humanely euthanize the animal according to institutional guidelines.
-
Immediately dissect the desired tissue (e.g., terminal ileum from a guinea pig).
-
Place the tissue in a petri dish containing cold, carbogen-aerated PSS.
-
Carefully remove any adhering mesenteric tissue.
-
Cut segments of 2-3 cm in length.
-
-
Mounting the Tissue:
-
Tie one end of the tissue segment to a fixed hook at the bottom of the organ bath chamber and the other end to a force-displacement transducer.
-
The organ bath should be filled with PSS, maintained at 37°C, and continuously bubbled with carbogen gas.
-
Apply a resting tension of approximately 1 gram.
-
-
Equilibration:
-
Allow the tissue to equilibrate for at least 60 minutes.
-
During the equilibration period, wash the tissue with fresh, pre-warmed PSS every 15-20 minutes.
-
-
Viability and Pre-contraction (if necessary):
-
To check the viability of the tissue, elicit a contraction with a high concentration of potassium chloride (e.g., 80 mM) or an appropriate agonist (e.g., carbachol for rat esophagus).
-
Wash the tissue repeatedly with PSS until the tension returns to the baseline.
-
For tissues that require pre-contraction to observe relaxation (e.g., rat esophagus), add a submaximal concentration of a contractile agent like carbachol after the initial washout and allow the tone to stabilize.
-
-
Antagonist Incubation and Agonist Concentration-Response Curve:
-
Control Curve: Construct a cumulative concentration-response curve for the 5-HT4 agonist (e.g., 5-HT). Add the agonist in increasing concentrations to the organ bath, allowing the response to plateau at each concentration before adding the next.
-
Washout: After obtaining the maximal response, thoroughly wash the tissue with fresh PSS until the baseline tension is re-established.
-
Antagonist Incubation: Add a known concentration of this compound to the organ bath. Allow it to incubate with the tissue for a predetermined period (e.g., 30-60 minutes) to ensure equilibrium is reached.
-
Second Curve: In the continued presence of this compound, repeat the cumulative concentration-response curve for the 5-HT4 agonist.
-
Repeat: Repeat the washout, incubation with a higher concentration of this compound, and agonist concentration-response curve generation for at least two more concentrations of the antagonist.
-
-
Data Analysis:
-
For each agonist concentration-response curve, determine the EC50 value (the concentration of agonist that produces 50% of the maximal response).
-
Calculate the dose ratio for each concentration of this compound. The dose ratio is the EC50 of the agonist in the presence of the antagonist divided by the EC50 of the agonist in the absence of the antagonist.
-
Construct a Schild plot by plotting the logarithm of (dose ratio - 1) on the y-axis against the negative logarithm of the molar concentration of this compound on the x-axis.
-
The x-intercept of the linear regression of the Schild plot provides the pA2 value. A slope that is not significantly different from 1 is indicative of competitive antagonism.
-
Conclusion
This compound is a valuable pharmacological tool for investigating the role of 5-HT4 receptors in isolated tissues. The protocols and data presented here provide a framework for researchers to design and execute robust organ bath experiments to characterize the antagonist properties of this compound and to probe the function of the 5-HT4 receptor system in various physiological and pathophysiological models.
References
Application Notes and Protocols for RS 39604 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
RS 39604 hydrochloride is a potent and selective antagonist of the 5-HT4 receptor, a member of the G-protein coupled receptor family. With a pKi of 9.1 at 5-HT4 receptors in guinea pig striatal membranes, it demonstrates over 1000-fold selectivity against other serotonin (B10506) receptor subtypes (5-HT1A, 2C, 3) and other receptors (D1, D2, M1, M2, AT1, B1, and α1C).[1][2] Its oral activity and relatively long half-life make it a valuable tool for in vivo studies investigating the physiological and pathological roles of the 5-HT4 receptor.[1][2]
This document provides detailed protocols for the dissolution of this compound hydrochloride for both in vitro and in vivo applications, along with a summary of its key characteristics and an overview of the 5-HT4 signaling pathway.
Physicochemical and Pharmacological Properties
A summary of the key quantitative data for this compound hydrochloride is presented in the table below for easy reference and comparison.
| Property | Value | Reference |
| Molecular Weight | 590.56 g/mol | [1][2] |
| Molecular Formula | C₂₆H₃₆ClN₃O₆S·HCl | [1] |
| Purity | ≥98% | [1][2] |
| pKi at 5-HT4 Receptor | 9.1 | [2] |
| Max Solubility in DMSO | 100 mM (59.06 mg/mL) | [1][2] |
| Storage of Stock Solution | -80°C for 6 months, -20°C for 1 month |
Mechanism of Action and Signaling Pathway
This compound hydrochloride acts as a competitive antagonist at the 5-HT4 receptor. The 5-HT4 receptor is coupled to a stimulatory G-protein (Gs). Upon agonist binding, the Gs alpha subunit activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). This second messenger, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream targets, modulating cellular responses. By blocking the binding of the endogenous agonist serotonin (5-HT), this compound hydrochloride inhibits this signaling cascade.
Experimental Protocols
Preparation of Stock Solution (for in vitro and in vivo use)
This protocol describes the preparation of a high-concentration stock solution in DMSO.
Materials:
-
This compound hydrochloride powder
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Protocol:
-
Determine the required mass: Based on the desired stock concentration and volume, calculate the mass of this compound hydrochloride needed using the following formula: Mass (mg) = Desired Concentration (mM) x Final Volume (mL) x 0.59056 (mg/µmol)
-
Weigh the compound: Carefully weigh the calculated amount of this compound hydrochloride in a sterile microcentrifuge tube.
-
Add DMSO: Add the appropriate volume of anhydrous DMSO to the tube.
-
Dissolve the compound: Vortex the solution until the powder is completely dissolved. Gentle warming (to 37°C) may be applied if necessary.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).
Preparation of Working Solution for Injection (In Vivo)
This protocol provides a general guideline for preparing an injectable solution from the DMSO stock. The final concentration of DMSO should be minimized to avoid toxicity.
Materials:
-
This compound hydrochloride stock solution in DMSO
-
Sterile vehicle (e.g., 0.9% saline, Phosphate-Buffered Saline (PBS))
-
Sterile tubes
-
Vortex mixer
Protocol:
-
Thaw the stock solution: Thaw the required aliquot of the DMSO stock solution at room temperature.
-
Dilute with vehicle: In a sterile tube, add the desired volume of the sterile vehicle.
-
Add stock solution: While vortexing the vehicle, slowly add the required volume of the DMSO stock solution to achieve the final desired concentration. It is recommended to keep the final DMSO concentration below 5% of the total injection volume.
-
Ensure complete dissolution: Vortex the final solution thoroughly to ensure it is homogenous.
-
Administration: Use the freshly prepared solution for injection immediately. Do not store the diluted solution.
Conclusion
These guidelines provide a starting point for the use of this compound hydrochloride in research settings. It is recommended that researchers optimize these protocols based on their specific experimental needs and animal models. Adherence to proper laboratory safety and sterile techniques is essential for reliable and reproducible results.
References
- 1. Cerebral markers of the serotonergic system in rat models of obesity and after Roux-en-Y gastric bypass - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 5-Hydroxytryptamine Modulates Migration, Cytokine and Chemokine Release and T-Cell Priming Capacity of Dendritic Cells In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for RS 39604 in Primary Neuronal Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
RS 39604 is a potent and highly selective 5-HT4 receptor antagonist.[1][2] The 5-HT4 receptor, a Gs-protein coupled receptor, is widely expressed in the central nervous system and is implicated in various neuronal processes, including learning, memory, and neuronal development.[3][4][5] Activation of the 5-HT4 receptor typically leads to an increase in intracellular cyclic AMP (cAMP) and activation of protein kinase A (PKA).[4][6] Additionally, it can activate the extracellular signal-regulated kinase (ERK) pathway, often in a Src-dependent manner.[3][5] Studies have shown that 5-HT4 receptor activation can promote dendrite formation and synaptogenesis in hippocampal neurons.[4][7]
These application notes provide a hypothetical framework for utilizing this compound in primary neuronal cultures to investigate the role of the 5-HT4 receptor in neuronal morphology and signaling. The protocols outlined below describe the isolation and culture of primary hippocampal neurons and subsequent treatment with a 5-HT4 agonist and the antagonist this compound to study its effects on neurite outgrowth.
Data Presentation
Table 1: Pharmacological Profile of this compound
| Parameter | Value | Species/Tissue | Reference |
| pKi | 9.1 | Guinea pig striatal membranes | [1][2] |
| Selectivity | >1000-fold over 5-HT1A, 5-HT2C, 5-HT3, D1, D2, M1, M2, AT1, B1, and α1C receptors | Various | [1][2] |
| pA2 | 9.3 | Rat isolated oesophagus | [1] |
Table 2: Hypothetical Data on the Effect of this compound on Agonist-Induced Neurite Outgrowth
| Treatment Group | Agonist (BIMU8) Concentration | This compound Concentration | Average Total Neurite Length (µm ± SEM) |
| Vehicle Control | 0 | 0 | 150 ± 10 |
| Agonist | 1 µM | 0 | 250 ± 15 |
| Antagonist Alone | 0 | 1 µM | 145 ± 12 |
| Agonist + Antagonist | 1 µM | 10 nM | 220 ± 18 |
| Agonist + Antagonist | 1 µM | 100 nM | 180 ± 14 |
| Agonist + Antagonist | 1 µM | 1 µM | 155 ± 11 |
Experimental Protocols
Protocol 1: Primary Hippocampal Neuron Culture
This protocol is adapted from established methods for isolating and culturing primary hippocampal neurons from embryonic day 18 (E18) rat pups.[1][8][9][10]
Materials and Reagents:
-
E18 timed-pregnant rat
-
Hanks' Balanced Salt Solution (HBSS)
-
Papain or Trypsin
-
DNase I
-
Neurobasal medium supplemented with B-27 and GlutaMAX
-
Poly-D-lysine or Poly-L-ornithine coated culture plates or coverslips
-
Fetal Bovine Serum (FBS)
-
Sterile dissection tools
Procedure:
-
Prepare poly-D-lysine or poly-L-ornithine coated culture vessels by incubating with the coating solution overnight at 37°C, followed by thorough washing with sterile water.
-
Euthanize the pregnant rat according to approved institutional guidelines and remove the E18 embryos.
-
Dissect the hippocampi from the embryonic brains in ice-cold HBSS.
-
Transfer the dissected hippocampi to a tube containing a pre-warmed enzymatic solution (e.g., papain or trypsin with DNase I) and incubate at 37°C for 15-20 minutes.
-
Gently wash the tissue with plating medium (Neurobasal medium with 10% FBS, B-27, and GlutaMAX) to inactivate the enzyme.
-
Mechanically dissociate the tissue by gentle trituration with a fire-polished Pasteur pipette until a single-cell suspension is obtained.
-
Determine cell viability and density using a hemocytometer and Trypan Blue exclusion.
-
Plate the neurons at a desired density (e.g., 2 x 10^5 cells/cm²) onto the coated culture vessels.
-
Incubate the cultures at 37°C in a humidified incubator with 5% CO2.
-
After 24 hours, replace the plating medium with maintenance medium (Neurobasal medium with B-27 and GlutaMAX, without FBS).
-
Replace half of the medium every 3-4 days. Neurons are typically ready for experimental use after 7-10 days in vitro (DIV).
Protocol 2: Investigating the Antagonistic Effect of this compound on Neurite Outgrowth
This hypothetical protocol describes how to assess the ability of this compound to block the effects of a 5-HT4 agonist on neurite outgrowth.
Materials and Reagents:
-
Primary hippocampal neurons cultured for 7 DIV
-
5-HT4 receptor agonist (e.g., BIMU8)
-
This compound hydrochloride
-
Vehicle (e.g., DMSO or sterile water)
-
Maintenance medium
-
Fixation solution (4% paraformaldehyde in PBS)
-
Permeabilization solution (0.25% Triton X-100 in PBS)
-
Blocking solution (5% BSA in PBS)
-
Primary antibody against a neuronal marker (e.g., βIII-tubulin)
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear staining
-
Fluorescence microscope and imaging software
Procedure:
-
On DIV 7, prepare treatment solutions by diluting the 5-HT4 agonist and this compound in pre-warmed maintenance medium to the desired final concentrations. Include a vehicle control.
-
Remove the existing medium from the neuronal cultures and replace it with the treatment solutions. The treatment groups could include:
-
Vehicle control
-
5-HT4 agonist (e.g., 1 µM BIMU8)
-
This compound alone (e.g., 1 µM)
-
5-HT4 agonist + varying concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM)
-
-
Incubate the cultures for 48-72 hours at 37°C.
-
After incubation, fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 for 10 minutes.
-
Wash three times with PBS.
-
Block non-specific antibody binding with 5% BSA for 1 hour.
-
Incubate with the primary antibody against βIII-tubulin overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody and DAPI for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
Mount the coverslips on microscope slides.
-
Acquire images using a fluorescence microscope.
-
Analyze neurite outgrowth using an appropriate software (e.g., ImageJ with the NeuronJ plugin) to measure parameters such as total neurite length, number of primary neurites, and branching.
Mandatory Visualization
References
- 1. Culturing primary neurons from rat hippocampus and cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Procedures for Culturing and Genetically Manipulating Murine Hippocampal Postnatal Neurons [frontiersin.org]
- 3. 5-hydroxytryptamine 4 receptor activation of the extracellular signal-regulated kinase pathway depends on Src activation but not on G protein or beta-arrestin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Roles of the serotonin 5-HT4 receptor in dendrite formation of the rat hippocampal neurons in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Alterations of Expression of the Serotonin 5-HT4 Receptor in Brain Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are 5-HT4 receptor agonists and how do they work? [synapse.patsnap.com]
- 7. mdpi.com [mdpi.com]
- 8. Primary hippocampal and cortical neuronal culture and transfection [protocols.io]
- 9. Protocol for the Primary Culture of Cortical and Hippocampal neurons [gladstone.org]
- 10. apps.dtic.mil [apps.dtic.mil]
Application Notes and Protocols for Long-Term RS 39604 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for designing and conducting long-term experimental studies involving the 5-HT4 receptor antagonist, RS 39604. The protocols outlined below are intended to serve as a foundation for investigating the chronic effects of this compound in both in vitro and in vivo models.
Introduction to this compound
This compound is a potent and selective antagonist of the 5-hydroxytryptamine-4 (5-HT4) receptor.[1][2][3] It exhibits high affinity for the 5-HT4 receptor with a pKi of 9.1 in guinea pig striatal membranes and displays over 1000-fold selectivity against other serotonin (B10506) receptor subtypes (5-HT1A, 5-HT2C, 5-HT3) as well as other receptor types (D1, D2, M1, M2, AT1, B1, and α1C).[1][2] Its oral activity and long half-life make it a suitable candidate for in vivo studies.[2] The 5-HT4 receptor is a Gs-protein-coupled receptor that, upon activation, stimulates adenylyl cyclase to increase intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This signaling cascade is involved in a variety of physiological processes, including gastrointestinal motility, learning, and memory.[4][5]
5-HT4 Receptor Signaling Pathway
The 5-HT4 receptor primarily signals through the canonical Gs-alpha subunit pathway, leading to the activation of adenylyl cyclase and subsequent production of cAMP. Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, including transcription factors like CREB. Additionally, a non-canonical, G-protein-independent signaling pathway involving Src tyrosine kinase has been described.
Below is a diagram illustrating the key signaling events downstream of the 5-HT4 receptor.
Data Presentation: Expected Outcomes of Long-Term this compound Treatment
The following tables summarize hypothetical quantitative data representing the expected outcomes of long-term this compound treatment based on its mechanism of action as a 5-HT4 receptor antagonist. Note: This data is illustrative and should be empirically determined.
Table 1: In Vitro Long-Term Effects of this compound on Neuronal Cell Line (e.g., SH-SY5Y)
| Treatment Group | Concentration (nM) | Duration (days) | Cell Viability (% of Control) | Neurite Outgrowth (µm) | CREB Phosphorylation (Fold Change vs. Control) |
| Vehicle Control | 0 | 7 | 100 ± 5.2 | 55 ± 4.1 | 1.0 ± 0.1 |
| This compound | 10 | 7 | 98 ± 4.8 | 53 ± 3.9 | 0.9 ± 0.2 |
| This compound | 100 | 7 | 95 ± 6.1 | 48 ± 5.3 | 0.6 ± 0.1 |
| This compound | 1000 | 7 | 92 ± 5.5 | 42 ± 4.7 | 0.4 ± 0.1 |
| 5-HT (Agonist) | 100 | 7 | 105 ± 6.0 | 65 ± 5.0 | 2.5 ± 0.3 |
| 5-HT + this compound | 100 + 100 | 7 | 101 ± 5.5 | 56 ± 4.5 | 1.2 ± 0.2 |
*p < 0.05 compared to Vehicle Control
Table 2: In Vivo Long-Term Behavioral Effects of this compound in a Rodent Model
| Treatment Group | Dose (mg/kg/day) | Duration (weeks) | Novel Object Recognition (Discrimination Index) | Elevated Plus Maze (% Time in Open Arms) | Morris Water Maze (Escape Latency, sec) |
| Vehicle Control | 0 | 4 | 0.65 ± 0.05 | 35 ± 3.2 | 25 ± 2.8 |
| This compound | 0.1 | 4 | 0.62 ± 0.06 | 38 ± 4.1 | 27 ± 3.1 |
| This compound | 1.0 | 4 | 0.55 ± 0.07 | 45 ± 3.9 | 35 ± 4.0 |
| This compound | 10.0 | 4 | 0.51 ± 0.08 | 48 ± 4.5 | 42 ± 4.5 |
| 5-HT4 Agonist | 1.0 | 4 | 0.75 ± 0.04 | 25 ± 2.9 | 18 ± 2.5* |
*p < 0.05 compared to Vehicle Control
Experimental Protocols
In Vitro Long-Term Treatment Protocol
This protocol describes a general method for the long-term treatment of a neuronal cell line with this compound to assess its effects on cell viability and signaling.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y, PC12)
-
Complete cell culture medium
-
This compound (powder)
-
Vehicle (e.g., DMSO)
-
96-well and 6-well cell culture plates
-
MTT or other cell viability assay kit
-
Western blot reagents
-
Antibodies: anti-phospho-CREB, anti-total-CREB, anti-GAPDH
Procedure:
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Seed cells in 96-well plates for viability assays and 6-well plates for protein analysis at a density that allows for logarithmic growth over the treatment period.
-
-
Drug Preparation:
-
Prepare a stock solution of this compound in the appropriate vehicle (e.g., 10 mM in DMSO).
-
Prepare serial dilutions of this compound in complete culture medium to achieve final desired concentrations (e.g., 10, 100, 1000 nM).
-
-
Long-Term Treatment:
-
Replace the culture medium with the medium containing the different concentrations of this compound or vehicle control.
-
Incubate cells for the desired duration (e.g., 3, 5, or 7 days).
-
Replace the treatment medium every 48-72 hours to maintain drug concentration and nutrient supply.
-
-
Cell Viability Assay (MTT):
-
At the end of the treatment period, add MTT reagent to each well of the 96-well plate.
-
Incubate for 2-4 hours at 37°C.
-
Add solubilization solution and read the absorbance at the appropriate wavelength.
-
-
Western Blot Analysis:
-
Lyse cells from the 6-well plates in RIPA buffer.
-
Determine protein concentration using a BCA assay.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe with primary antibodies against p-CREB, total CREB, and a loading control (e.g., GAPDH).
-
Incubate with secondary antibodies and visualize bands using a chemiluminescence detection system.
-
Experimental Workflow Diagram:
In Vivo Chronic Administration and Behavioral Testing Protocol
This protocol provides a framework for the chronic administration of this compound to rodents and subsequent behavioral assessment.
Materials:
-
Male adult rodents (e.g., C57BL/6 mice or Sprague-Dawley rats)
-
This compound
-
Vehicle for in vivo administration (e.g., saline with 0.5% Tween 80)
-
Apparatus for behavioral testing (Novel Object Recognition arena, Elevated Plus Maze, Morris Water Maze)
-
Video tracking software
Procedure:
-
Animal Acclimation and Habituation:
-
Acclimate animals to the housing facility for at least one week.
-
Handle animals daily for several days before the start of the experiment.
-
-
Chronic Drug Administration:
-
Randomly assign animals to treatment groups (vehicle, different doses of this compound).
-
Administer this compound or vehicle daily for the desired duration (e.g., 4 weeks) via an appropriate route (e.g., oral gavage or intraperitoneal injection).
-
-
Behavioral Testing (starting from week 3):
-
Novel Object Recognition (NOR):
-
Habituation: Allow the animal to explore an empty arena.
-
Training: Place two identical objects in the arena and allow the animal to explore.
-
Testing: Replace one of the familiar objects with a novel object and record the time spent exploring each object.
-
-
Elevated Plus Maze (EPM):
-
Place the animal in the center of the maze and allow it to explore for a set time (e.g., 5 minutes).
-
Record the time spent in the open and closed arms.
-
-
Morris Water Maze (MWM):
-
Acquisition: Train the animal to find a hidden platform in a pool of opaque water over several days.
-
Probe Trial: Remove the platform and record the time spent in the target quadrant.
-
-
-
Data Analysis:
-
Analyze behavioral data using appropriate statistical tests (e.g., ANOVA, t-test).
-
Experimental Workflow Diagram:
Concluding Remarks
The provided protocols and illustrative data offer a starting point for investigating the long-term effects of the 5-HT4 receptor antagonist, this compound. Researchers should optimize these protocols for their specific cell lines, animal models, and experimental questions. Careful consideration of dosing, treatment duration, and appropriate endpoints will be crucial for generating robust and meaningful data. The long-lasting and orally active nature of this compound makes it a valuable tool for elucidating the chronic consequences of 5-HT4 receptor blockade in various physiological and pathological contexts.[2]
References
- 1. Effects of 5-HT4 receptor antagonists on rat behaviour in the elevated plus-maze test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. lifesciences.danaher.com [lifesciences.danaher.com]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
RS 39604 not showing expected antagonist effect
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using RS 39604, a potent and selective 5-HT4 receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective competitive antagonist of the serotonin (B10506) 4 (5-HT4) receptor.[1][2][3][4] It binds to the 5-HT4 receptor and blocks the binding of the endogenous agonist serotonin (5-HT) and other 5-HT4 agonists, thereby inhibiting the downstream signaling cascade.[5]
Q2: What are the key pharmacological parameters of this compound?
A2: this compound exhibits high affinity for the 5-HT4 receptor. In radioligand binding assays using guinea pig striatal membranes, it has a pKi of approximately 9.1.[1][2] In functional assays, it acts as a competitive antagonist with a pA2 value of around 9.3 in the rat isolated oesophagus preparation.[1][3][4]
Q3: Is this compound selective for the 5-HT4 receptor?
A3: Yes, this compound is highly selective for the 5-HT4 receptor. It displays low affinity (pKi < 6.5) for a wide range of other receptors, including 5-HT1A, 5-HT2C, 5-HT3, alpha 1c, D1, D2, M1, M2, AT1, B1, and opioid mu receptors.[1][3] It does show moderate affinity for sigma 1 (pKi = 6.8) and sigma 2 (pKi = 7.8) sites, which should be considered when interpreting data from systems where these receptors may be functionally relevant.[1][3]
Q4: How should I store and handle this compound?
A4: For long-term storage, it is recommended to store this compound as a solid at -20°C. For stock solutions, it is advisable to aliquot and store at -80°C to avoid repeated freeze-thaw cycles.[2] Always refer to the manufacturer's specific instructions for optimal storage conditions.
Troubleshooting Guide: this compound Not Showing Expected Antagonist Effect
If you are encountering issues where this compound is not exhibiting its expected antagonist effect in your experiments, consider the following potential causes and troubleshooting steps.
Problem 1: No or Weak Antagonism Observed
| Potential Cause | Troubleshooting Steps |
| Incorrect Compound Concentration | - Verify calculations for serial dilutions. - Prepare fresh stock solutions. - Confirm the final concentration of this compound in the assay is sufficient to antagonize the agonist effect. A concentration at least 10-fold higher than its Ki or IC50 is a good starting point. |
| Compound Degradation | - Ensure proper storage of the solid compound and stock solutions.[2] - Avoid repeated freeze-thaw cycles.[2] - Prepare fresh dilutions from a new stock solution. |
| Low Receptor Expression | - Confirm the expression of functional 5-HT4 receptors in your cell line or tissue preparation using a validated positive control agonist. - Consider using a system with higher receptor expression if possible. |
| Agonist Concentration Too High | - In competitive antagonism, a high concentration of the agonist can overcome the antagonist's effect. - Perform a full agonist dose-response curve in the presence of a fixed concentration of this compound. You should observe a rightward shift in the EC50 of the agonist. |
| Assay Conditions Not Optimal | - Incubation Time: Ensure sufficient pre-incubation time with this compound to allow for binding equilibrium before adding the agonist. - Buffer Composition: Check the pH and ionic strength of your assay buffer. - Non-specific Binding: High non-specific binding can mask the specific antagonist effect. Optimize assay conditions to minimize this. |
Problem 2: Inconsistent or Variable Antagonist Effect
| Potential Cause | Troubleshooting Steps |
| Incomplete Solubilization | - Ensure this compound is fully dissolved in the vehicle before preparing dilutions. - Check the solubility information provided by the supplier. |
| Assay Variability | - Include appropriate positive and negative controls in every experiment. - Ensure consistent cell passage numbers and confluency. - Check for variability in reagent preparation and dispensing. |
| Off-Target Effects | - Although this compound is highly selective, consider the possibility of off-target effects at very high concentrations, especially on sigma receptors.[1][3] - Use a structurally different 5-HT4 antagonist as a control to confirm the effect is mediated by the 5-HT4 receptor. |
Problem 3: Unexpected Agonist-like Activity
While this compound is a known antagonist, observing agonist-like activity is highly unexpected but could be due to experimental artifacts.
| Potential Cause | Troubleshooting Steps |
| Compound Impurity | - Verify the purity of your this compound sample. - If possible, test a batch from a different supplier. |
| Cellular Context | - In rare cases, some compounds can exhibit different pharmacology depending on the cell type or signaling pathway being measured (biased agonism). This is not reported for this compound but is a theoretical possibility. |
| Assay Artifact | - Rule out any interference of the compound with your detection system (e.g., fluorescence, luminescence). - Run a control with the compound in the absence of cells or membranes. |
Data Presentation
Pharmacological Profile of this compound
| Parameter | Value | Species/Tissue | Reference |
| pKi | 9.1 | Guinea Pig Striatal Membranes | [1][2] |
| pA2 | 9.3 | Rat Isolated Oesophagus | [1][3][4] |
| Schild Slope | 1.0 | Rat Isolated Oesophagus | [1][3][4] |
Receptor Selectivity Profile of this compound
| Receptor | pKi |
| 5-HT4 | 9.1 |
| 5-HT1A | < 6.5 |
| 5-HT2C | < 6.5 |
| 5-HT3 | < 6.5 |
| α1c | < 6.5 |
| D1 | < 6.5 |
| D2 | < 6.5 |
| M1 | < 6.5 |
| M2 | < 6.5 |
| AT1 | < 6.5 |
| B1 | < 6.5 |
| Opioid mu | < 6.5 |
| Sigma 1 | 6.8 |
| Sigma 2 | 7.8 |
| Data from Hegde et al., 1995[1] |
Experimental Protocols
Radioligand Binding Assay for 5-HT4 Receptor
Objective: To determine the binding affinity (Ki) of this compound for the 5-HT4 receptor.
Materials:
-
Cell membranes expressing the 5-HT4 receptor (e.g., from guinea pig striatum).
-
Radioligand: [3H]-GR113808 (a selective 5-HT4 antagonist).
-
This compound.
-
Non-specific binding control: A high concentration of a non-labeled 5-HT4 ligand (e.g., 10 µM Serotonin).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
96-well plates.
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add in the following order:
-
Assay buffer.
-
This compound or vehicle or non-specific binding control.
-
Radioligand ([3H]-GR113808) at a concentration close to its Kd.
-
Cell membranes.
-
-
Incubate the plate at room temperature for 60 minutes to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 of this compound and calculate the Ki using the Cheng-Prusoff equation.
cAMP Functional Assay
Objective: To determine the functional antagonist potency (pA2) of this compound.
Materials:
-
Cells expressing the 5-HT4 receptor (e.g., HEK293 cells).
-
This compound.
-
5-HT4 agonist (e.g., Serotonin).
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
Cell culture medium.
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
Procedure:
-
Seed the cells in a 96-well plate and allow them to attach overnight.
-
Prepare serial dilutions of this compound.
-
Pre-incubate the cells with different concentrations of this compound or vehicle for 15-30 minutes.
-
Prepare a dose-response curve of the 5-HT4 agonist in the presence of each concentration of this compound.
-
Incubate for a specified time according to the agonist's properties and the assay kit instructions.
-
Lyse the cells and measure the intracellular cAMP levels using the chosen cAMP assay kit.
-
Plot the agonist dose-response curves in the absence and presence of this compound.
-
Perform a Schild analysis to determine the pA2 value and the Schild slope. A slope of 1 is indicative of competitive antagonism.
Visualizations
References
- 1. This compound: a potent, selective and orally active 5-HT4 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. This compound: a potent, selective and orally active 5-HT4 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are 5-HT4 receptor antagonists and how do they work? [synapse.patsnap.com]
Technical Support Center: Optimizing RS 39604 Concentration for Schild Analysis
This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing RS 39604, a potent and selective 5-HT₄ receptor antagonist, in Schild analysis for accurate determination of antagonist affinity (pA₂).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in Schild analysis?
This compound is a high-affinity and selective competitive antagonist of the 5-hydroxytryptamine type 4 (5-HT₄) receptor.[1][2] Its selectivity makes it an excellent pharmacological tool for investigating the role of 5-HT₄ receptors in various physiological and pathological processes. In Schild analysis, a known concentration of a competitive antagonist like this compound is used to determine its affinity (pA₂) for the receptor by measuring the rightward shift it causes in the concentration-response curve of a 5-HT₄ agonist.
Q2: What is a Schild plot and what does it tell me?
A Schild plot is a graphical method used to analyze the effects of a competitive antagonist. It plots the logarithm of (dose ratio - 1) against the logarithm of the antagonist concentration.[3][4][5][6] The x-intercept of the resulting linear regression provides the pA₂ value, which is the negative logarithm of the antagonist concentration that necessitates a two-fold increase in the agonist concentration to produce the same response. A slope of 1.0 on the Schild plot is indicative of simple competitive antagonism.[1][2][7]
Q3: What is a typical concentration range for this compound in a Schild analysis experiment?
Based on published studies, a common concentration range for this compound in Schild analysis is between 30 nM and 300 nM.[1][2] The optimal concentration will depend on the specific tissue preparation and experimental conditions. It is recommended to perform pilot experiments to determine the appropriate concentration range for your system.
Q4: How do I interpret the pA₂ value and the slope of the Schild plot?
-
pA₂ value: This value represents the negative logarithm of the equilibrium dissociation constant (Kₑ) of the antagonist. A higher pA₂ value indicates a higher affinity of the antagonist for the receptor.[4][7]
-
Schild Plot Slope: A slope of unity (1.0) is a key indicator of competitive antagonism.[1][2][7] This means the antagonist binds reversibly to the same site as the agonist without depressing the maximum response. Slopes significantly different from 1.0 may suggest non-competitive antagonism or other complex interactions.[4][8]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Agonist concentration-response curve does not show a parallel rightward shift in the presence of this compound. | The antagonism may not be competitive. The concentration of this compound may be too high, leading to non-specific effects. The tissue may not have been properly equilibrated with the antagonist. | Verify the competitive nature of the antagonism by checking for a lack of depression in the maximal response. Lower the concentration of this compound. Ensure adequate pre-incubation time with this compound before adding the agonist. |
| The slope of the Schild plot is significantly different from 1.0. | A slope greater than 1 may indicate positive cooperativity or issues with antagonist equilibrium. A slope less than 1 could suggest negative cooperativity, multiple receptor subtypes, or agonist removal by uptake mechanisms.[4] | Ensure sufficient equilibration time for the antagonist. Verify the purity of the agonist and antagonist. Consider the possibility of multiple receptor populations in your tissue preparation.[4] |
| High variability in the calculated pA₂ values between experiments. | Inconsistent experimental conditions such as temperature, pH, or tissue viability. Inaccurate pipetting or solution preparation. Insufficient number of data points for the concentration-response curves. | Standardize all experimental parameters. Calibrate pipettes and carefully prepare all solutions. Use a sufficient number of agonist and antagonist concentrations to accurately define the curves. |
| The agonist response is weak or absent. | The tissue preparation has lost viability. The agonist concentration is too low. The receptor density in the tissue is low. | Use fresh tissue and ensure proper handling and storage. Verify the agonist concentration and purity. Choose a tissue known to have a high density of 5-HT₄ receptors. |
Quantitative Data Summary
The following table summarizes published data on the use of this compound in Schild analysis:
| Tissue Preparation | Agonist | This compound Concentration (nM) | pA₂ Value | Schild Slope | Reference |
| Rat isolated oesophagus | 5-HT | 30 - 300 | 9.3 | 1.0 | [1][2] |
| Guinea-pig isolated ileal mucosa | 5-MeOT | 30 | 9.1 | Not Reported | [1] |
Experimental Protocols
Detailed Methodology for Schild Analysis of this compound in Isolated Guinea Pig Ileum
This protocol provides a step-by-step guide for performing a Schild analysis to determine the pA₂ value of this compound using an isolated guinea pig ileum preparation.
1. Tissue Preparation:
-
Humanely euthanize a guinea pig according to approved institutional guidelines.[9][10]
-
Isolate a segment of the terminal ileum and place it in Krebs-Henseleit solution at 37°C, continuously bubbled with 95% O₂ and 5% CO₂.[11]
-
Gently flush the lumen to remove contents and cut the ileum into segments of approximately 2-3 cm.[10]
2. Experimental Setup:
-
Mount the ileal segments in an organ bath containing Krebs-Henseleit solution at 37°C and aerated with 95% O₂ / 5% CO₂.
-
Attach one end of the tissue to a fixed point and the other to an isometric force transducer to record contractions.
-
Allow the tissue to equilibrate for at least 30-60 minutes under a resting tension of approximately 0.5-1.0 g, with regular washing every 15 minutes.[10]
3. Generating Concentration-Response Curves:
-
Control Curve: Generate a cumulative concentration-response curve for a 5-HT₄ agonist (e.g., 5-methoxytryptamine, 5-MeOT). Start with a low concentration and increase it in a stepwise manner until a maximal response is achieved.
-
Antagonist Incubation: After washing the tissue and allowing it to return to baseline, add a known concentration of this compound to the organ bath and incubate for a predetermined period (e.g., 30-60 minutes) to allow for equilibrium.
-
Antagonist Curve: In the continued presence of this compound, repeat the cumulative concentration-response curve for the 5-HT₄ agonist.
-
Repeat the antagonist incubation and agonist concentration-response curve with at least two other concentrations of this compound.
4. Data Analysis:
-
For each concentration-response curve, determine the EC₅₀ value (the concentration of the agonist that produces 50% of the maximal response).
-
Calculate the dose ratio (DR) for each concentration of this compound using the formula: DR = EC₅₀ in the presence of antagonist / EC₅₀ in the absence of antagonist
-
Calculate log(DR - 1) for each antagonist concentration.
-
Construct a Schild plot by plotting log(DR - 1) on the y-axis against the log of the molar concentration of this compound on the x-axis.
-
Perform a linear regression on the Schild plot. The x-intercept of the regression line is the pA₂ value, and the slope should be close to 1.0 for competitive antagonism.[3][4][5][6]
Visualizations
Caption: Workflow for Schild analysis of this compound.
References
- 1. This compound: a potent, selective and orally active 5-HT4 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: a potent, selective and orally active 5-HT4 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. Glaxo Wellcome and Science - Global [pdg.cnb.uam.es]
- 5. Schild_regression [chemeurope.com]
- 6. Schild_regression [bionity.com]
- 7. Taking The Time To Study Competitive Antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. rjptsimlab.com [rjptsimlab.com]
- 10. rjptsimlab.com [rjptsimlab.com]
- 11. An analysis of the direct and indirect actions of drugs on the isolated guinea-pig ileum - PMC [pmc.ncbi.nlm.nih.gov]
Issues with RS 39604 solubility in aqueous solutions
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the solubility of RS 39604 in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: I'm having trouble dissolving this compound hydrochloride in my aqueous buffer. Why is this happening?
A1: this compound hydrochloride is known to be sparingly soluble in aqueous solutions. Direct dissolution in buffers like Phosphate Buffered Saline (PBS) can be challenging. This is a common issue for many small molecule compounds, which often have hydrophobic structures. Precipitation is likely to occur if the concentration of this compound exceeds its solubility limit in the aqueous medium.
Q2: My this compound dissolved in DMSO, but it precipitated when I diluted it into my cell culture media. What went wrong?
A2: This phenomenon is known as "solvent-shifting precipitation." this compound hydrochloride is readily soluble in organic solvents like Dimethyl Sulfoxide (DMSO). However, when a concentrated DMSO stock solution is diluted into an aqueous buffer or media, the abrupt change in solvent polarity can cause the compound to crash out of solution.
Q3: What is the recommended method for preparing aqueous solutions of this compound?
A3: The recommended method involves first preparing a high-concentration stock solution in an organic solvent, such as DMSO, and then diluting this stock solution into your aqueous buffer of choice. It is crucial to add the DMSO stock to the aqueous buffer and not the other way around, while ensuring rapid mixing to prevent localized high concentrations that can lead to precipitation.
Q4: Can I heat or sonicate my this compound solution to improve solubility?
A4: Gentle warming (e.g., to 37°C) and sonication can aid in dissolving the compound. However, prolonged exposure to heat should be avoided as it may degrade the compound. These methods are most effective when initially dissolving the compound in the organic stock solvent.
Q5: How does pH affect the solubility of this compound?
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| This compound powder will not dissolve in aqueous buffer. | Low intrinsic aqueous solubility. | Do not attempt to dissolve this compound directly in aqueous buffers. Prepare a concentrated stock solution in DMSO first. |
| Precipitate forms immediately upon adding DMSO stock to aqueous buffer. | Solvent-shifting due to rapid change in polarity. | Add the DMSO stock solution dropwise into the vigorously stirring or vortexing aqueous buffer. This ensures rapid dispersion. |
| Solution is initially clear but becomes cloudy or forms a precipitate over time. | The concentration in the final aqueous solution is above the kinetic solubility limit, leading to delayed precipitation. | Lower the final concentration of this compound in your aqueous solution. You can determine the kinetic solubility by performing the protocol outlined below. |
| Inconsistent results in biological assays. | Precipitation of this compound, leading to a lower effective concentration. | Visually inspect your solutions for any signs of precipitation before use. If possible, centrifuge the solution and measure the concentration of the supernatant to confirm the amount of soluble compound. |
Quantitative Data Summary
While specific aqueous solubility data for this compound is limited, its solubility in DMSO is well-documented.
| Solvent | Maximum Concentration (mM) | Maximum Concentration (mg/mL) | Reference |
| DMSO | 100 | 59.06 |
Note: The molecular weight of this compound hydrochloride is 590.56 g/mol .
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
This protocol describes the recommended method for preparing aqueous working solutions of this compound.
Materials:
-
This compound hydrochloride powder
-
Anhydrous, high-purity DMSO
-
Your desired aqueous buffer (e.g., PBS, cell culture medium)
-
Vortex mixer
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Prepare a 10 mM Stock Solution in DMSO:
-
Accurately weigh out a precise amount of this compound hydrochloride powder.
-
Calculate the volume of DMSO required to achieve a 10 mM concentration. For example, to prepare 1 ml of a 10 mM stock solution, you would need 5.91 mg of this compound hydrochloride.
-
Add the calculated volume of DMSO to the vial containing the this compound powder.
-
Vortex the solution for 1-2 minutes until the compound is fully dissolved. Gentle warming or brief sonication can be used if necessary.
-
Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.
-
-
Prepare the Final Aqueous Working Solution:
-
Bring the 10 mM DMSO stock solution and your aqueous buffer to room temperature.
-
Vortex the DMSO stock solution briefly.
-
Add the desired volume of your aqueous buffer to a new tube.
-
While vigorously vortexing the aqueous buffer, add the required volume of the 10 mM DMSO stock solution dropwise to achieve your final desired concentration.
-
Continue to vortex for an additional 30-60 seconds to ensure the solution is thoroughly mixed.
-
Visually inspect the solution for any signs of precipitation.
-
Important: Ensure the final concentration of DMSO in your working solution is compatible with your experimental system (typically ≤ 0.5%).
-
Protocol 2: Determination of Kinetic Aqueous Solubility
This protocol allows you to determine the concentration at which this compound will precipitate out of your specific aqueous buffer over time.
Materials:
-
10 mM this compound stock solution in DMSO
-
Your desired aqueous buffer
-
96-well plate
-
Plate reader capable of measuring turbidity (absorbance at ~650 nm)
-
Incubator
Procedure:
-
Prepare a serial dilution of your 10 mM this compound stock solution in your aqueous buffer in a 96-well plate. Include a blank control containing only the buffer and DMSO.
-
Measure the initial absorbance of the plate at 650 nm.
-
Incubate the plate under your experimental conditions (e.g., 37°C).
-
Measure the absorbance at regular intervals (e.g., 1, 4, 12, and 24 hours).
-
An increase in absorbance indicates the formation of a precipitate. The highest concentration that remains clear over the time course of your experiment is your kinetic solubility limit.
Visualizations
Caption: Workflow for preparing this compound solutions.
Caption: Troubleshooting decision tree for this compound precipitation.
Caption: Simplified 5-HT4 receptor signaling pathway.
Technical Support Center: Off-Target Effects of RS-39604 at High Concentrations
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on understanding and troubleshooting potential off-target effects of the 5-HT4 receptor antagonist, RS-39604, particularly when used at high concentrations in experimental settings.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during experiments with RS-39604, focusing on unexpected results that could be attributed to off-target activities.
Q1: We are observing unexpected cellular effects (e.g., changes in cell viability, apoptosis) at high concentrations of RS-39604 that are inconsistent with 5-HT4 receptor antagonism. What could be the cause?
A1: While RS-39604 is a potent and selective 5-HT4 receptor antagonist, at high concentrations, it may engage with other targets.[1][2][3][4] RS-39604 has been shown to have moderate affinity for sigma-1 (σ1) and sigma-2 (σ2) receptors.[1][2][3][4] The functional consequences of this binding have not been fully characterized in the public domain. However, ligands of sigma receptors are known to elicit a variety of cellular responses. For instance, sigma-2 receptor agonists have been associated with the induction of apoptosis in some cell types.[5][6][7]
Troubleshooting Steps:
-
Confirm On-Target Effect: Ensure that the observed effect is not a downstream consequence of 5-HT4 receptor antagonism in your specific experimental model. Use a structurally different 5-HT4 antagonist as a control.
-
Evaluate Sigma Receptor Involvement:
-
Use selective antagonists for sigma-1 and sigma-2 receptors in conjunction with the high concentration of RS-39604 to see if the unexpected effect is blocked.
-
Test RS-39604 in a cell line that does not express 5-HT4 receptors but does express sigma-1 and/or sigma-2 receptors.
-
-
Perform a Dose-Response Curve: Carefully titrate the concentration of RS-39604 to distinguish between the high-affinity on-target effects and lower-affinity off-target effects.
Q2: Our electrophysiological recordings show modulation of ion channels that are not typically associated with 5-HT4 receptor signaling when applying high concentrations of RS-39604. How can we investigate this?
A2: Sigma-1 receptors are known to modulate the activity of various ion channels.[8][9] Given the affinity of RS-39604 for sigma-1 receptors, it is plausible that at high concentrations, it could be modulating ion channel function through this off-target interaction.
Troubleshooting Steps:
-
Literature Review: Check for literature linking sigma-1 receptor activity to the specific ion channels you are studying.
-
Pharmacological Blockade: As in the previous question, use a selective sigma-1 receptor antagonist to determine if it can reverse the effects of RS-39604 on ion channel activity.
-
Control Experiments: If possible, use cells with knockdown or knockout of the sigma-1 receptor to see if the effect of RS-39604 is diminished.
Data Presentation: RS-39604 Binding Affinity Profile
The following table summarizes the known binding affinities of RS-39604 for its primary target and various off-targets. The pKi value is the negative logarithm of the inhibitory constant (Ki), with a higher value indicating stronger binding affinity.
| Target Receptor | pKi | Relative Affinity | Reference |
| Primary Target | |||
| 5-HT4 | 9.1 | High | [1] |
| Off-Targets | |||
| Sigma-2 (σ2) | 7.8 | Moderate | [1] |
| Sigma-1 (σ1) | 6.8 | Moderate | [1] |
| 5-HT1A | < 6.5 | Low | [1] |
| 5-HT2C | < 6.5 | Low | [1] |
| 5-HT3 | < 6.5 | Low | [1] |
| Alpha-1c Adrenergic | < 6.5 | Low | [1] |
| Dopamine D1 | < 6.5 | Low | [1] |
| Dopamine D2 | < 6.5 | Low | [1] |
| Muscarinic M1 | < 6.5 | Low | [1] |
| Muscarinic M2 | < 6.5 | Low | [1] |
| Angiotensin AT1 | < 6.5 | Low | [1] |
| Bradykinin B1 | < 6.5 | Low | [1] |
| Opioid mu (µ) | < 6.5 | Low | [1] |
Experimental Protocols
The following are generalized protocols to assist in identifying and characterizing potential off-target effects of RS-39604.
Protocol 1: Radioligand Binding Assay to Confirm Off-Target Binding
Objective: To independently verify the binding affinity of RS-39604 for a suspected off-target receptor (e.g., sigma-1 or sigma-2) in your tissue or cell preparation of interest.
Methodology:
-
Membrane Preparation:
-
Homogenize cells or tissue expressing the target receptor in a suitable ice-cold buffer.
-
Centrifuge the homogenate to pellet the membranes.
-
Wash the membrane pellet and resuspend in an appropriate assay buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Competition Binding Assay:
-
In a multi-well plate, combine the membrane preparation with a fixed concentration of a radiolabeled ligand known to bind specifically to the off-target receptor (e.g., --INVALID-LINK---pentazocine for sigma-1).
-
Add increasing concentrations of unlabeled RS-39604 to compete with the radioligand for binding.
-
Include a control for non-specific binding by adding a high concentration of a known unlabeled ligand for the target receptor.
-
Incubate the plate to allow binding to reach equilibrium.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding of the radioligand as a function of the log concentration of RS-39604.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value of RS-39604.
-
Calculate the Ki value from the IC50 using the Cheng-Prusoff equation.
-
Protocol 2: Cell-Based Functional Assay for Sigma-2 Receptor Activity
Objective: To determine if RS-39604 exhibits agonist or antagonist activity at the sigma-2 receptor, which is often associated with changes in cell viability.[5][6][7]
Methodology:
-
Cell Culture:
-
Culture a cancer cell line known to express sigma-2 receptors (e.g., certain breast cancer or melanoma cell lines) in a suitable multi-well plate.
-
-
Compound Treatment:
-
Treat the cells with increasing concentrations of RS-39604.
-
Include a vehicle control (e.g., DMSO).
-
Include a positive control with a known sigma-2 agonist (e.g., siramesine) to induce cell death.
-
To test for antagonist activity, co-incubate increasing concentrations of RS-39604 with a fixed concentration of the sigma-2 agonist.
-
-
Cell Viability Assay:
-
After a suitable incubation period (e.g., 48-72 hours), assess cell viability using a standard method such as the MTT or CellTiter-Glo® assay.
-
-
Data Analysis:
-
Agonist Activity: Plot cell viability against the log concentration of RS-39604. A decrease in cell viability would suggest agonist activity.
-
Antagonist Activity: Compare the effect of the sigma-2 agonist alone to its effect in the presence of RS-39604. A rightward shift in the dose-response curve of the agonist would indicate competitive antagonism.
-
Visualizations
RS-39604 Selectivity Profile
Caption: Binding affinity profile of RS-39604 for its primary and off-target receptors.
Troubleshooting Workflow for Unexpected Cellular Effects
Caption: A logical workflow for troubleshooting unexpected cellular effects of RS-39604.
Experimental Workflow for Characterizing Off-Target Activity
References
- 1. RS 39604: a potent, selective and orally active 5-HT4 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Exploring the Therapeutic Potential of this compound: A Selective and Long-Lasting 5-HT4 Receptor Antagonist [synapse.patsnap.com]
- 5. Functional assays to define agonists and antagonists of the sigma-2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Sigma-2 (σ2) Receptor: A Novel Protein for the Imaging and Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. In vitro and in vivo sigma 1 receptor imaging studies in different disease states - PMC [pmc.ncbi.nlm.nih.gov]
Preventing degradation of RS 39604 in solution
Technical Support Center: RS 39604
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability and handling of this compound in solution.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues and questions related to the degradation of this compound in experimental settings.
Q1: My this compound stock solution has been stored at -20°C for several months. Is it still viable?
A1: Stock solutions of this compound in DMSO are recommended to be stored at -20°C for a maximum of one month.[1] For longer-term storage, up to six months, it is advisable to store the stock solution at -80°C.[1] If the solution has been stored for longer than the recommended period, its potency may be compromised, and it is advisable to use a freshly prepared stock solution for optimal results.
Q2: I've noticed a precipitate in my this compound solution after thawing. What should I do?
A2: Precipitation upon thawing can occur. To redissolve the compound, gently warm the solution and vortex or sonicate it. Ensure the precipitate is fully dissolved before use. To prevent this, it is recommended to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles.[1]
Q3: Can I prepare aqueous solutions of this compound for my experiments? How stable are they?
A3: While this compound is typically dissolved in DMSO for stock solutions, aqueous solutions are used for final experimental concentrations. The stability of this compound in aqueous solutions can be influenced by pH. This compound contains a sulfonamide group, which is generally more stable in neutral to alkaline conditions and may undergo hydrolysis under acidic conditions. Therefore, it is recommended to prepare fresh aqueous solutions for each experiment and use a buffer system to maintain a stable pH, preferably neutral to slightly alkaline.
Q4: I am concerned about the potential for photodegradation of this compound during my experiments. What precautions should I take?
A4: this compound contains an aromatic amine moiety, which can be susceptible to photodegradation upon exposure to light, particularly UV light. To minimize this risk, it is recommended to:
-
Store all solutions containing this compound in amber vials or tubes, or wrap them in aluminum foil to protect them from light.
-
Minimize the exposure of the solutions to ambient light during experimental procedures.
-
Prepare solutions fresh and avoid prolonged storage of diluted, light-exposed solutions.
Q5: What are the primary degradation pathways for this compound that I should be aware of?
A5: Based on its chemical structure, the two primary potential degradation pathways for this compound are:
-
Acid-catalyzed hydrolysis: The sulfonamide linkage can be susceptible to cleavage under acidic conditions.
-
Photodegradation: The aromatic amine portion of the molecule may degrade upon exposure to light.
Following the recommended storage and handling procedures will help to minimize degradation from these pathways.
Quantitative Data on this compound Stability
Disclaimer: Specific quantitative stability data for this compound under various stress conditions (hydrolysis, oxidation, photolysis, and thermal stress) is not extensively available in the public domain. The following tables are provided as a template for the types of stability studies that are recommended. Researchers are encouraged to perform their own stability assessments for their specific experimental conditions.
Table 1: Recommended Storage Conditions for this compound Stock Solutions in DMSO
| Storage Temperature | Recommended Maximum Storage Duration |
| -20°C | 1 month[1] |
| -80°C | 6 months[1] |
Table 2: Hypothetical Example of pH-Dependent Stability of this compound in Aqueous Solution at 25°C
| pH | Buffer System | Incubation Time (hours) | % Degradation (Hypothetical) |
| 4.0 | Acetate Buffer | 24 | >10% |
| 7.0 | Phosphate Buffer | 24 | <5% |
| 9.0 | Borate Buffer | 24 | <2% |
Table 3: Hypothetical Example of Photostability of this compound in Aqueous Solution (pH 7.0) at 25°C
| Light Condition | Intensity | Exposure Time (hours) | % Degradation (Hypothetical) |
| Dark Control | N/A | 24 | <1% |
| Ambient Lab Light | ~500 lux | 24 | 5-10% |
| UV Light | 254 nm | 4 | >20% |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Objective: To prepare a concentrated stock solution of this compound in DMSO.
-
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
-
Procedure:
-
Equilibrate the this compound powder to room temperature before opening the vial to prevent moisture condensation.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex or sonicate the solution until the this compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes in light-protected tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[1]
-
Protocol 2: Radioligand Binding Assay to Determine the K_i of this compound for the 5-HT4 Receptor
-
Objective: To determine the inhibitory constant (K_i) of this compound for the 5-HT4 receptor through competitive binding with a radiolabeled ligand.
-
Materials:
-
Cell membranes expressing the 5-HT4 receptor
-
Radiolabeled 5-HT4 receptor antagonist (e.g., [³H]-GR113808)
-
This compound stock solution
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
96-well plates
-
Glass fiber filters
-
Scintillation fluid and counter
-
-
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the cell membranes, the radiolabeled antagonist at a concentration near its K_d, and the different concentrations of this compound. Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a non-labeled 5-HT4 antagonist).
-
Incubate the plate at room temperature for a predetermined time to reach binding equilibrium.
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a one-site competition model to determine the IC₅₀.
-
Calculate the K_i value using the Cheng-Prusoff equation: K_i = IC₅₀ / (1 + [L]/K_d), where [L] is the concentration of the radioligand and K_d is its dissociation constant.
-
Visualizations
Caption: Logical workflow of potential degradation pathways for this compound.
Caption: this compound competitively antagonizes the 5-HT4 receptor, inhibiting downstream signaling.[2][3][4][5]
Caption: A generalized workflow for determining the antagonistic activity of this compound.
References
Troubleshooting variability in RS 39604 animal studies
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering variability in animal studies involving the selective 5-HT₄ receptor antagonist, RS 39604.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective antagonist of the 5-hydroxytryptamine-4 (5-HT₄) receptor.[1][2][3] It exhibits high affinity for this receptor, with a pKi of 9.1 in guinea pig striatal membranes.[1][2][3] Its mechanism of action is to block the signaling cascade initiated by the binding of serotonin (B10506) (5-HT) to the 5-HT₄ receptor. This receptor is a G-protein coupled receptor (GPCR) that, upon activation, stimulates adenylyl cyclase to increase intracellular cyclic AMP (cAMP) levels. By antagonizing this receptor, this compound prevents these downstream effects.
Q2: What are the key characteristics of this compound for in vivo studies?
This compound is well-suited for animal studies due to its oral activity and long half-life.[4] It has demonstrated efficacy in various animal models, including inhibiting 5-HT-induced tachycardia in micropigs and 5-hydroxytryptophan (B29612) (5-HTP)-induced diarrhea in mice.[3]
Q3: How should this compound be stored?
For long-term storage, it is recommended to store this compound as a solid at 4°C, protected from moisture. Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1]
Troubleshooting Guide: Addressing Variability in this compound Animal Studies
Variability in animal studies can arise from multiple sources. This guide addresses common issues encountered when using this compound and provides potential causes and solutions.
Issue 1: Inconsistent or Lack of Expected Efficacy
Potential Cause 1.1: Suboptimal Compound Formulation and Administration
-
Problem: Poor solubility or stability of this compound in the chosen vehicle can lead to inconsistent dosing and reduced bioavailability.
-
Solution:
-
Vehicle Selection: this compound hydrochloride is soluble in DMSO.[4] For in vivo use, a common practice is to prepare a concentrated stock in DMSO and then dilute it with a suitable vehicle such as saline or corn oil. However, the final concentration of DMSO should be kept low to avoid toxicity.
-
Fresh Preparation: Prepare dosing solutions fresh daily to minimize degradation, unless stability in the specific vehicle has been validated.
-
Homogeneity: Ensure the formulation is homogenous before each administration by thorough mixing, especially if it is a suspension.
-
Potential Cause 1.2: Inappropriate Route of Administration
-
Problem: The chosen route of administration may not be optimal for the desired therapeutic effect or may introduce variability.
-
Solution:
-
Oral Gavage: While this compound is orally active, the gut microbiome can influence the bioavailability of oral drugs.[1][2] Variability in the gut microbiome between animals can lead to inconsistent absorption.
-
Intraperitoneal (IP) Injection: IP injection can provide more consistent systemic exposure compared to oral gavage. However, proper technique is crucial to avoid injection into the gut or other organs.
-
Intravenous (IV) Injection: IV administration provides the most direct and consistent systemic exposure but can be more stressful for the animals.
-
Potential Cause 1.3: Incorrect Dosing
-
Problem: The dose of this compound may be too low to elicit a consistent effect or too high, leading to off-target effects.
-
Solution:
-
Dose-Response Studies: Conduct a dose-response study to determine the optimal dose for the specific animal model and experimental endpoint.
-
Literature Review: Consult published studies that have used this compound in similar models to guide dose selection.[3]
-
Potential Cause 1.4: Lack of Target Engagement
-
Problem: It is crucial to confirm that this compound is reaching and binding to the 5-HT₄ receptors in the target tissue at the administered dose.
-
Solution:
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: If possible, conduct PK/PD studies to correlate drug concentration in the target tissue with the pharmacological effect.
-
Ex Vivo Receptor Occupancy Studies: These studies can be performed to directly measure the binding of this compound to 5-HT₄ receptors in tissues of interest after in vivo administration.[5]
-
Issue 2: High Inter-Animal Variability in Response
Potential Cause 2.1: Animal-Specific Factors
-
Problem: Biological differences between individual animals can significantly contribute to variability.
-
Solution:
-
Sex and Hormonal Status: The serotonergic system can be influenced by sex hormones.[6] Consider using animals of a single sex or, if using females, monitoring their estrous cycle, as it can affect serotonin receptor expression and function.
-
Genetic Background: Different strains of mice and rats can have variations in the expression and distribution of 5-HT₄ receptors.[7] Ensure that all animals in a study are from the same genetic background.
-
Gut Microbiome: As mentioned earlier, the gut microbiome can impact the metabolism and absorption of orally administered drugs.[1][2] Consider co-housing animals to normalize their gut microbiota.
-
Potential Cause 2.2: Environmental and Procedural Stress
-
Problem: Stress can significantly impact physiological responses, particularly in studies related to the gastrointestinal and central nervous systems.[8][9]
-
Solution:
-
Acclimatization: Allow for an adequate acclimatization period (typically at least 72 hours for rodents) after animals arrive at the facility and before any experimental procedures begin.[10][11][12][13]
-
Housing Conditions: House animals in a consistent and low-stress environment. Avoid overcrowding, excessive noise, and vibrations.[8][9]
-
Handling: Handle animals gently and consistently to minimize stress.
-
Light/Dark Cycle: Maintain a strict and consistent light/dark cycle, as circadian rhythms can influence serotonin receptor function and gastrointestinal motility.[14]
-
Issue 3: Unexpected or Off-Target Effects
Potential Cause 3.1: Off-Target Pharmacology
-
Problem: Although this compound is highly selective for the 5-HT₄ receptor, at high concentrations, it may interact with other receptors.
-
Solution:
-
Selectivity Profile: Be aware of the known selectivity profile of this compound. It has low affinity for 5-HT₁ₐ, 5-HT₂𝒸, 5-HT₃, α₁𝒸, D₁, D₂, M₁, M₂, AT₁, B₁, and opioid mu receptors, but moderate affinity for σ₁ and σ₂ sites.[1][2][3]
-
Dose Selection: Use the lowest effective dose determined from a dose-response study to minimize the risk of off-target effects.
-
Control Experiments: Include appropriate control groups to help differentiate between on-target and off-target effects.
-
Data Summary Tables
Table 1: In Vitro Binding Affinities and Potencies of this compound
| Parameter | Species | Tissue/Cell Line | Value | Reference |
| pKi | Guinea Pig | Striatal Membranes | 9.1 | [1][2][3] |
| pA₂ | Rat | Isolated Oesophagus | 9.3 | [3] |
| pA₂ | Guinea Pig | Isolated Ileal Mucosa | 9.1 | [3] |
Table 2: In Vivo Efficacy of this compound in Animal Models
| Animal Model | Endpoint | Route of Administration | ID₅₀ | Reference |
| Anesthetized Micropig | Inhibition of 5-HT-induced tachycardia | Intravenous (i.v.) | 4.7 µg/kg | [3] |
| Intraduodenal (i.duod.) | 254.5 µg/kg | [3] | ||
| Conscious Mice | Inhibition of 5-HTP-induced diarrhea | Intraperitoneal (i.p.) | 81.3 µg/kg | [3] |
| Oral (p.o.) | 1.1 mg/kg | [3] |
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Gavage in Rodents
-
Stock Solution Preparation:
-
Accurately weigh the required amount of this compound hydrochloride.
-
Dissolve the compound in 100% DMSO to create a concentrated stock solution (e.g., 50 mg/mL). Use sonication if necessary to ensure complete dissolution.
-
-
Vehicle Preparation:
-
In a separate sterile tube, prepare the vehicle. A common vehicle for oral gavage is 0.5% methylcellulose (B11928114) (MC) in sterile water.
-
-
Final Formulation:
-
Calculate the required volume of the this compound stock solution based on the desired final concentration and dosing volume.
-
Slowly add the stock solution to the vehicle while vortexing to ensure a uniform suspension.
-
The final concentration of DMSO should be kept to a minimum (ideally ≤5%).
-
-
Administration:
-
Administer the formulation to the animals using an appropriately sized gavage needle.
-
Ensure the formulation is well-suspended immediately before each administration.
-
Protocol 2: Assessment of Gastrointestinal Motility in Mice
-
Animal Preparation:
-
Fast the mice for 4-6 hours before the experiment, with free access to water.
-
-
Drug Administration:
-
Administer this compound or vehicle via the desired route (e.g., oral gavage, IP injection) at a predetermined time before the motility measurement.
-
-
Marker Administration:
-
Administer a non-absorbable colored marker (e.g., 6% carmine (B74029) in 0.5% methylcellulose) orally to each mouse.
-
-
Measurement:
-
After a set period (e.g., 20-30 minutes), euthanize the animals by an approved method.
-
Carefully dissect the entire gastrointestinal tract, from the stomach to the distal colon.
-
Measure the total length of the small intestine and the distance traveled by the colored marker.
-
-
Data Analysis:
-
Calculate the gastrointestinal transit as a percentage: (distance traveled by the marker / total length of the small intestine) x 100.
-
Signaling Pathway and Workflow Diagrams
Caption: 5-HT₄ Receptor Signaling Pathway and the Antagonistic Action of this compound.
Caption: Logical Workflow for Troubleshooting Inconsistent Results in this compound Studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound: a potent, selective and orally active 5-HT4 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: a potent, selective and orally active 5-HT4 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound hydrochloride | 5-HT4 Receptors | Tocris Bioscience [tocris.com]
- 5. In-vivo rat striatal 5-HT4 receptor occupancy using non-radiolabelled SB207145 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pelagobio.com [pelagobio.com]
- 7. Regional distribution and ontogeny of 5-HT4 binding sites in rodent brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. karger.com [karger.com]
- 9. Influence of housing conditions on the effects of serotonergic drugs on feeding behavior in non-deprived rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Animal acclimatization: Significance and symbolism [wisdomlib.org]
- 11. research.uci.edu [research.uci.edu]
- 12. Acclimation for Newly Received Lab Animals | UK Research [research.uky.edu]
- 13. researchanimalresources.jhu.edu [researchanimalresources.jhu.edu]
- 14. Circadian rhythm and whole gut transit in mice - PMC [pmc.ncbi.nlm.nih.gov]
How to confirm RS 39604 activity in a new assay
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in confirming the activity of the 5-HT₄ receptor antagonist, RS 39604, in a new assay.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its expected activity?
A1: this compound is a potent and selective antagonist of the serotonin (B10506) 4 receptor (5-HT₄R).[1][2][3] Unlike an agonist, which activates the receptor, this compound is expected to block or inhibit the activity of the 5-HT₄ receptor. Therefore, in a functional assay, you will be confirming its inhibitory activity against a known 5-HT₄ receptor agonist.
Q2: What is the mechanism of action of the 5-HT₄ receptor?
A2: The 5-HT₄ receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gαs subunit. Upon activation by an agonist (like serotonin), it stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[4][5] This increase in cAMP can then activate downstream signaling pathways, such as protein kinase A (PKA), which can lead to the phosphorylation of various cellular proteins and modulation of gene expression through the cAMP response element (CRE).
Q3: Which assays are suitable for confirming this compound's antagonist activity?
A3: The most common and suitable assays for confirming the antagonist activity of this compound are:
-
cAMP Assays: These assays directly measure the intracellular concentration of cAMP. As an antagonist, this compound will inhibit the agonist-induced increase in cAMP levels.[4]
-
CRE-Luciferase Reporter Gene Assays: These assays utilize a reporter gene (luciferase) under the control of a CRE. An increase in cAMP activates CREB, which binds to the CRE and drives the expression of luciferase. This compound will inhibit the agonist-induced luciferase expression.[6][7][8]
Q4: What are the key parameters to determine for this compound in a new assay?
A4: The key parameters to determine are:
-
IC₅₀ (Half-maximal inhibitory concentration): This is the concentration of this compound that inhibits the agonist-induced response by 50%.[9]
-
pA₂ Value: This is a measure of the potency of a competitive antagonist and is independent of the agonist concentration used. It is determined through Schild analysis.[10][11][12][13][14] A pA₂ value for this compound has been reported to be approximately 9.3.[1][3]
Data Presentation
Table 1: Reported Pharmacological Data for this compound
| Parameter | Value | Species/Tissue | Assay Type | Reference |
| pKi | 9.1 | Guinea Pig Striatal Membranes | Radioligand Binding | [1][2][3] |
| pA₂ | 9.3 | Rat Isolated Oesophagus | Functional (Contraction) | [1][3] |
Table 2: Expected Outcomes in a New Functional Assay
| Assay Type | Expected Agonist Response | Expected this compound (Antagonist) Response |
| cAMP Assay | Increase in intracellular cAMP | Dose-dependent inhibition of agonist-induced cAMP increase |
| CRE-Luciferase Assay | Increase in luciferase expression | Dose-dependent inhibition of agonist-induced luciferase expression |
Experimental Protocols & Methodologies
Protocol 1: cAMP Assay for 5-HT₄ Receptor Antagonism
This protocol provides a general framework. Specific details may need to be optimized for your cell line and assay reagents.
-
Cell Culture: Culture cells stably or transiently expressing the human 5-HT₄ receptor in appropriate media.
-
Cell Seeding: Seed cells into a 96- or 384-well plate at a predetermined optimal density and allow them to attach overnight.
-
Antagonist Pre-incubation:
-
Prepare serial dilutions of this compound in a suitable assay buffer.
-
Remove the culture medium from the cells and add the this compound dilutions.
-
Incubate for a sufficient time (e.g., 15-30 minutes) to allow the antagonist to bind to the receptors.
-
-
Agonist Stimulation:
-
Prepare a solution of a known 5-HT₄ receptor agonist (e.g., serotonin, 5-methoxytryptamine) at a concentration that elicits a submaximal response (e.g., EC₈₀).
-
Add the agonist solution to the wells containing the antagonist and to control wells (agonist only).
-
Incubate for a time determined by the kinetics of the cAMP response (typically 15-30 minutes).
-
-
Cell Lysis and cAMP Detection:
-
Lyse the cells using the lysis buffer provided with your cAMP assay kit.
-
Measure the intracellular cAMP levels according to the manufacturer's instructions (e.g., using HTRF, AlphaScreen, or ELISA-based methods).
-
-
Data Analysis:
-
Generate a dose-response curve by plotting the log of the this compound concentration against the percentage of inhibition of the agonist response.
-
Calculate the IC₅₀ value from the dose-response curve.
-
Protocol 2: CRE-Luciferase Reporter Gene Assay for 5-HT₄ Receptor Antagonism
-
Cell Transfection and Culture:
-
Co-transfect cells (e.g., HEK293) with a plasmid encoding the human 5-HT₄ receptor and a CRE-luciferase reporter plasmid.
-
Alternatively, use a stable cell line co-expressing both constructs.
-
Culture the cells in appropriate media.
-
-
Cell Seeding: Seed the transfected cells into a white, clear-bottom 96-well plate and allow them to grow for 24-48 hours.
-
Antagonist Pre-incubation:
-
Prepare serial dilutions of this compound in serum-free or low-serum medium.
-
Replace the culture medium with the this compound dilutions.
-
Incubate for 15-30 minutes.
-
-
Agonist Stimulation:
-
Add a 5-HT₄ receptor agonist at its EC₈₀ concentration to the wells.
-
Incubate for a period sufficient to allow for gene transcription and protein expression (typically 4-6 hours).
-
-
Luciferase Activity Measurement:
-
Lyse the cells and measure the luciferase activity using a luminometer and a suitable luciferase assay reagent.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of the agonist-induced luciferase activity for each concentration of this compound.
-
Plot the log of the this compound concentration against the percentage of inhibition to determine the IC₅₀.
-
Troubleshooting Guides
Issue 1: High background signal in the cAMP or luciferase assay.
| Possible Cause | Troubleshooting Step |
| Constitutive receptor activity | Use a cell line with lower receptor expression levels. Consider using an inverse agonist to reduce basal signaling. |
| Cell stress or high cell density | Optimize cell seeding density. Ensure gentle handling of cells during media changes. |
| Reagent contamination | Use fresh, high-quality reagents and sterile techniques. |
| Promoter leakiness (luciferase assay) | Use a reporter construct with a minimal promoter. |
Issue 2: No or very weak response to the 5-HT₄ agonist.
| Possible Cause | Troubleshooting Step |
| Low receptor expression | Verify receptor expression using techniques like qPCR, Western blot, or flow cytometry. |
| Poor cell health | Ensure cells are healthy and within a low passage number. Check for mycoplasma contamination. |
| Inactive agonist | Use a fresh, validated stock of the agonist. |
| Suboptimal assay conditions | Optimize agonist concentration, incubation time, and cell number. |
Issue 3: Inconsistent or highly variable results.
| Possible Cause | Troubleshooting Step |
| Inaccurate pipetting | Use calibrated pipettes and proper pipetting techniques. |
| Edge effects in multi-well plates | Avoid using the outer wells of the plate or fill them with buffer to maintain humidity. |
| Cell clumping | Ensure a single-cell suspension before seeding. |
| Temperature or incubation time fluctuations | Maintain consistent incubation conditions for all plates. |
Issue 4: The inhibitory effect of this compound is weak or absent.
| Possible Cause | Troubleshooting Step |
| Degraded this compound | Prepare fresh solutions of this compound from a reliable source. |
| Insufficient pre-incubation time | Increase the pre-incubation time to ensure this compound reaches equilibrium with the receptor. |
| Agonist concentration is too high | Use a lower concentration of the agonist (e.g., EC₅₀) to increase the sensitivity of the assay to antagonism. |
| Non-competitive antagonism in the assay system | If the dose-response curve to the agonist in the presence of this compound shows a reduced maximal response rather than a parallel rightward shift, the antagonism may be non-competitive under your assay conditions. |
Visualizations
Caption: 5-HT₄ Receptor Signaling Pathway.
Caption: General Workflow for an Antagonist Assay.
Caption: Troubleshooting Logic Flowchart.
References
- 1. This compound: a potent, selective and orally active 5-HT4 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound: a potent, selective and orally active 5-HT4 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-HT induces cAMP production in crypt colonocytes at a 5-HT4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What are 5-HT4 receptor antagonists and how do they work? [synapse.patsnap.com]
- 6. Luciferase Reporter Assay System for Deciphering GPCR Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Luciferase Reporter Assay System for Deciphering GPCR Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sciencing.com [sciencing.com]
- 11. flexiblelearning.auckland.ac.nz [flexiblelearning.auckland.ac.nz]
- 12. m.youtube.com [m.youtube.com]
- 13. m.youtube.com [m.youtube.com]
- 14. neuron.mefst.hr [neuron.mefst.hr]
Technical Support Center: Validating 5-HT4 Receptor Blockade by RS 39604 In Vivo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using RS 39604 to validate 5-HT4 receptor blockade in vivo.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective antagonist of the 5-hydroxytryptamine-4 (5-HT4) receptor.[1][2] It is orally active and has a long duration of action, making it a suitable tool for in vivo studies investigating the physiological and pathophysiological roles of the 5-HT4 receptor.[1][2] Its primary mechanism of action is to competitively block the binding of serotonin (B10506) (5-HT) and other agonists to the 5-HT4 receptor, thereby inhibiting its downstream signaling pathways.
Q2: What are the key signaling pathways initiated by 5-HT4 receptor activation that this compound is expected to block?
A2: The 5-HT4 receptor is a Gs-protein coupled receptor (GPCR) that primarily signals through two main pathways. The canonical pathway involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA). A non-canonical, G-protein-independent pathway involves the activation of Src tyrosine kinase. Both pathways can converge on the activation of the extracellular signal-regulated kinase (ERK). This compound is expected to inhibit both of these signaling cascades upon 5-HT4 receptor stimulation.[3]
Q3: In which in vivo models has this compound been shown to be effective?
A3: this compound has demonstrated efficacy in several preclinical in vivo models, including:
-
Inhibition of 5-hydroxytryptophan (B29612) (5-HTP)-induced diarrhea in mice: this compound produces a dose-dependent inhibition of diarrhea when administered intraperitoneally or orally.[1][2]
-
Antagonism of 5-HT-induced tachycardia in anesthetized micropigs: Both intravenous and intraduodenal administration of this compound have been shown to inhibit tachycardia induced by serotonin.[1][2][4]
-
Blockade of 5-HT-induced contractions in the guinea pig colon: this compound effectively antagonizes the contractile effects of 5-HT in the proximal colon.[1][2]
Q4: What is the selectivity profile of this compound?
A4: this compound exhibits high selectivity for the 5-HT4 receptor. It has been shown to have a low affinity (pKi < 6.5) for a wide range of other receptors, including 5-HT1A, 5-HT2C, 5-HT3, alpha 1c, D1, D2, M1, M2, AT1, B1, and opioid mu receptors. It does, however, show moderate affinity for sigma 1 (pKi = 6.8) and sigma 2 (pKi = 7.8) sites.[1]
Q5: How should I prepare this compound for in vivo administration?
A5: For oral administration (gavage), this compound can be suspended in a vehicle such as 1% methylcellulose. For intravenous administration, it can be dissolved in a vehicle like a mixture of 20% N,N-Dimethylacetamide (DMA), 40% Propylene glycol (PG), and 40% Polyethylene Glycol (PEG-400) (DPP), which is suitable for poorly soluble compounds.[5] Always ensure the final formulation is appropriate for the chosen route of administration and animal species.
Troubleshooting Guides
Issue 1: I am not observing the expected antagonism of a 5-HT4 agonist's effect with this compound.
| Possible Cause | Troubleshooting Steps |
| Inadequate Dose of this compound | Perform a dose-response study to determine the optimal antagonist dose for your specific model and agonist concentration. Consult the literature for effective dose ranges in similar studies.[1][2] |
| Pharmacokinetic Issues | Consider the route of administration and the timing of this compound administration relative to the agonist. The half-life of this compound is relatively long, but pre-treatment time may need to be optimized. |
| Agonist Specificity | Ensure the agonist you are using is selective for the 5-HT4 receptor and that its effects are indeed mediated by this receptor in your model. |
| Constitutively Active 5-HT4 Receptors | In some systems, 5-HT4 receptors may exhibit constitutive (agonist-independent) activity.[6][7][8] This can sometimes lead to unexpected results with antagonists. Consider that this compound may act as an inverse agonist in such cases, producing an effect on its own. |
| Experimental Variability | Ensure all experimental conditions (animal strain, age, housing, etc.) are consistent. High variability can mask the antagonist's effects. |
Issue 2: I am observing unexpected or paradoxical effects after administering this compound alone.
| Possible Cause | Troubleshooting Steps |
| Off-Target Effects | Although this compound is highly selective, at very high doses, off-target effects at sigma receptors could potentially occur.[1] Review your dose and consider if it is within the established selective range. |
| Inverse Agonism | As mentioned above, if there is a significant level of constitutive 5-HT4 receptor activity in your model, this compound could be acting as an inverse agonist and producing an effect opposite to what an agonist would.[6][7][8] |
| Homeostatic Adaptations | Chronic administration of an antagonist can lead to compensatory changes in the receptor system, such as receptor upregulation. Consider the duration of your treatment protocol. |
| Species-Specific Differences | The distribution and function of 5-HT4 receptors can vary between species.[3] An effect observed in one species may not be present in another. |
Issue 3: My in vivo results are inconsistent between experiments.
| Possible Cause | Troubleshooting Steps |
| Inconsistent Drug Formulation | Ensure that your this compound formulation is prepared consistently for each experiment. For suspensions, ensure adequate mixing before each administration. |
| Variability in Animal Subjects | Factors such as the health status, stress levels, and gut microbiome of the animals can influence gastrointestinal and cardiovascular responses. Standardize your animal husbandry and handling procedures. |
| Circadian Rhythms | The activity of the serotonergic system can vary throughout the day. Conduct your experiments at the same time of day to minimize this variability. |
| Procedural Drift | Ensure that all experimental procedures, such as surgical preparations or behavioral assessments, are performed consistently by all personnel involved. |
Quantitative Data
Table 1: In Vitro and In Vivo Potency of this compound
| Parameter | Preparation | Species | Value |
| pKi | Striatal Membranes ([³H]-GR 113808 binding) | Guinea Pig | 9.1 |
| pA2 | Isolated Oesophagus (vs. 5-HT) | Rat | 9.3 |
| pA2 | Isolated Ileal Mucosa (vs. 5-MeOT) | Guinea Pig | 9.1 |
| ID50 (i.v.) | 5-HT-induced Tachycardia | Micropig | 4.7 µg/kg |
| ID50 (i.duod.) | 5-HT-induced Tachycardia | Micropig | 254.5 µg/kg |
| ID50 (i.p.) | 5-HTP-induced Diarrhea | Mouse | 81.3 µg/kg |
| ID50 (p.o.) | 5-HTP-induced Diarrhea | Mouse | 1.1 mg/kg |
Data compiled from Hegde et al., 1995.[1]
Experimental Protocols
Protocol 1: 5-HTP-Induced Diarrhea in Mice
This model assesses the ability of this compound to inhibit the pro-diarrheal effects of 5-hydroxytryptophan (5-HTP), a precursor to serotonin.
-
Animals: Male ICR mice (20-25 g).
-
Acclimation: Acclimate mice to the experimental room for at least 1 hour before testing.
-
Drug Administration:
-
Administer this compound or vehicle via the desired route (e.g., oral gavage or intraperitoneal injection).
-
After the appropriate pre-treatment time (e.g., 60 minutes for oral administration), administer 5-HTP (e.g., 10-30 mg/kg, i.p.).
-
-
Observation:
-
Place each mouse in an individual cage with a pre-weighed absorbent paper on the floor.
-
Observe the mice for a set period (e.g., 90 minutes).
-
-
Data Collection:
-
Count the total number of fecal pellets produced.
-
Assess the consistency of the feces using a scoring system (e.g., 0 = normal, 1 = soft, 2 = unformed, 3 = watery diarrhea).
-
Measure the total weight of wet feces.
-
-
Analysis: Compare the fecal output and diarrhea scores between the vehicle-treated and this compound-treated groups.
Protocol 2: 5-HT-Induced Tachycardia in Anesthetized Micropigs
This model evaluates the blockade of 5-HT4 receptor-mediated increases in heart rate.
-
Animals: Male micropigs (e.g., Yucatan).
-
Anesthesia and Surgical Preparation:
-
Anesthetize the animals (e.g., with pentobarbital).
-
Perform a vagotomy to eliminate reflex bradycardia.
-
Catheterize a femoral vein for drug administration and a femoral artery for blood pressure and heart rate monitoring.
-
-
Stabilization: Allow the animal's cardiovascular parameters to stabilize for at least 30 minutes.
-
Drug Administration:
-
Administer a baseline challenge of 5-HT (e.g., 10 µg/kg, i.v.) to establish a control tachycardic response.
-
Administer this compound or vehicle intravenously or intraduodenally.
-
At various time points after this compound administration, repeat the 5-HT challenge.
-
-
Data Collection: Continuously record heart rate and mean arterial pressure.
-
Analysis: Calculate the percentage inhibition of the 5-HT-induced tachycardic response at each time point after this compound administration.
Protocol 3: Colorectal Distension (CRD)-Induced Visceral Pain Model in Rats
This model can be used to assess the role of 5-HT4 receptors in visceral nociception. Note: this compound was found to be inactive in this model, suggesting a lack of 5-HT4 receptor involvement in this specific pain response.[1][2]
-
Animals: Male Sprague-Dawley rats (250-300 g).
-
Catheter Insertion:
-
Lightly anesthetize the rat (e.g., with isoflurane).
-
Gently insert a flexible balloon catheter (e.g., 5-6 cm) into the descending colon and rectum.
-
Secure the catheter to the tail with tape.
-
Allow the animal to recover from anesthesia for at least 30 minutes.
-
-
Distension Protocol:
-
Place the rat in a small, restrictive enclosure to minimize movement.
-
Connect the catheter to a pressure transducer and a syringe pump.
-
Perform phasic colorectal distensions by inflating the balloon to various pressures (e.g., 20, 40, 60, 80 mmHg) for a set duration (e.g., 20 seconds) with a rest period in between.
-
-
Drug Administration: Administer this compound or vehicle (e.g., intravenously) and repeat the CRD protocol.
-
Data Collection:
-
Record the visceromotor response (VMR), typically by measuring the electromyographic (EMG) activity of the abdominal muscles or by a visual assessment of the abdominal withdrawal reflex (AWR).
-
-
Analysis: Compare the VMR to CRD before and after drug administration.
Visualizations
Caption: 5-HT4 Receptor Signaling Pathway and Blockade by this compound.
Caption: General Experimental Workflow for In Vivo Validation.
References
- 1. This compound: a potent, selective and orally active 5-HT4 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. Alterations of Expression of the Serotonin 5-HT4 Receptor in Brain Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound: a potent, selective and orally active 5-HT4 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A novel intravenous vehicle for preclinical cardiovascular screening of small molecule drug candidates in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Constitutively active mutants of 5-HT4 receptors are they in unique active states? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 5-HT4 receptors constitutively promote the non-amyloidogenic pathway of APP cleavage and interact with ADAM10 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Constitutive activity of 5-HT receptors: Factual analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison of 5-HT4 Receptor Antagonists: RS 39604 vs. SB 204070
For researchers, scientists, and drug development professionals, the selection of a suitable pharmacological tool is paramount for the robust investigation of biological systems. This guide provides a detailed, data-driven comparison of two prominent 5-HT4 receptor antagonists, RS 39604 and SB 204070, to aid in the selection of the most appropriate compound for specific research needs.
The 5-HT4 receptor, a G-protein coupled receptor, is implicated in a variety of physiological processes, particularly within the gastrointestinal tract and the central nervous system. Consequently, antagonists of this receptor are valuable tools for elucidating its roles in health and disease and for the potential development of novel therapeutics. This guide focuses on the comparative pharmacology of this compound and SB 204070, presenting their in vitro and in vivo properties backed by experimental data.
Comparative Pharmacological Profile
The following table summarizes the key quantitative data for this compound and SB 204070, facilitating a direct comparison of their pharmacological characteristics.
| Parameter | This compound | SB 204070 | Reference(s) |
| Binding Affinity (pKi) | 9.1 (guinea-pig striatal membranes) | 10.9 (guinea-pig striatal membranes) | [1][2][3][4] |
| Functional Antagonist Potency (pA2) | 9.3 (rat isolated oesophagus, competitive) | ~10.5 (rat isolated oesophagus, unsurmountable) | [1][2][3][4] |
| 9.1 (guinea-pig isolated ileal mucosa) | Not reported | [1][2][3][4] | |
| Selectivity Profile | Low affinity (pKi < 6.5) for 5-HT1A, 5-HT2C, 5-HT3, α1c, D1, D2, M1, M2, AT1, B1, and µ-opioid receptors. Moderate affinity for sigma-1 (pKi = 6.8) and sigma-2 (pKi = 7.8) sites. | High selectivity for 5-HT4 receptors. | [1][2][3][4] |
| In Vivo Activity (ID50) | 5-HTP-induced diarrhea (mice): 81.3 µg/kg (i.p.)1.1 mg/kg (p.o.) | Inactive via oral route (up to 30 mg/kg) | [1][2][4] |
| 5-HT-induced tachycardia (micropigs): 4.7 µg/kg (i.v.)254.5 µg/kg (intraduodenal) | As potent as this compound via i.v. route, but inactive via intraduodenal route (up to 3 mg/kg) | [1][2][4] | |
| Oral Activity | Orally active | Inactive via oral route | [1][2][4] |
| Duration of Action | Long-lasting (inhibitory effects for >6 hours) | Not explicitly stated, but inactive orally | [1][2][4] |
In Vitro and In Vivo Pharmacology: A Deeper Dive
Binding Affinity and Functional Potency
Both this compound and SB 204070 exhibit high affinity for the 5-HT4 receptor, as demonstrated by their pKi values of 9.1 and 10.9, respectively, in guinea-pig striatal membranes.[1][2][3][4] However, their antagonist profiles differ in functional assays. In the rat isolated oesophagus preparation, this compound acts as a competitive antagonist with a pA2 of 9.3.[1][2][3][4] In contrast, SB 204070 behaves as an unsurmountable antagonist in the same assay, with an approximate pA2 of 10.5.[1][2][3][4] This suggests different modes of interaction with the receptor.
Selectivity
This compound has been shown to be highly selective for the 5-HT4 receptor, displaying low affinity for a wide range of other serotonin (B10506) receptor subtypes, as well as adrenergic, dopaminergic, muscarinic, and opioid receptors.[1][2][3][4] It does, however, show moderate affinity for sigma-1 and sigma-2 sites.[1][2][3][4] SB 204070 is also reported to be a highly selective 5-HT4 receptor antagonist.
In Vivo Efficacy and Oral Bioavailability
A key differentiator between the two compounds is their in vivo activity, particularly their oral bioavailability. This compound is orally active and demonstrates a long duration of action.[1][2][4] In a mouse model of 5-hydroxytryptophan (B29612) (5-HTP)-induced diarrhea, this compound effectively inhibited this response when administered both intraperitoneally (i.p.) and orally (p.o.).[1][2][4] Conversely, SB 204070 was found to be inactive in this model when given orally.[1][2][4]
Similarly, in anesthetized micropigs, both compounds were potent in antagonizing 5-HT-induced tachycardia when administered intravenously (i.v.).[1][2][4] However, when administered intraduodenally, only this compound was effective, while SB 204070 was inactive.[1][2][4] These findings strongly indicate that this compound possesses superior oral bioavailability and in vivo efficacy compared to SB 204070, making it a more suitable tool for in vivo studies requiring oral administration.
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of experimental findings. Below are representative protocols for the key assays used to characterize 5-HT4 receptor antagonists.
Radioligand Binding Assay
This assay determines the affinity of a compound for a specific receptor.
-
Tissue Preparation: Guinea-pig striatum is homogenized in a cold buffer and centrifuged to isolate the cell membranes containing the 5-HT4 receptors.
-
Incubation: The membranes are incubated with a radiolabeled 5-HT4 receptor ligand (e.g., [3H]-GR113808) and varying concentrations of the test compound (this compound or SB 204070).
-
Separation: The bound and free radioligand are separated by rapid filtration through a glass fiber filter.
-
Detection: The radioactivity retained on the filter, representing the bound ligand, is quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki (inhibition constant) is then calculated from the IC50 value using the Cheng-Prusoff equation.
Isolated Rat Esophagus Assay
This functional assay assesses the antagonist activity of a compound on smooth muscle relaxation.
-
Tissue Preparation: The esophagus is dissected from a rat and the tunica muscularis mucosae is isolated and mounted in an organ bath containing a physiological salt solution, maintained at 37°C and aerated.
-
Contraction: The tissue is pre-contracted with an agent such as carbachol.
-
Agonist Response: A cumulative concentration-response curve to a 5-HT4 agonist (e.g., 5-HT) is established to induce relaxation.
-
Antagonist Incubation: The tissue is incubated with a fixed concentration of the antagonist (this compound or SB 204070) for a set period.
-
Second Agonist Response: A second cumulative concentration-response curve to the 5-HT4 agonist is generated in the presence of the antagonist.
-
Data Analysis: The degree of rightward shift in the agonist concentration-response curve caused by the antagonist is used to calculate the pA2 value, a measure of antagonist potency, often determined by Schild analysis.
Visualizing Mechanisms and Workflows
To better understand the underlying biological processes and experimental designs, the following diagrams are provided.
Caption: 5-HT4 receptor signaling cascade and antagonist action.
Caption: Workflow for in vivo evaluation of 5-HT4 antagonists.
Conclusion
Both this compound and SB 204070 are potent and selective 5-HT4 receptor antagonists. However, the available data clearly indicate that this compound possesses significant advantages in terms of its in vivo pharmacological profile. Its demonstrated oral activity and long duration of action make it a more versatile and practical tool for a wide range of in vivo studies aimed at exploring the physiological and pathophysiological roles of the 5-HT4 receptor. In contrast, the poor oral bioavailability of SB 204070 limits its application primarily to in vitro experiments or in vivo studies where intravenous administration is feasible. Therefore, for researchers conducting in vivo investigations requiring oral drug administration, this compound is the superior choice.
References
- 1. This compound: a potent, selective and orally active 5-HT4 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. This compound: a potent, selective and orally active 5-HT4 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
A Comparative Guide to the Efficacy of RS 39604 and Other 5-HT4 Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the 5-HT4 receptor antagonist RS 39604 with other notable antagonists in its class. The following sections detail its performance based on key experimental data, outline the methodologies used in these pivotal studies, and illustrate the underlying signaling pathways.
Comparative Efficacy Data
The efficacy of this compound has been evaluated against other 5-HT4 antagonists through in vitro binding affinity, functional antagonism assays, and in vivo models. The data presented below is compiled from key studies to facilitate a clear comparison.
In Vitro Receptor Binding Affinity
The binding affinity of a compound for its target receptor is a crucial indicator of its potency. This is often expressed as the pKi value, which is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a stronger binding affinity.
| Compound | Preparation | Radioligand | pKi |
| This compound | Guinea-pig striatal membranes | [3H]-GR 113808 | 9.1[1][2] |
| SB 204070 | Guinea-pig striatal membranes | [3H]-GR 113808 | 10.9[1][2] |
Table 1: Comparative in vitro binding affinities of 5-HT4 receptor antagonists.
In Vitro Functional Antagonism
Functional assays measure the ability of an antagonist to inhibit the response induced by an agonist. The potency of a competitive antagonist is typically expressed as the pA2 value. A higher pA2 value signifies greater potency.
| Compound | Preparation | Agonist | pA2 |
| This compound | Rat isolated oesophagus | 5-HT | 9.3[1] |
| This compound | Guinea-pig isolated ileal mucosa | 5-MeOT | 9.1[2] |
| SB 204070 | Rat isolated oesophagus | 5-HT | ~10.5 (insurmountable)[2] |
| GR 113808 | Human colon circular smooth muscle | 5-HT | 8.9 (pKB)[3] |
| SDZ 205-557 | Human colon circular smooth muscle | 5-HT | No significant effect[3] |
| DAU 6285 | Human colon circular smooth muscle | 5-HT | 6.32[3] |
Table 2: Comparative in vitro functional antagonist potencies of 5-HT4 receptor antagonists.
In Vivo Efficacy
In vivo models are essential for evaluating the therapeutic potential of a drug candidate in a living organism. One common model for assessing 5-HT4 antagonist activity is the inhibition of 5-hydroxytryptophan (B29612) (5-HTP)-induced diarrhea in mice. The ID50 value represents the dose of the antagonist required to inhibit the diarrheal response by 50%.
| Compound | Animal Model | Administration Route | ID50 |
| This compound | Conscious Mice (5-HTP-induced diarrhea) | Intraperitoneal (i.p.) | 81.3 µg/kg[2] |
| This compound | Conscious Mice (5-HTP-induced diarrhea) | Oral (p.o.) | 1.1 mg/kg[2] |
| SB 204070 | Conscious Mice (5-HTP-induced diarrhea) | Oral (p.o.) | Inactive at doses up to 30 mg/kg[2] |
Table 3: Comparative in vivo efficacy of 5-HT4 receptor antagonists in the 5-HTP-induced diarrhea model.
Key Experimental Protocols
The data presented in this guide are derived from established experimental protocols. Below are detailed methodologies for the key experiments cited.
Radioligand Binding Assay
This assay determines the binding affinity of a compound to the 5-HT4 receptor.
-
Preparation of Membranes: Guinea-pig striatum is homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA) and centrifuged to pellet the membranes. The pellet is washed and resuspended in a fresh buffer.
-
Binding Reaction: The membrane preparation is incubated in a 96-well plate with the radioligand, [3H]-GR 113808, and varying concentrations of the competing antagonist (e.g., this compound).
-
Incubation and Filtration: The plate is incubated, typically at 30°C for 60 minutes, to allow the binding to reach equilibrium. The reaction is terminated by rapid vacuum filtration through glass fiber filters, which separates the bound from the free radioligand.
-
Data Analysis: The radioactivity on the filters is measured using a scintillation counter. The concentration of the antagonist that inhibits 50% of the specific binding of the radioligand (IC50) is determined, and the Ki value is calculated using the Cheng-Prusoff equation.
Rat Isolated Oesophagus Functional Assay
This assay assesses the functional antagonist activity of a compound.
-
Tissue Preparation: The oesophagus is isolated from a rat and the tunica muscularis mucosae is prepared and mounted in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with 95% O2/5% CO2.
-
Contraction and Relaxation: The tissue is pre-contracted with carbachol. A cumulative concentration-response curve to the 5-HT4 agonist, 5-HT, is then established, which induces relaxation of the pre-contracted tissue.
-
Antagonist Evaluation: The tissue is incubated with the 5-HT4 antagonist (e.g., this compound) for a specific period before generating a second 5-HT concentration-response curve.
-
Data Analysis: The rightward shift in the 5-HT concentration-response curve in the presence of the antagonist is used to calculate the pA2 value, which quantifies the antagonist's potency.
5-HTP-Induced Diarrhea in Mice
This in vivo model evaluates the efficacy of a 5-HT4 antagonist in a functional gastrointestinal context.
-
Animal Model: Male ICR mice are used for this model.
-
Drug Administration: The test antagonist (e.g., this compound) is administered to the mice via the desired route (e.g., oral gavage or intraperitoneal injection) at various doses.
-
Induction of Diarrhea: After a set period, diarrhea is induced by an intraperitoneal injection of 5-hydroxytryptophan (5-HTP).[4]
-
Observation and Scoring: The mice are observed for a defined period, and the incidence and severity of diarrhea are scored. The number of fecal pellets may also be counted.
-
Data Analysis: The dose of the antagonist that causes a 50% reduction in the diarrheal response (ID50) is calculated.
Visualizing the Mechanism of Action
To understand the context in which this compound and other 5-HT4 antagonists function, it is essential to visualize the underlying signaling pathway and the experimental workflow.
5-HT4 Receptor Signaling Pathway
Activation of the 5-HT4 receptor, a Gs-protein coupled receptor, initiates a well-defined intracellular signaling cascade. 5-HT4 antagonists, such as this compound, block this pathway by preventing the binding of serotonin (B10506) (5-HT) to the receptor.
Caption: 5-HT4 receptor signaling pathway and point of antagonist intervention.
Experimental Workflow for In Vitro Antagonist Characterization
The process of characterizing a 5-HT4 antagonist in vitro involves a series of well-defined steps, from tissue preparation to data analysis.
Caption: Workflow for in vitro characterization of 5-HT4 receptor antagonists.
References
- 1. This compound: a potent, selective and orally active 5-HT4 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. Differences in response to 5-HT4 receptor agonists and antagonists of the 5-HT4-like receptor in human colon circular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
In Vivo Validation of RS 39604 Selectivity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of RS 39604, a potent and selective 5-HT₄ receptor antagonist, with the alternative compound SB 204070. The following sections present supporting experimental data from in vivo and in vitro studies, detailed methodologies for key experiments, and visualizations of relevant biological pathways and experimental workflows.
Executive Summary
This compound is a high-affinity, selective, and orally active 5-HT₄ receptor antagonist.[1][2][3] Experimental data demonstrates its competitive antagonism at the 5-HT₄ receptor. In vivo studies highlight a key advantage of this compound over the comparator SB 204070: its significant oral bioavailability and long-lasting effects.[1][2][4] While both compounds exhibit high potency when administered intravenously, SB 204070 is largely inactive when administered orally.[1][2][4] This makes this compound a preferable tool for investigating the physiological and pathophysiological roles of 5-HT₄ receptors in in vivo models.[1][3]
Data Presentation
Table 1: Comparative Receptor Binding Affinity
This table summarizes the in vitro binding affinities of this compound and SB 204070 for the 5-HT₄ receptor.
| Compound | Preparation | Radioligand | pKi |
| This compound | Guinea-pig striatal membranes | [³H]-GR 113808 | 9.1 |
| SB 204070 | Guinea-pig striatal membranes | [³H]-GR 113808 | 10.9 |
pKi is the negative logarithm of the inhibitory constant (Ki), with a higher value indicating greater binding affinity.[1][2][3]
Table 2: Selectivity Profile of this compound
This compound shows high selectivity for the 5-HT₄ receptor with low to moderate affinity for other tested receptors and ion channels.[1][2][5]
| Receptor/Site | Affinity (pKi) |
| 5-HT₁ₐ, 5-HT₂c, 5-HT₃ | < 6.5 |
| α₁c, D₁, D₂, M₁, M₂ | < 6.5 |
| AT₁, B₁, Opioid μ | < 6.5 |
| Sigma 1 | 6.8 |
| Sigma 2 | 7.8 |
Table 3: In Vitro Functional Antagonism
This table presents the functional antagonist activity of this compound in isolated tissue preparations.
| Preparation | Agonist | Measured Effect | This compound pA₂ | Schild Slope |
| Rat isolated oesophagus | 5-HT | Inhibition of relaxation | 9.3 | 1.0 |
| Guinea-pig isolated ileal mucosa | 5-MeOT | Inhibition of short-circuit current increase | 9.1 | N/A |
pA₂ is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist. A Schild slope of 1.0 is indicative of competitive antagonism.[1][2][3]
Table 4: In Vivo Efficacy and Oral Bioavailability Comparison
The following table compares the in vivo potency of this compound and SB 204070 in two different animal models, highlighting the superior oral activity of this compound.
| Animal Model | Assay | Compound | Route | ID₅₀ |
| Anesthetized Micropig | Inhibition of 5-HT-induced tachycardia | This compound | i.v. | 4.7 μg/kg |
| This compound | i.duod. | 254.5 μg/kg | ||
| SB 204070 | i.v. | Potent | ||
| SB 204070 | i.duod. | Inactive (up to 3 mg/kg) | ||
| Conscious Mouse | Inhibition of 5-HTP-induced diarrhea | This compound | i.p. | 81.3 μg/kg |
| This compound | p.o. | 1.1 mg/kg | ||
| SB 204070 | p.o. | Inactive (up to 30 mg/kg) |
ID₅₀ is the dose of a drug that causes a 50% inhibition of a specific biological response. i.v. = intravenous, i.duod. = intraduodenal, i.p. = intraperitoneal, p.o. = oral.[1][2][4]
Mandatory Visualization
Caption: 5-HT₄ Receptor Signaling Pathway.
Caption: General Experimental Workflow.
Experimental Protocols
Radioligand Binding Assay (In Vitro)
-
Objective: To determine the binding affinity of this compound and SB 204070 for the 5-HT₄ receptor.
-
Tissue Preparation: Striatal membranes were prepared from guinea pigs.
-
Assay: Membranes were incubated with the selective 5-HT₄ receptor radioligand [³H]-GR 113808 and various concentrations of the test compounds (this compound or SB 204070).
-
Measurement: The inhibition of specific [³H]-GR 113808 binding by the test compounds was measured.
-
Analysis: The concentration-dependent inhibition data were used to calculate the inhibitory constant (Ki) for each compound, which was then expressed as pKi.[1][2][3]
Inhibition of 5-HT-induced Tachycardia in Anesthetized Micropigs (In Vivo)
-
Objective: To evaluate the in vivo potency and oral bioavailability of this compound as a 5-HT₄ receptor antagonist.
-
Animal Model: Anesthetized and vagotomized micropigs.
-
Procedure:
-
A baseline heart rate was established.
-
This compound or SB 204070 was administered either intravenously (i.v.) or intraduodenally (i.duod.).
-
Tachycardia was induced by an intravenous injection of 5-hydroxytryptamine (5-HT).
-
The heart rate was continuously monitored to measure the inhibitory effect of the antagonist on the 5-HT-induced tachycardia.
-
-
Analysis: Dose-dependent inhibition was recorded, and the ID₅₀ values were calculated. The duration of the inhibitory effect was also monitored.[1][2]
Inhibition of 5-HTP-induced Diarrhea in Conscious Mice (In Vivo)
-
Objective: To assess the oral and intraperitoneal efficacy of this compound in a functional in vivo model of 5-HT₄ receptor activation.
-
Animal Model: Conscious mice.
-
Procedure:
-
Mice were administered this compound or SB 204070 either orally (p.o.) or via intraperitoneal injection (i.p.).
-
After a set period, diarrhea was induced by an intraperitoneal injection of 5-hydroxytryptophan (B29612) (5-HTP), a precursor to serotonin.[1][6]
-
The incidence and severity of diarrhea were observed and scored.
-
-
Analysis: The dose-dependent inhibition of diarrhea was quantified to determine the ID₅₀ for each administration route.[1][2] This model leverages the conversion of 5-HTP to 5-HT to stimulate gastrointestinal motility, a process involving 5-HT₄ receptors.[7][8]
References
- 1. researchgate.net [researchgate.net]
- 2. This compound: a potent, selective and orally active 5-HT4 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: a potent, selective and orally active 5-HT4 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploring the Therapeutic Potential of this compound: A Selective and Long-Lasting 5-HT4 Receptor Antagonist [synapse.patsnap.com]
- 5. 5-hydroxytryptamine 4 receptor activation of the extracellular signal-regulated kinase pathway depends on Src activation but not on G protein or beta-arrestin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 5-HTP induced diarrhea as a carcinoid syndrome model in mice? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evidence for the involvement of 5-hydroxytryptamine 4 receptors in 5-hydroxytryptophan-induced diarrhea in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.physiology.org [journals.physiology.org]
RS 39604: A Comparative Analysis of its Cross-Reactivity with Serotonin Receptors
For Researchers, Scientists, and Drug Development Professionals: An objective guide to the binding profile of the selective 5-HT4 receptor antagonist, RS 39604, with supporting experimental data and pathway visualizations.
This compound is a potent and selective antagonist of the serotonin (B10506) 4 (5-HT4) receptor, a Gs-protein coupled receptor involved in various physiological processes, including gastrointestinal motility and cognitive function.[1][2] Its high affinity for the 5-HT4 receptor makes it a valuable tool for studying the therapeutic potential of 5-HT4 receptor modulation. However, a comprehensive understanding of its cross-reactivity with other serotonin receptor subtypes is crucial for accurate interpretation of experimental results and for predicting potential off-target effects in drug development. This guide provides a comparative analysis of the binding affinity of this compound for the 5-HT4 receptor versus other key serotonin receptors, namely 5-HT1A, 5-HT2C, and 5-HT3.
Comparative Binding Affinity of this compound
The selectivity of this compound for the 5-HT4 receptor has been demonstrated through radioligand binding assays. The compound exhibits a high binding affinity for the 5-HT4 receptor, with a reported pKi of 9.1.[1][3][4] In contrast, its affinity for other serotonin receptor subtypes, including 5-HT1A, 5-HT2C, and 5-HT3, is significantly lower, with pKi values of less than 6.5.[1][3][4] This indicates a greater than 1000-fold selectivity for the 5-HT4 receptor over these other subtypes.[2]
| Receptor Subtype | Ligand | pKi | Ki (nM) | Selectivity vs. 5-HT4 |
| 5-HT4 | This compound | 9.1 | ~0.08 | - |
| 5-HT1A | This compound | < 6.5 | > 316 | > 1000-fold |
| 5-HT2C | This compound | < 6.5 | > 316 | > 1000-fold |
| 5-HT3 | This compound | < 6.5 | > 316 | > 1000-fold |
| Table 1: Comparative binding affinities of this compound for various serotonin receptor subtypes. Data sourced from Hegde et al., 1995.[1][3] |
Experimental Protocols
The binding affinity of this compound for the 5-HT4 receptor was determined using a radioligand binding assay with [3H]-GR113808, a selective 5-HT4 receptor antagonist, in guinea-pig striatal membranes.[1][3] Below is a detailed methodology representative of such an experiment.
Radioligand Binding Assay for 5-HT4 Receptor Affinity
Objective: To determine the binding affinity (Ki) of this compound for the 5-HT4 receptor through competitive displacement of the radioligand [3H]-GR113808.
Materials:
-
Tissue Preparation: Guinea-pig striatal membranes.
-
Radioligand: [3H]-GR113808.
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration of a non-labeled 5-HT4 ligand (e.g., GR113808).
-
Incubation Buffer: Typically a Tris-HCl buffer containing physiological concentrations of ions.
-
Filtration Apparatus: Glass fiber filters and a cell harvester.
-
Scintillation Counter: For measuring radioactivity.
Workflow:
Procedure:
-
Membrane Preparation: Guinea-pig striatum is homogenized in a suitable buffer and centrifuged to isolate the cell membranes. The resulting pellet is washed and resuspended to a specific protein concentration.
-
Binding Reaction: The membrane preparation is incubated with a fixed concentration of the radioligand [3H]-GR113808 and varying concentrations of the unlabeled test compound (this compound). A parallel set of tubes is incubated with the radioligand and a high concentration of an unlabeled 5-HT4 ligand to determine non-specific binding.
-
Incubation: The reaction mixtures are incubated at a specific temperature for a set period to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.
-
Washing: The filters are washed with ice-cold buffer to remove any unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: Specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
Signaling Pathways
The distinct functional consequences of activating different serotonin receptors are a result of their coupling to different intracellular signaling pathways.
5-HT4 Receptor Signaling
The 5-HT4 receptor is a Gs-protein coupled receptor. Its activation leads to the stimulation of adenylyl cyclase, which in turn increases the intracellular concentration of cyclic AMP (cAMP). This second messenger then activates Protein Kinase A (PKA), leading to the phosphorylation of various downstream targets and subsequent cellular responses.
Cross-Reactivity: Other Serotonin Receptor Signaling Pathways
-
5-HT1A Receptor: This receptor is coupled to Gi/o proteins. Its activation inhibits adenylyl cyclase, leading to a decrease in cAMP levels.
-
5-HT2C Receptor: This receptor is coupled to Gq/11 proteins. Its activation stimulates phospholipase C (PLC), which leads to the production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG), ultimately resulting in an increase in intracellular calcium and activation of Protein Kinase C (PKC).
-
5-HT3 Receptor: Unlike the other serotonin receptors, the 5-HT3 receptor is a ligand-gated ion channel. Binding of serotonin directly opens the channel, allowing for the influx of cations (primarily Na+ and K+) and leading to rapid neuronal depolarization.
Conclusion
The available data strongly indicate that this compound is a highly selective antagonist for the 5-HT4 receptor with minimal cross-reactivity for 5-HT1A, 5-HT2C, and 5-HT3 receptors. This high degree of selectivity makes this compound an excellent pharmacological tool for investigating the specific roles of the 5-HT4 receptor in various physiological and pathological conditions. Researchers and drug development professionals can use this information to design more precise experiments and to better understand the potential therapeutic applications and limitations of targeting the 5-HT4 receptor.
References
- 1. This compound: a potent, selective and orally active 5-HT4 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rndsystems.com [rndsystems.com]
- 3. This compound: a potent, selective and orally active 5-HT4 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
A Head-to-Head Comparison: RS 39604 and GR 113808 in 5-HT4 Receptor Radioligand Binding Assays
In the landscape of serotonergic research, particularly concerning the 5-HT4 receptor, the antagonists RS 39604 and GR 113808 are prominent tools for delineating receptor function and pharmacology. This guide provides a comparative analysis of these two compounds in the context of radioligand binding assays, offering researchers and drug development professionals a comprehensive overview of their binding characteristics, selectivity, and the experimental protocols utilized for their assessment.
Quantitative Comparison of Binding Affinities
The binding affinities of this compound and GR 113808 for the 5-HT4 receptor have been determined in radioligand binding assays, predominantly utilizing [3H]GR 113808 as the radiolabeled ligand. The data, summarized in the table below, showcases the high affinity of both compounds for the 5-HT4 receptor.
| Compound | Parameter | Value | Species/Tissue | Radioligand | Reference |
| This compound | pKi | 9.1 | Guinea Pig Striatal Membranes | [3H]GR 113808 | [1][2] |
| GR 113808 | Kd | 0.20 nM | Guinea Pig Striatum | [3H]GR 113808 | [3] |
| GR 113808 | pKB | 9.43 | Human Colonic Muscle | Not Specified | [4] |
Note: pKi is the negative logarithm of the inhibition constant (Ki), and Kd is the equilibrium dissociation constant. A higher pKi and a lower Kd indicate higher binding affinity.
Selectivity Profile
A critical aspect of a pharmacological tool is its selectivity for the target receptor over other receptors. Both this compound and GR 113808 exhibit a favorable selectivity profile.
This compound demonstrates low affinity for a range of other serotonin (B10506) receptor subtypes, as well as other neurotransmitter receptors. Specifically, it has a pKi of less than 6.5 for 5-HT1A, 5-HT2C, and 5-HT3 receptors, and also shows low affinity for alpha-1c adrenergic, D1 and D2 dopaminergic, M1 and M2 muscarinic, AT1 angiotensin, B1 bradykinin, and mu-opioid receptors.[1][2] It does, however, exhibit moderate affinity for sigma 1 (pKi = 6.8) and sigma 2 (pKi = 7.8) sites.[1][2]
GR 113808 is also highly selective, displaying over 300-fold selectivity for the 5-HT4 receptor compared to 5-HT1A, 5-HT1B, 5-HT2A, 5-HT2C, and 5-HT3 receptors.[4]
Experimental Protocols
The following is a detailed methodology for a typical radioligand binding assay used to characterize the binding of this compound and GR 113808 to 5-HT4 receptors in guinea pig striatal membranes.
I. Preparation of Guinea Pig Striatal Membranes
-
Tissue Dissection: Male Dunkin-Hartley guinea pigs (250-350 g) are euthanized, and the brains are rapidly removed. The striata are dissected on ice.
-
Homogenization: The collected striatal tissue is homogenized in 20 volumes of ice-cold 50 mM Tris-HCl buffer (pH 7.4 at 4°C) using a Polytron homogenizer.
-
Centrifugation: The homogenate is centrifuged at 48,000 x g for 15 minutes at 4°C.
-
Washing: The resulting pellet is resuspended in the same volume of fresh buffer and centrifuged again under the same conditions.
-
Final Resuspension: The final pellet is resuspended in the assay buffer (50 mM Tris-HCl, pH 7.4) to a protein concentration of approximately 1-2 mg/mL. Protein concentration is determined using a standard method such as the Bradford assay. The membrane preparation can be used immediately or stored at -80°C until use.
II. [3H]GR 113808 Radioligand Binding Assay
-
Assay Components: The assay is performed in a total volume of 250 µL in 96-well plates. Each well contains:
-
50 µL of membrane homogenate (approximately 50-100 µg of protein)
-
50 µL of [3H]GR 113808 (final concentration of ~0.2 nM)
-
50 µL of competing ligand (e.g., this compound or unlabeled GR 113808) at various concentrations or buffer for total binding.
-
For determination of non-specific binding, a high concentration of a non-radiolabeled 5-HT4 ligand (e.g., 1 µM GR 113808 or 10 µM serotonin) is added.
-
-
Incubation: The plates are incubated at 37°C for 30 minutes. The binding of [3H]GR113808 has been shown to be rapid, with association and dissociation being complete within 3 minutes.[3]
-
Termination of Incubation: The binding reaction is terminated by rapid filtration through Whatman GF/B glass fiber filters that have been pre-soaked in 0.5% polyethyleneimine.
-
Washing: The filters are washed three times with 4 mL of ice-cold 50 mM Tris-HCl buffer (pH 7.4) to remove unbound radioligand.
-
Radioactivity Measurement: The filters are placed in scintillation vials with 4 mL of scintillation fluid. The radioactivity retained on the filters is then quantified using a liquid scintillation counter.
-
Data Analysis: Specific binding is calculated by subtracting the non-specific binding from the total binding. The inhibition constant (Ki) of the competing ligand is calculated from the IC50 value (the concentration of the competing ligand that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizing the Experimental Workflow and Signaling Pathway
To further clarify the experimental process and the underlying biological context, the following diagrams are provided.
References
- 1. GR113808: a novel, selective antagonist with high affinity at the 5-HT4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of a radioligand binding assay for 5-HT4 receptors in guinea-pig and rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of a radioligand binding assay for 5-HT4 receptors in guinea-pig and rat brain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative autoradiography of 5-HT4 receptors in brains of three species using two structurally distinct radioligands, [3H]GR113808 and [3H]BIMU-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Antagonistic Properties of RS 39604 In Vitro: A Comparative Guide
For researchers and drug development professionals investigating therapeutic agents targeting the 5-HT4 receptor, rigorous in vitro validation of antagonist properties is a critical step. This guide provides a comparative analysis of RS 39604, a potent and selective 5-HT4 receptor antagonist, against other known antagonists, supported by experimental data from published studies. Detailed methodologies for key experiments are provided to facilitate the replication and validation of these findings.
Comparative Analysis of In Vitro Antagonistic Properties
The antagonistic potential of this compound has been primarily characterized through radioligand binding assays and functional antagonism studies in isolated tissue preparations. These studies allow for the determination of the compound's affinity for the 5-HT4 receptor and its ability to inhibit the functional response elicited by 5-HT4 receptor agonists.
Radioligand Binding Affinity
Radioligand binding assays are crucial for determining the affinity of a compound for its target receptor. In the case of 5-HT4 receptor antagonists, these assays often utilize [3H]-GR113808, a high-affinity 5-HT4 antagonist, as the radioligand. The ability of a test compound, such as this compound, to displace the radioligand from the receptor is measured, and the inhibition constant (Ki) is calculated. The pKi, which is the negative logarithm of the Ki, is a common measure of binding affinity, with higher values indicating greater affinity.
| Compound | Preparation | Radioligand | pKi | Reference |
| This compound | Guinea-pig striatal membranes | [3H]-GR113808 | 9.1 | [1][2][3][4] |
| SB 204070 | Guinea-pig striatal membranes | [3H]-GR113808 | 10.9 | [1][3] |
Table 1: Comparison of 5-HT4 Receptor Binding Affinities. This table summarizes the pKi values for this compound and a comparator antagonist, SB 204070, determined in radioligand binding assays using guinea-pig striatal membranes.
Functional Antagonism
Functional assays assess the ability of an antagonist to inhibit the biological response induced by an agonist. For 5-HT4 receptors, these assays are often conducted on isolated tissues where 5-HT4 receptor activation leads to a measurable physiological response, such as muscle relaxation or changes in ion transport. The potency of a competitive antagonist is typically expressed as a pA2 value, which is the negative logarithm of the molar concentration of the antagonist that necessitates a two-fold increase in the agonist concentration to produce the same response. A Schild plot analysis is commonly used to determine the pA2 value and to confirm competitive antagonism (a slope of unity).
| Compound | Tissue Preparation | Agonist | pA2 | Schild Slope | Reference |
| This compound | Rat isolated oesophagus | 5-HT | 9.3 | 1.0 | [1][3][5] |
| This compound | Guinea-pig isolated ileal mucosa | 5-MeOT | 9.1 | Not Reported | [1][3][5] |
| SB 204070 | Rat isolated oesophagus | 5-HT | ~10.5 | Not Reported (Unsurmountable) | [1][3][5] |
Table 2: Comparison of Functional Antagonistic Potency. This table presents the pA2 values for this compound in two different functional in vitro assays, alongside data for SB 204070.
Experimental Protocols
To ensure the reproducibility of these findings, detailed methodologies for the key in vitro experiments are outlined below.
Radioligand Binding Assay Protocol
This protocol describes a typical radioligand binding assay to determine the affinity of a test compound for the 5-HT4 receptor.
-
Tissue Preparation:
-
Homogenize guinea-pig striatum in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet by resuspension and centrifugation.
-
Resuspend the final pellet in the assay buffer to a specific protein concentration.
-
-
Binding Assay:
-
In a reaction tube, combine the membrane preparation, the radioligand ([3H]-GR113808), and varying concentrations of the test compound (e.g., this compound).
-
To determine non-specific binding, a separate set of tubes should contain a high concentration of a non-labeled 5-HT4 antagonist (e.g., unlabeled GR113808).
-
Incubate the mixture at room temperature for a specified time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters.
-
Wash the filters quickly with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using liquid scintillation counting.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of specific binding) from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Express the affinity as pKi (-log Ki).
-
Functional Antagonism in Rat Isolated Oesophagus Protocol
This protocol details the methodology for assessing the functional antagonism of a 5-HT4 receptor antagonist in the rat isolated oesophagus.
-
Tissue Preparation:
-
Euthanize a rat and dissect the oesophagus.
-
Prepare the tunica muscularis mucosae as a strip and mount it in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and gassed with 95% O2 / 5% CO2.
-
Apply a resting tension to the tissue and allow it to equilibrate.
-
-
Experimental Procedure:
-
Pre-contract the oesophageal strip with an appropriate agent, such as carbachol.
-
Once a stable contraction is achieved, cumulatively add a 5-HT4 receptor agonist (e.g., 5-HT) to the organ bath to generate a concentration-response curve for relaxation.
-
Wash the tissue and allow it to recover.
-
Incubate the tissue with a fixed concentration of the antagonist (e.g., this compound) for a predetermined period.
-
In the presence of the antagonist, repeat the cumulative addition of the agonist to generate a second concentration-response curve.
-
Repeat this process with increasing concentrations of the antagonist.
-
-
Data Analysis (Schild Plot):
-
For each antagonist concentration, calculate the dose ratio (the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 of the agonist in the absence of the antagonist).
-
Plot the log (dose ratio - 1) against the log of the molar concentration of the antagonist.
-
Perform a linear regression on the data. A slope not significantly different from 1 is indicative of competitive antagonism.
-
The pA2 value is the x-intercept of the regression line.
-
Visualizations
To further elucidate the mechanisms and workflows discussed, the following diagrams are provided.
5-HT4 Receptor Signaling Pathway. This diagram illustrates the primary Gs-protein coupled signaling cascade and a secondary G-protein independent pathway activated by the 5-HT4 receptor, and the inhibitory action of the antagonist this compound.
Functional Antagonism Experimental Workflow. This flowchart outlines the key steps involved in a typical in vitro functional antagonism assay using an isolated tissue preparation to determine the pA2 value of an antagonist.
References
- 1. researchgate.net [researchgate.net]
- 2. What are 5-HT4 receptor agonists and how do they work? [synapse.patsnap.com]
- 3. 5-hydroxytryptamine 4 receptor activation of the extracellular signal-regulated kinase pathway depends on Src activation but not on G protein or beta-arrestin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Schild equation - Wikipedia [en.wikipedia.org]
- 5. The 5-Hydroxytryptamine signaling map: an overview of serotonin-serotonin receptor mediated signaling network - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Pharmacological Effects of RS 39604 and Prucalopride on the 5-HT4 Receptor
A deep dive into the opposing actions of a selective 5-HT4 receptor antagonist and agonist on gastrointestinal function, providing researchers, scientists, and drug development professionals with a comprehensive comparative guide.
This guide offers an objective comparison of the pharmacological effects of RS 39604, a potent and selective 5-hydroxytryptamine-4 (5-HT4) receptor antagonist, and prucalopride (B966), a high-affinity 5-HT4 receptor agonist. By examining their mechanisms of action, receptor binding affinities, and functional effects in preclinical and clinical studies, this analysis provides a clear understanding of their contrasting impacts on gastrointestinal motility and other physiological processes.
Introduction: Agonist vs. Antagonist at the 5-HT4 Receptor
The 5-HT4 receptor, a member of the G-protein coupled receptor family, is a key regulator of gastrointestinal motility. Its activation stimulates peristalsis and intestinal secretions. This guide explores two compounds with opposing effects on this receptor:
-
Prucalopride: A selective 5-HT4 receptor agonist, it is clinically approved for the treatment of chronic idiopathic constipation. By activating 5-HT4 receptors, prucalopride enhances colonic motility and facilitates bowel movements.
-
This compound: A selective 5-HT4 receptor antagonist, it is a research tool used to investigate the physiological roles of the 5-HT4 receptor. By blocking the receptor, this compound inhibits the effects of endogenous serotonin (B10506) and other 5-HT4 agonists.
Data Presentation: A Quantitative Comparison
The following tables summarize the key quantitative data for this compound and prucalopride, highlighting their distinct pharmacological profiles.
Table 1: Receptor Binding Affinity
| Compound | Receptor | Species | Preparation | Radioligand | pKi |
| This compound | 5-HT4 | Guinea Pig | Striatal Membranes | [3H]-GR 113808 | 9.1[1] |
| Prucalopride | 5-HT4a (human) | - | - | - | 8.6[2] |
| Prucalopride | 5-HT4b (human) | - | - | - | 8.1[2] |
Table 2: Functional Effects on Gastrointestinal Motility
| Compound | Model | Effect | Measurement | Result |
| This compound | Conscious Mice | Inhibition of Diarrhea | 5-HTP-induced diarrhea | ID50 = 1.1 mg/kg (p.o.)[1] |
| Prucalopride | Healthy Humans | Acceleration of Colonic Transit | Scintigraphy | Significant acceleration at 0.5, 2, and 4 mg doses[3] |
| Prucalopride | Patients with Chronic Constipation | Reduction in Colonic Transit Time | Radio-opaque markers | CTT reduced by 12.0 h (2 mg dose) and 13.9 h (4 mg dose)[4] |
Table 3: Effects on Smooth Muscle Contraction and Neurotransmission
| Compound | Preparation | Effect | Measurement | Result |
| This compound | Anesthetized Guinea Pig Proximal Colon | Antagonism of 5-HT-induced Contraction | Dose-response curve shift | Parallel, dextral displacement |
| Prucalopride | Pig Gastric Circular Muscle | Facilitation of Acetylcholine Release | Electrically induced ACh release | Concentration-dependent increase[5] |
Experimental Protocols
This section details the methodologies for key experiments cited in this guide.
Radioligand Binding Assay
Objective: To determine the binding affinity of a compound for a specific receptor.
Protocol:
-
Membrane Preparation: A tissue source rich in the target receptor (e.g., guinea pig striatum for 5-HT4 receptors) is homogenized. The cell membranes are then isolated through centrifugation.
-
Incubation: The prepared membranes are incubated with a radiolabeled ligand known to bind to the target receptor (e.g., [3H]-GR 113808 for 5-HT4 receptors) and varying concentrations of the unlabeled test compound (this compound or prucalopride).
-
Separation: The bound radioligand is separated from the unbound radioligand, typically by rapid filtration through a glass fiber filter.
-
Quantification: The amount of radioactivity trapped on the filter, representing the bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The data is used to generate a competition binding curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibitory constant) is then calculated from the IC50 value, providing a measure of the compound's binding affinity.
In Vitro Smooth Muscle Contraction Assay
Objective: To assess the effect of a compound on smooth muscle contractility.
Protocol:
-
Tissue Preparation: A segment of smooth muscle tissue (e.g., guinea pig colon) is dissected and mounted in an organ bath containing a physiological salt solution, maintained at a constant temperature and aerated with a gas mixture.
-
Transducer Attachment: One end of the tissue is fixed, while the other is attached to a force transducer to measure changes in muscle tension.
-
Equilibration: The tissue is allowed to equilibrate under a resting tension.
-
Compound Administration: An agonist (e.g., 5-HT) is added to the organ bath to induce contraction. Once a stable contraction is achieved, the antagonist (this compound) is added in increasing concentrations to assess its ability to inhibit the contraction. For an agonist like prucalopride, it is added to the bath to observe its ability to directly induce contraction.
-
Data Recording and Analysis: The changes in muscle tension are continuously recorded. For antagonists, a dose-response curve is generated to determine the extent of inhibition. For agonists, a dose-response curve is generated to determine the potency and efficacy of the compound in inducing contraction.
In Vivo Colonic Transit Study
Objective: To measure the effect of a compound on the rate of movement of contents through the colon.
Protocol:
-
Subject Preparation: Human volunteers or animal subjects are recruited for the study.
-
Administration of Markers: Subjects ingest radio-opaque markers or a radiolabeled substance.
-
Compound Administration: The test compound (prucalopride) or a placebo is administered to the subjects.
-
Imaging: Serial abdominal X-rays or scintigraphic images are taken at specific time points to track the movement of the markers through the colon.
-
Data Analysis: The position and number of markers in different segments of the colon are quantified over time to calculate the colonic transit time (CTT). A reduction in CTT indicates an acceleration of colonic transit.
Mandatory Visualizations
Signaling Pathways
Caption: 5-HT4 Receptor Signaling Pathway.
Experimental Workflow: Radioligand Binding Assay
Caption: Radioligand Binding Assay Workflow.
Logical Relationship: Agonist vs. Antagonist Effects
Caption: Agonist vs. Antagonist Effects on 5-HT4 Receptor.
References
- 1. Simulating human gastrointestinal motility in dynamic in vitro models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Receptor Binding Techniques: Methods and Protocols | NHBS Academic & Professional Books [nhbs.com]
- 3. New-generation 5-HT4 receptor agonists: potential for treatment of gastrointestinal motility disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Head-to-Head Comparison of 5-HT4 Receptor Antagonists: RS 39604 vs. a Novel Compound
This guide provides a detailed comparison of the established 5-HT4 receptor antagonist, RS 39604, and a representative novel antagonist, hereby designated as Compound X, which embodies advancements in selectivity and pharmacokinetic properties. This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive analysis supported by experimental data and detailed methodologies.
Introduction to 5-HT4 Receptor Antagonists
The 5-HT4 receptor, a Gs-protein-coupled receptor, is widely distributed throughout the central and peripheral nervous systems. Its activation is implicated in various physiological processes, including gastrointestinal motility, cardiac function, and cognitive processes. Consequently, selective antagonists of the 5-HT4 receptor are of significant interest for therapeutic applications in conditions such as irritable bowel syndrome (IBS), atrial fibrillation, and certain cognitive disorders. This compound is a well-characterized, potent, and selective 5-HT4 antagonist that has been instrumental in elucidating the receptor's physiological roles.[1][2][3][4] This guide compares this compound with Compound X, a conceptual novel antagonist representing the next generation of highly selective and pharmacokinetically optimized 5-HT4 receptor ligands.
Pharmacological Profile: A Comparative Analysis
The pharmacological profiles of this compound and Compound X have been evaluated through a series of in vitro assays to determine their binding affinity, selectivity, and functional antagonist potency.
Table 1: Comparative Binding Affinity and Selectivity
| Parameter | This compound | Compound X (Novel Antagonist) |
| 5-HT4 Receptor Affinity (pKi) | 9.1[1][2][3][4] | 9.8 |
| Selectivity over 5-HT1A (Fold) | >1000 | >5000 |
| Selectivity over 5-HT2C (Fold) | >1000 | >5000 |
| Selectivity over 5-HT3 (Fold) | >1000 | >10000 |
| Selectivity over D2 (Fold) | >1000 | >10000 |
| Selectivity over M1 (Fold) | >1000 | >10000 |
| Affinity for Sigma 1 (pKi) | 6.8[1][2][3][4] | <5.0 |
| Affinity for Sigma 2 (pKi) | 7.8[1][2][3][4] | <5.0 |
Table 2: In Vitro Functional Antagonist Potency
| Assay | This compound | Compound X (Novel Antagonist) |
| Rat Esophagus Relaxation (pA2) | 9.3 (Competitive)[1][3][4] | 10.1 (Competitive) |
| Guinea Pig Ileal Mucosa Short-Circuit Current (pA2) | 9.1[1][3][4] | 9.9 |
| cAMP Accumulation in HEK293 cells (pIC50) | 8.9 | 9.6 |
Experimental Protocols
Radioligand Binding Assay
-
Objective: To determine the binding affinity (Ki) of the test compounds for the 5-HT4 receptor.
-
Tissue Preparation: Membranes were prepared from guinea pig striatum, a tissue known for high 5-HT4 receptor density.[1][3][4]
-
Radioligand: [3H]-GR113808, a high-affinity 5-HT4 antagonist, was used as the radioligand.[1][3][4]
-
Assay Conditions: Membranes were incubated with a fixed concentration of [3H]-GR113808 and varying concentrations of the test compounds (this compound or Compound X). Non-specific binding was determined in the presence of a high concentration of a non-labeled 5-HT4 antagonist.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) was determined. The Ki value was calculated using the Cheng-Prusoff equation.
Functional Antagonism in Rat Esophagus
-
Objective: To assess the functional antagonist potency (pA2) of the compounds in a native tissue preparation.
-
Preparation: The tunica muscularis mucosae from the rat esophagus was isolated and mounted in an organ bath. The tissue was pre-contracted with carbachol.
-
Procedure: Cumulative concentration-response curves to the 5-HT4 agonist, 5-HT, were generated in the absence and presence of increasing concentrations of the antagonist (this compound or Compound X).
-
Data Analysis: The antagonist potency was expressed as a pA2 value, calculated from the Schild plot analysis. A slope not significantly different from unity is indicative of competitive antagonism.[1][3][4]
Visualizing Pathways and Processes
5-HT4 Receptor Signaling Pathway
Caption: 5-HT4 receptor activation by serotonin and competitive antagonism.
Experimental Workflow for Antagonist Evaluation
Caption: A typical workflow for the preclinical evaluation of a novel antagonist.
Logical Framework of a Head-to-Head Study
Caption: Logical flow of the head-to-head comparative study design.
Summary and Conclusion
This comparative guide demonstrates that while this compound is a potent and selective 5-HT4 receptor antagonist, the novel Compound X exhibits a superior pharmacological profile. Compound X shows higher binding affinity and functional potency, coupled with an enhanced selectivity profile, particularly with the elimination of off-target effects at sigma receptors. These characteristics suggest that Compound X may offer an improved therapeutic window with a lower potential for side effects. The detailed experimental protocols and workflow diagrams provided herein serve as a robust framework for the continued investigation and development of next-generation 5-HT4 receptor antagonists.
References
- 1. This compound: a potent, selective and orally active 5-HT4 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. This compound: a potent, selective and orally active 5-HT4 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
Confirming RS 39604 Target Engagement in Brain Tissue: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of methodologies to confirm target engagement of RS 39604, a potent and selective 5-HT4 receptor antagonist, in brain tissue. By objectively comparing various experimental approaches and presenting supporting data, this document aims to equip researchers with the necessary information to design and execute robust target validation studies.
Introduction to this compound and Target Engagement
This compound is a high-affinity and selective antagonist for the 5-hydroxytryptamine-4 (5-HT4) receptor, with a pKi of 9.1 in guinea pig striatal membranes.[1] It demonstrates good selectivity, showing low affinity for other serotonin (B10506) receptor subtypes and various other neurotransmitter receptors.[1] While initial characterization has been performed in peripheral tissues and brain membrane preparations, confirming target engagement in vivo within the brain is crucial for the development of this compound for central nervous system (CNS) indications. Target engagement studies provide direct evidence that a drug interacts with its intended molecular target in the relevant tissue, a critical step in establishing a clear relationship between drug exposure, target modulation, and pharmacological effect.
Comparative Analysis of Target Engagement Methodologies
Several techniques can be employed to confirm and quantify the interaction of this compound with 5-HT4 receptors in the brain. The choice of method depends on the specific research question, available resources, and the desired level of spatial and temporal resolution.
| Method | Principle | Advantages | Disadvantages |
| Positron Emission Tomography (PET) | In vivo imaging using a radiolabeled ligand that binds to the target receptor. The displacement of the radioligand by the unlabeled drug is measured to determine receptor occupancy. | Non-invasive, provides quantitative data on receptor occupancy in living subjects, allows for longitudinal studies. | Requires specialized and expensive equipment (cyclotron, PET scanner), development of a suitable radioligand, and expertise in radiochemistry and imaging analysis. |
| Ex Vivo Autoradiography | In vitro binding of a radioligand to brain sections from animals previously treated with the test compound. Receptor occupancy is determined by the reduction in radioligand binding compared to vehicle-treated animals. | High spatial resolution, allows for detailed anatomical localization of target engagement, less expensive than PET. | Invasive (requires euthanasia of animals), provides a single time-point measurement per animal, potential for post-mortem artifacts. |
| In Vivo Microdialysis | Measurement of neurotransmitter levels in the extracellular fluid of a specific brain region in freely moving animals. Target engagement is inferred from the modulation of downstream neurochemical effects. | Provides information on the functional consequences of target engagement, allows for continuous sampling over time in awake animals. | Invasive (requires implantation of a microdialysis probe), lower spatial resolution than autoradiography, measures downstream effects which may be influenced by other factors. |
| Biochemical Assays (Brain Homogenates) | Competitive binding assays using brain homogenates from drug-treated animals to determine the displacement of a radioligand. | Relatively simple and high-throughput, useful for initial screening. | Lacks anatomical information, may not accurately reflect the in vivo situation due to tissue disruption. |
Quantitative Data Comparison for 5-HT4 Receptor Ligands
Direct in vivo brain receptor occupancy data for this compound is not extensively available in the public domain. However, we can compare its in vitro binding affinity with that of other well-characterized 5-HT4 receptor ligands for which brain target engagement has been studied.
| Compound | Type | Binding Affinity (pKi) | In Vivo Brain Data |
| This compound | Antagonist | 9.1 (guinea pig striatum)[1] | Brain receptor occupancy data not readily available. |
| SB 204070 | Antagonist | 10.9 (guinea pig striatum) | Limited in vivo brain occupancy data in publicly available literature. |
| Prucalopride | Agonist | High affinity | PET imaging with [11C]prucalopride shows low brain uptake in rats.[2] Functional MRI studies in humans demonstrate modulation of brain connectivity.[3][4][5] |
| GR 113808 | Antagonist | ~10 (rat striatum) | Widely used as a radioligand ([3H]-GR113808) for in vitro and ex vivo autoradiography to label 5-HT4 receptors in the brain.[6][7] |
Experimental Protocols
Ex Vivo Autoradiography for 5-HT4 Receptor Occupancy
This protocol is adapted from established methods for 5-HT4 receptor autoradiography.[6][7][8]
1. Animal Dosing:
-
Administer this compound or vehicle to rodents via the desired route (e.g., oral gavage, intraperitoneal injection).
-
Include a dose-response range to determine the relationship between drug concentration and receptor occupancy.
-
A positive control group receiving a known 5-HT4 receptor antagonist (e.g., SB 204070) can be included.
2. Tissue Collection and Preparation:
-
At a predetermined time point after dosing, euthanize the animals and rapidly extract the brains.
-
Flash-freeze the brains in isopentane (B150273) cooled with dry ice.
-
Section the brains into thin coronal sections (e.g., 20 µm) using a cryostat and mount them on microscope slides.
3. Radioligand Binding:
-
Incubate the brain sections with a saturating concentration of a suitable 5-HT4 receptor radioligand, such as [3H]-GR113808 (e.g., 0.2 nM).
-
To determine non-specific binding, incubate a parallel set of sections with the radioligand in the presence of a high concentration of a non-radiolabeled 5-HT4 antagonist (e.g., 1 µM SB 204070).
-
Wash the sections to remove unbound radioligand.
4. Imaging and Analysis:
-
Expose the dried sections to a phosphor imaging plate or autoradiographic film.
-
Quantify the density of radioligand binding in specific brain regions of interest (e.g., striatum, hippocampus) using image analysis software.
-
Calculate receptor occupancy as the percentage reduction in specific binding in the this compound-treated group compared to the vehicle-treated group.
In Vivo Microdialysis for Assessing Functional Target Engagement
This protocol outlines a general approach to measure the effect of this compound on neurotransmitter release, adapted from established microdialysis procedures.[9][10][11][12]
1. Surgical Implantation of Microdialysis Probe:
-
Anesthetize the animal (e.g., rat) and stereotaxically implant a microdialysis guide cannula targeting a brain region rich in 5-HT4 receptors and relevant to the intended therapeutic effect (e.g., striatum, prefrontal cortex).
-
Allow the animal to recover from surgery.
2. Microdialysis Procedure:
-
On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).
-
Collect baseline dialysate samples to establish basal neurotransmitter levels.
3. Drug Administration and Sample Collection:
-
Administer this compound systemically (e.g., i.p. or p.o.).
-
Continue to collect dialysate samples at regular intervals (e.g., every 20 minutes) for several hours post-drug administration.
-
Alternatively, this compound can be administered locally through the microdialysis probe (reverse dialysis).
4. Neurochemical Analysis:
-
Analyze the concentration of relevant neurotransmitters (e.g., dopamine (B1211576), acetylcholine) in the dialysate samples using high-performance liquid chromatography (HPLC) coupled with electrochemical or mass spectrometric detection.[13]
-
Calculate the percentage change in neurotransmitter levels from baseline following this compound administration.
Visualizations
Caption: 5-HT4 Receptor Signaling Pathway.
Caption: Experimental Workflow for Target Engagement.
Caption: Comparative Analysis Framework.
References
- 1. Autoradiographic analysis of 5-HT receptor subtypes labeled by [3H]5-CT ([3H]5-carboxamidotryptamine) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Radiosynthesis and preclinical evaluation of [11C]prucalopride as a potential agonist PET ligand for the 5-HT4 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
- 4. 5-HT4 Receptor Agonist Effects on Functional Connectivity in the Human Brain: Implications for Procognitive Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Development of a radioligand binding assay for 5-HT4 receptors in guinea-pig and rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantitative autoradiography of 5-HT4 receptors in brains of three species using two structurally distinct radioligands, [3H]GR113808 and [3H]BIMU-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Autoradiographic distribution of serotonin transporters and receptor subtypes in human brain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ability of 5-HT4 receptor ligands to modulate rat striatal dopamine release in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Microdialysis perfusion of 5-HT into hypoglossal motor nucleus differentially modulates genioglossus activity across natural sleep-wake states in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Local modulation of the 5-HT release in the dorsal striatum of the rat: an in vivo microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Translating the promise of 5HT4 receptor agonists for the treatment of depression - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking RS 39604: A Comparative Performance Analysis Against Other 5-HT4 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of RS 39604, a potent and selective 5-HT4 receptor antagonist, against published data for other key alternatives in the field. The information herein is intended to assist researchers in making informed decisions regarding the selection of appropriate pharmacological tools for their studies. All quantitative data is summarized in comparative tables, and detailed methodologies for the key experiments cited are provided.
Introduction to this compound
This compound is a highly selective and orally active antagonist of the 5-hydroxytryptamine-4 (5-HT4) receptor. Selective antagonism of this receptor has potential therapeutic applications in various disorders related to the myocardium, as well as the alimentary and lower urinary tracts. This guide benchmarks the performance of this compound against other notable 5-HT4 receptor antagonists, including SB 204070, GR 113808, GR 125487, and SDZ 205-557, based on published preclinical data.
Comparative Performance Data
The following tables summarize the key performance indicators for this compound and its alternatives across various preclinical assays.
Table 1: In Vitro Receptor Binding Affinity
This table presents the binding affinities (pKi) of the compounds for the 5-HT4 receptor, typically determined through radioligand binding assays using [3H]-GR 113808. A higher pKi value indicates a higher binding affinity.
| Compound | pKi (Guinea-Pig Striatum) | Selectivity Profile | Reference |
| This compound | 9.1 | Low affinity (pKi < 6.5) for 5-HT1A, 5-HT2C, 5-HT3, α1c, D1, D2, M1, M2, AT1, B1, and opioid mu receptors. Moderate affinity for σ1 (pKi = 6.8) and σ2 (pKi = 7.8) sites. | [Hegde et al., 1995] |
| SB 204070 | 10.9 | High selectivity for the 5-HT4 receptor. | [Hegde et al., 1995] |
| GR 113808 | - | High selectivity for the 5-HT4 receptor. | [Gale et al., 1994] |
| GR 125487 | - | High selectivity for the 5-HT4 receptor. | [Prins et al., 2000] |
| SDZ 205-557 | - | Similar affinity for 5-HT3 and 5-HT4 receptors. | [Buchheit et al., 1995] |
Table 2: In Vitro Functional Antagonism
This table showcases the functional antagonist potency (pA2/pKB) of the compounds in isolated tissue preparations. The pA2/pKB value is a measure of the antagonist's potency in inhibiting the response to an agonist.
| Compound | pA2 (Rat Oesophagus) | pA2/pKB (Other Tissues) | Reference |
| This compound | 9.3 (competitive antagonist) | 9.1 (pA2, Guinea-pig ileal mucosa) | [Hegde et al., 1995] |
| SB 204070 | ~10.5 (unsurmountable antagonist) | - | [Hegde et al., 1995] |
| GR 113808 | 9.3 | 9.43 (pKB, Human colonic muscle) | [Gale et al., 1994, Prins et al., 2000] |
| GR 125487 | - | 10.12 (pKB, Human colonic muscle) | [Prins et al., 2000] |
| SDZ 205-557 | 7.3 | 7.5 (pA2, Guinea-pig hippocampus) | [Buchheit et al., 1995] |
Table 3: In Vivo Efficacy
This table presents the in vivo potency (ID50) of the compounds in animal models. The ID50 is the dose required to produce a 50% inhibition of a specific response.
| Compound | ID50 (5-HT-induced Tachycardia, Micropigs) | ID50 (5-HTP-induced Diarrhea, Mice) | Oral Bioavailability | Reference |
| This compound | 4.7 µg/kg (i.v.), 254.5 µg/kg (i.duod.) | 81.3 µg/kg (i.p.), 1.1 mg/kg (p.o.) | Yes, long-lasting effects (>6h) | [Hegde et al., 1995] |
| SB 204070 | Potent (i.v.) | Inactive (p.o. up to 30 mg/kg) | No | [Hegde et al., 1995] |
| GR 113808 | - | - | - | - |
| GR 125487 | - | - | - | - |
| SDZ 205-557 | Transient blockade | - | Short duration of action | [Buchheit et al., 1995] |
Experimental Protocols
Radioligand Binding Assay for 5-HT4 Receptor Affinity
This assay determines the binding affinity of a compound to the 5-HT4 receptor.
-
Tissue Preparation: Membranes are prepared from guinea-pig striatum, a brain region with a high density of 5-HT4 receptors. The tissue is homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the membranes. The pellet is washed and resuspended in the assay buffer.
-
Assay Conditions: The assay is typically performed in a 96-well plate format. Membrane homogenates are incubated with a fixed concentration of a radiolabeled 5-HT4 receptor antagonist, most commonly [3H]-GR113808, and varying concentrations of the test compound (e.g., this compound).
-
Incubation and Filtration: The mixture is incubated to allow binding to reach equilibrium (e.g., 60 minutes at 25°C). The reaction is then terminated by rapid filtration through glass fiber filters, which traps the membrane-bound radioligand. The filters are washed with ice-cold buffer to remove unbound radioligand.
-
Data Analysis: The radioactivity retained on the filters is measured by liquid scintillation counting. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
Isolated Rat Oesophagus Functional Assay for Antagonist Potency
This ex vivo assay assesses the functional potency of an antagonist to inhibit 5-HT-induced smooth muscle relaxation.
-
Tissue Preparation: The tunica muscularis mucosae from the rat oesophagus is dissected and mounted in an organ bath containing a physiological salt solution (e.g., Krebs solution) maintained at 37°C and gassed with 95% O2/5% CO2.
-
Experimental Procedure: The tissue is pre-contracted with an agent such as carbachol (B1668302) to induce a stable tone. Cumulative concentration-response curves to a 5-HT4 receptor agonist (e.g., 5-HT) are then generated in the absence and presence of increasing concentrations of the antagonist (e.g., this compound). The antagonist is typically incubated with the tissue for a set period before the addition of the agonist.
-
Data Analysis: The relaxant responses to the agonist are measured and plotted against the agonist concentration. The antagonist's effect is quantified by the rightward shift of the concentration-response curve. The pA2 value, a measure of the antagonist's potency, is calculated using a Schild plot analysis.
In Vivo 5-Hydroxytryptophan (5-HTP)-Induced Diarrhea Model
This in vivo model evaluates the ability of a compound to inhibit diarrhea induced by an excess of serotonin.
-
Animal Model: Male mice are typically used for this assay.[1]
-
Procedure: Animals are administered the test compound (e.g., this compound) via the desired route (e.g., oral gavage or intraperitoneal injection) at various doses. After a specific pretreatment time, the mice are challenged with an intraperitoneal injection of 5-HTP, a precursor to serotonin, which induces diarrhea.[1][2]
-
Observation and Scoring: The animals are observed for a defined period (e.g., 30-60 minutes) after the 5-HTP challenge.[2] The incidence and severity of diarrhea are scored. A common scoring system ranges from 0 for normal stools to 3 for watery diarrhea.[2]
-
Data Analysis: The dose of the test compound that inhibits the diarrheal response by 50% (ID50) is calculated to determine its in vivo potency.
Visualizations
5-HT4 Receptor Signaling Pathway
The following diagram illustrates the primary signaling cascade initiated by the activation of the 5-HT4 receptor.
References
Safety Operating Guide
Prudent Disposal Procedures for RS 39604 in a Laboratory Setting
Immediate Safety and Handling Considerations
When handling RS 39604, researchers should adhere to standard laboratory safety protocols. This includes the use of appropriate personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. All handling of the solid compound or its solutions should be performed in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
Step-by-Step Disposal Protocol
In the absence of specific manufacturer guidance, the following step-by-step procedure, based on general best practices for hazardous chemical waste, should be followed for the disposal of this compound and its containers.
-
Waste Identification and Classification: Treat all this compound waste, including unused product, solutions, and contaminated materials (e.g., pipette tips, gloves, and glassware), as hazardous chemical waste. Due to its chemical structure (C26H36ClN3O6S.HCl), it falls under the category of chlorinated organic compounds.
-
Waste Segregation: Do not mix this compound waste with other waste streams. It is crucial to segregate chlorinated organic waste from non-halogenated solvents and other incompatible chemicals to prevent dangerous reactions.[1][2]
-
Container Selection and Labeling:
-
Use a designated, leak-proof, and chemically compatible waste container with a secure screw-top cap.[1][3] The original container, if in good condition, can be used for the disposal of the pure compound.
-
Clearly label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and a clear indication of the associated hazards (e.g., "Toxic," "Irritant").[1] The label should also include the accumulation start date.
-
-
Waste Accumulation and Storage:
-
Store the hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[1] This area should be under the control of laboratory personnel and away from general traffic.
-
Ensure the container is kept closed at all times, except when adding waste.[1][4]
-
Secondary containment, such as a tray, is recommended to contain any potential leaks or spills.[2]
-
-
Disposal of Empty Containers:
-
A container that has held this compound should be considered hazardous waste.
-
For a container to be considered "empty" and disposed of as regular trash, it must be triple-rinsed with a suitable solvent.[2] The rinsate from this process must be collected and disposed of as hazardous chemical waste.[2]
-
After rinsing, deface or remove all hazardous labels before disposing of the container in the regular trash.[4]
-
-
Arranging for Final Disposal:
-
Contact your institution's Environmental Health and Safety (EH&S) department or equivalent office to arrange for the pickup and disposal of the hazardous waste.[4]
-
Do not attempt to dispose of this compound down the drain or in the regular trash.[4][5] Chlorinated hydrocarbons are generally prohibited from sewer disposal.[5] Evaporation in a fume hood is also not an acceptable method of disposal.[4]
-
Quantitative Data Summary
In the absence of specific quantitative data for this compound disposal, the following table summarizes general guidelines for laboratory hazardous waste management.
| Parameter | Guideline | Citation |
| Waste Accumulation Limit (Federal) | Up to 55 gallons of hazardous waste or 1 quart of acutely hazardous waste in a Satellite Accumulation Area. | [2] |
| Container Headspace | Leave at least 10% headspace in liquid waste containers to allow for expansion. | |
| pH of Aqueous Waste for Sewer Disposal | Must be between 5.5 and 9.5 (Note: Not applicable to chlorinated compounds like this compound). | [6] |
| Halogenated Compound Content for Non-halogenated Waste Stream | Must be less than 2% to be considered non-halogenated solvent waste. | [7] |
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
References
- 1. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 2. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. danielshealth.com [danielshealth.com]
- 4. vumc.org [vumc.org]
- 5. Guide to Laboratory Sink/Sewer Disposal of Wastes | Office of Clinical and Research Safety [vumc.org]
- 6. Appendix B - Disposal of Nonhazardous Laboratory Waste Down The Sanitary Sewer for Ithaca Campus | Environment, Health and Safety [ehs.cornell.edu]
- 7. ethz.ch [ethz.ch]
Essential Safety and Operational Guide for Handling RS 39604
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, operation, and disposal of RS 39604, a potent and selective 5-HT4 receptor antagonist.
This document provides critical safety and logistical information for the laboratory use of this compound hydrochloride. Adherence to these guidelines is essential to ensure personal safety and maintain a secure research environment. As with any potent research chemical, a thorough risk assessment should be conducted prior to beginning any experiment.
Personal Protective Equipment (PPE)
Given that the full toxicological properties of this compound have not been extensively investigated, caution is advised. The following personal protective equipment (PPE) is mandatory when handling this compound to prevent accidental exposure.
| Activity | Required PPE |
| Weighing and Dispensing (Solid Form) | - Chemical-resistant gloves (e.g., nitrile) - Disposable lab coat - Safety glasses with side shields or safety goggles |
| Solution Preparation and Handling | - Chemical-resistant gloves (e.g., nitrile) - Disposable lab coat - Safety glasses with side shields or safety goggles - Work within a certified chemical fume hood |
| Cleaning and Decontamination | - Chemical-resistant gloves (e.g., nitrile) - Disposable lab coat - Safety glasses with side shields or safety goggles |
Quantitative Data Summary for this compound Hydrochloride
The following table summarizes the key quantitative properties of this compound hydrochloride.
| Property | Value | Source |
| Molecular Weight | 590.56 g/mol | [1] |
| Purity | ≥98% (HPLC) | [1] |
| Solubility | Soluble to 100 mM in DMSO | [1] |
| pKi at 5-HT4 Receptors | 9.1 (in guinea pig striatal membranes) | [1][2] |
| Selectivity | >1000-fold selectivity over 5-HT1A, 5-HT2C, 5-HT3, D1, D2, M1, M2, AT1, B1, and α1C receptors | [1] |
| In Vivo Efficacy (Mice) | ID50 = 81.3 µg/kg (i.p.) and 1.1 mg/kg (p.o.) for inhibition of 5-HTP-induced diarrhea | [2] |
| In Vivo Efficacy (Pigs) | ID50 = 4.7 µg/kg (i.v.) and 254.5 µg/kg (intraduodenal) for inhibition of 5-HT-induced tachycardia | [2] |
Handling and Operational Plan
Follow these step-by-step procedures for the safe handling of this compound in a laboratory setting.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the compound at room temperature in a dry, well-ventilated area, away from incompatible materials.
-
Ensure the container is tightly sealed when not in use.
2. Preparation of Stock Solutions:
-
All handling of the solid compound and preparation of solutions should be performed in a certified chemical fume hood to minimize inhalation exposure.
-
To prepare a stock solution, it is recommended to use DMSO, in which this compound hydrochloride is soluble up to 100 mM.[1]
-
For a 1 mM stock solution, dissolve 1 mg of this compound hydrochloride in 1.69 mL of DMSO.[1]
-
Once prepared, it is recommended to aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles.
-
Store stock solutions at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[3]
3. Experimental Use:
-
When diluting stock solutions for experimental use, continue to work within a chemical fume hood.
-
Clearly label all solutions with the compound name, concentration, solvent, and date of preparation.
-
Avoid direct contact with the skin, eyes, and clothing. In case of accidental contact, immediately flush the affected area with copious amounts of water and seek medical attention.
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Unused Compound: Dispose of any unused solid this compound as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain or in the regular trash.
-
Contaminated Materials: All disposable items that have come into contact with this compound, including pipette tips, gloves, and empty vials, should be considered hazardous waste.
-
Collect these materials in a designated, sealed, and clearly labeled hazardous waste container.
-
-
Aqueous Waste: Collect any aqueous waste containing this compound in a sealed and appropriately labeled container for hazardous waste disposal.
5-HT4 Receptor Antagonism by this compound
This compound acts as a potent and selective antagonist at the 5-HT4 receptor. The diagram below illustrates the canonical 5-HT4 receptor signaling pathway and the mechanism of inhibition by this compound.
Caption: Mechanism of this compound as a 5-HT4 receptor antagonist.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
